Protogracillin
Description
This compound has been reported in Dioscorea collettii, Paris polyphylla var. chinensis, and other organisms with data available.
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H84O23/c1-20(19-66-45-40(62)38(60)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-41(63)37(59)33(55)22(3)67-46)43(36(58)31(18-54)71-48)72-47-42(64)39(61)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3/t20-,21+,22+,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34-,35-,36-,37-,38+,39+,40-,41-,42-,43+,44-,45-,46+,47+,48-,49+,50+,51-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCGZPQYTRHQRU-DKWQWWTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H84O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317279 | |
| Record name | Protogracillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1065.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54848-30-5 | |
| Record name | Protogracillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54848-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protogracillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Action of Methyl Protogracillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Protogracillin, a furostanol bisglycoside steroidal saponin, is a bioactive compound isolated from the rhizomes of Dioscorea species.[1] Traditionally used in Chinese medicine for inflammatory conditions and tumors, modern research has focused on elucidating the molecular mechanisms behind its therapeutic potential. This guide provides an in-depth overview of the cytotoxic and anti-inflammatory mechanisms of Methyl this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. While the primary focus of current research has been on its anticancer properties, the anti-inflammatory effects are also significant, and the broader antimicrobial potential of steroidal saponins (B1172615) warrants investigation.
Anticancer Mechanism of Action
The anticancer activity of Methyl this compound is primarily attributed to its ability to induce programmed cell death (apoptosis) and modulate key signaling pathways that are often dysregulated in cancer.
Induction of Apoptosis
Methyl this compound and related steroidal saponins trigger apoptosis in cancer cells through the intrinsic mitochondrial pathway.[2] This process is characterized by a series of cellular events including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[2] The key molecular players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and caspases, which are the executioners of apoptosis. Methyl this compound is believed to modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[2]
References
Protogracillin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protogracillin (B10789082) is a furostanol bisglycoside, a type of steroidal saponin, that has garnered interest in the scientific community for its potential therapeutic applications. These natural compounds are primarily isolated from plant species with a long history of use in traditional medicine for treating a variety of ailments, including tumors and inflammatory conditions. Modern research has begun to validate these traditional uses, focusing on the anticancer, anti-inflammatory, and anti-thrombotic properties of this compound and its derivatives.[1][2] This technical guide provides an in-depth overview of the discovery of this compound, its natural sources, isolation methods, and known biological activities, complete with detailed experimental protocols and pathway visualizations to serve as a comprehensive resource for ongoing research and drug development.
Natural Sources
This compound is predominantly found in the rhizomes of various plant species belonging to the Dioscorea genus, which are widely distributed globally.[3] It has also been identified in other plant genera.
Key plant sources include:
-
Dioscorea collettii var. hypoglauca : The rhizomes of this plant are a significant source from which this compound and its derivatives have been isolated and studied for their anticancer properties.[4]
-
Dioscorea zingiberensis : This species is another primary source, with its rhizomes containing substantial amounts of steroidal saponins (B1172615), including this compound.[1][2]
-
Dioscorea pseudojaponica [5]
-
Paris polyphylla var. chinensis [3]
Isolation and Purification
The extraction and purification of this compound from its natural sources is a multi-step process involving solvent extraction followed by various chromatographic techniques to separate the complex mixture of saponins and other metabolites.[5]
General Experimental Protocol for Isolation
The following protocol outlines a standard procedure for the isolation and purification of this compound from the rhizomes of Dioscorea species.[5]
-
Extraction :
-
The dried and finely powdered rhizomes of the plant material (e.g., 1 kg) are macerated with a solvent such as 70% ethanol (B145695) or methanol (B129727) (e.g., 5 L) at room temperature for 24 hours with occasional stirring.[5]
-
The mixture is filtered, and the process is repeated multiple times to ensure exhaustive extraction.
-
The filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[5]
-
-
Fractionation :
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their solubility.
-
Saponins like this compound are typically enriched in the n-butanol fraction.
-
-
Chromatographic Purification :
-
Macroporous Resin Chromatography : The n-butanol fraction is dissolved in water and passed through a macroporous resin column (e.g., Amberlite XAD-2). The column is first washed with water to remove highly polar impurities like sugars, and then the saponin-rich fraction is eluted with aqueous methanol.[5]
-
Silica (B1680970) Gel Column Chromatography : The saponin-rich fraction is then subjected to repeated column chromatography on silica gel.
-
Sephadex LH-20/Reversed-Phase C18 Chromatography : Further purification is achieved using size exclusion chromatography (Sephadex LH-20) and/or reversed-phase C18 silica gel columns.
-
-
Final Purification :
-
The final step involves preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as a methanol/water mixture to yield highly pure this compound.[5]
-
The purity and identity of the final compound are confirmed using analytical techniques like analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
-
Quantitative Data on Purification Yields
The following table summarizes typical yields at different stages of the purification process for steroidal saponins like this compound from 1 kg of dried plant material. These values are illustrative and can vary based on the specific plant source and experimental conditions.[5]
| Purification Step | Starting Material (g) | Fraction Weight (g) | Yield (%) | Purity (%) |
| Crude Methanol Extract | 1000 | 100 | 10 | ~5-10 |
| Macroporous Resin Chromatography | 100 | 20 | 20 | ~30-40 |
| Preparative HPLC (C18) | 1 | 0.1 | 10 | >98 |
Isolation and Purification Workflow
Biological Activity and Mechanism of Action
This compound and its closely related derivatives, such as methyl this compound, have demonstrated a range of biological activities, with anticancer effects being the most extensively studied.
Anticancer Activity
Methyl this compound (NSC-698792), a derivative of this compound, was evaluated by the National Cancer Institute (NCI) and found to be cytotoxic against all 60 human cancer cell lines in their screening panel.[4] It showed particular potency and selectivity against specific cell lines from colon, central nervous system (CNS), melanoma, renal, and breast cancers.[4]
The table below summarizes the 50% growth inhibition (GI50) values for methyl this compound (NSC-698792) against the most sensitive human cancer cell lines identified in the NCI screen.[4][5]
| Cancer Type | Cell Line | GI50 (µM) |
| Colon Cancer | KM12 | ≤ 2.0 |
| CNS Cancer | U251 | ≤ 2.0 |
| Melanoma | MALME-3M | ≤ 2.0 |
| M14 | ≤ 2.0 | |
| Renal Cancer | 786-0 | ≤ 2.0 |
| UO-31 | ≤ 2.0 | |
| Breast Cancer | MDA-MB-231 | ≤ 2.0 |
Putative Mechanisms of Action
While the precise molecular mechanisms of this compound are an active area of research, studies on related steroidal saponins provide significant insights. The anticancer effects are believed to be mediated through the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that are often dysregulated in cancer.
-
Induction of Apoptosis : this compound and related compounds trigger the intrinsic mitochondrial pathway of apoptosis. This involves regulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are the executioners of cell death.
-
Modulation of Signaling Pathways : Several critical signaling pathways involved in cell proliferation, survival, and growth have been identified as potential targets.
-
STAT3 Pathway : The Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often constitutively active in cancer, is a likely target.
-
mTOR/PI3K/Akt Pathway : This central regulator of cell growth and survival is another implicated pathway.
-
MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway, crucial for cell proliferation, is also considered a target.
-
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Methyl this compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
In-Depth Technical Guide to Steroidal Saponins from Dioscorea collettii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioscorea collettii, a member of the yam family (Dioscoreaceae), is a plant species that has been a subject of significant interest in traditional medicine and modern pharmacological research. The rhizomes of this plant are a rich source of various bioactive compounds, with steroidal saponins (B1172615) being of particular importance. These compounds have demonstrated a range of pharmacological activities, most notably potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the total saponins extracted from Dioscorea collettii (TSD), with a focus on their mechanism of action, experimental protocols for their study, and quantitative data on their biological activities. The primary audience for this document includes researchers, scientists, and professionals involved in drug discovery and development who are interested in the therapeutic potential of these natural compounds. The major steroidal saponins found in the Dioscorea genus include dioscin, protodioscin, gracillin, and protogracillin.[1]
Anti-Inflammatory Mechanisms of Action
The total saponins from Dioscorea collettii exert their anti-inflammatory effects primarily through the inhibition of two key signaling pathways: the NALP3 inflammasome pathway and the Toll-like receptor 4/nuclear factor-kappa B (TLR4/NF-κB) pathway . These pathways are crucial in the inflammatory response, particularly in conditions such as gouty arthritis, which is triggered by monosodium urate (MSU) crystals.[1][2]
Inhibition of the NALP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that plays a central role in the innate immune system by activating inflammatory responses.[3] TSD has been shown to significantly attenuate MSU crystal-induced inflammation by inhibiting the activation of the NALP3 inflammasome.[2] The mechanism of inhibition involves the downregulation of key components of the inflammasome complex, including NLRP3 and apoptosis-associated speck-like protein (ASC).[2] This inhibition, in turn, prevents the activation of caspase-1, a critical enzyme responsible for the cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2]
Inhibition of the TLR4/NF-κB Signaling Pathway
The TLR4/NF-κB signaling pathway is another critical pathway in the inflammatory process that is targeted by TSD. Toll-like receptor 4 (TLR4) recognizes pathogen-associated molecular patterns, leading to a signaling cascade that culminates in the activation of the transcription factor NF-κB.[4] Activated NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and IL-1β.[4] TSD has been demonstrated to inhibit the activation of this pathway, thereby reducing the production of these inflammatory mediators.[1]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of Total Saponins from Dioscorea collettii (TSD) on various inflammatory markers.
| Concentration of TSD | % Reduction in IL-1β Secretion | % Reduction in IL-18 Secretion | % Reduction in TNF-α Secretion | Reference |
| 1 µg/ml | ~27.8% | ~43.0% | Not significant | [2] |
| 3 µg/ml | ~28.8% | ~33.4% | ~49.9% | [2] |
| Concentration of TSD | % Reduction in NALP3 Protein Level | % Reduction in ASC Protein Level | % Reduction in Caspase-1 p45 Protein Level | % Reduction in Caspase-1 p20 Protein Level | Reference |
| 0.3 µg/ml | Not significant | ~33.7% | Not significant | Not significant | [2] |
| 1 µg/ml | ~35.5% | ~36.8% | Not significant | Not significant | [2] |
| 3 µg/ml | ~61.2% | ~57.1% | ~35.6% | ~11.9% | [2] |
Experimental Protocols
Extraction and Purification of Total Saponins from Dioscorea collettii (TSD)
This protocol describes a common method for the extraction and purification of total saponins from the rhizomes of Dioscorea collettii.
Materials:
-
Dried rhizomes of Dioscorea collettii
-
70% Ethanol
-
n-Butanol
-
Diethyl ether
-
5% NaCl solution
-
Rotary evaporator
-
Freeze dryer
Procedure:
-
Powdering and Defatting: The dried rhizomes of Dioscorea collettii are ground into a coarse powder. The powder is then defatted by extraction with a non-polar solvent like petroleum ether or n-hexane to remove lipids.
-
Ethanolic Extraction: The defatted powder is extracted with 70% ethanol. This can be done through methods such as maceration, Soxhlet extraction, or ultrasonic-assisted extraction for improved efficiency.[5][6] The extraction is typically repeated multiple times to ensure a high yield.
-
Solvent Evaporation: The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to remove the ethanol.
-
Liquid-Liquid Partitioning: The resulting aqueous residue is then subjected to liquid-liquid partitioning. It is first washed with diethyl ether to remove less polar compounds. The aqueous layer is then extracted with n-butanol saturated with water. The saponins will partition into the n-butanol layer.[5]
-
Washing: The n-butanol extract is washed with a 5% NaCl solution to remove any remaining water-soluble impurities.[5]
-
Final Concentration and Drying: The n-butanol is removed using a rotary evaporator, and the resulting crude saponin (B1150181) extract is dried, often by freeze-drying, to yield the Total Saponin of Dioscorea collettii (TSD) as a powder.[5] One study reported the total content of TSD in the extract of Dioscorea to be 53.1%.[2]
In Vitro Anti-Inflammatory Assay using THP-1 Macrophages
This protocol outlines a method to assess the anti-inflammatory activity of TSD on human monocytic THP-1 cells differentiated into macrophages and stimulated with monosodium urate (MSU) crystals.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Monosodium urate (MSU) crystals
-
Total Saponins from Dioscorea collettii (TSD)
-
ELISA kits for IL-1β, IL-18, and TNF-α
-
Western blot reagents and antibodies for NALP3, ASC, and caspase-1
Procedure:
-
Cell Culture and Differentiation: THP-1 monocytes are cultured in RPMI-1640 medium with 10% FBS. To differentiate them into macrophages, the cells are treated with PMA (e.g., 100 ng/mL) for 48 hours.
-
TSD Treatment and Inflammatory Stimulation: The differentiated macrophages are pre-treated with various concentrations of TSD (e.g., 0.3, 1, 3 µg/mL) for a specified period (e.g., 1 hour). Subsequently, the cells are stimulated with MSU crystals (e.g., 400 µg/mL) for 24 hours to induce an inflammatory response.[2]
-
Quantification of Cytokines: The cell culture supernatants are collected, and the concentrations of the pro-inflammatory cytokines IL-1β, IL-18, and TNF-α are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: The cell lysates are prepared, and the protein expression levels of key components of the NALP3 inflammasome pathway (NALP3, ASC, and caspase-1) are determined by Western blotting using specific primary and secondary antibodies.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for assessing the anti-inflammatory effects of TSD.
Caption: TSD inhibits the NALP3 inflammasome pathway.
Caption: TSD inhibits the TLR4/NF-κB signaling pathway.
Conclusion
The steroidal saponins isolated from Dioscorea collettii represent a promising class of natural compounds with significant anti-inflammatory properties. Their ability to modulate key inflammatory pathways, such as the NALP3 inflammasome and TLR4/NF-κB signaling, provides a strong rationale for their further investigation as potential therapeutic agents for inflammatory diseases, including gout. This technical guide has provided a detailed overview of the current understanding of these compounds, including their mechanisms of action, quantitative effects, and the experimental protocols necessary for their study. Further research focusing on the specific molecular interactions of individual saponins with their protein targets will be crucial for the development of novel anti-inflammatory drugs derived from this natural source.
References
- 1. Dioscorea spp.: Bioactive Compounds and Potential for the Treatment of Inflammatory and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total saponin of Dioscorea collettii attenuates MSU crystal-induced inflammation via inhibiting the activation of the NALP3 inflammasome and caspase-1 in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saponins as potential novel NLRP3 inflammasome inhibitors for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The extraction process of saponin extract. [greenskybio.com]
Protogracillin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protogracillin (B10789082) is a furostanol bisglycoside steroidal saponin, a naturally occurring compound predominantly isolated from plants of the Dioscorea genus.[1] These plants have a rich history in traditional medicine for treating various ailments, including inflammatory conditions and tumors.[1] this compound and its derivatives have garnered significant interest in the scientific community for their diverse pharmacological activities, most notably their potential as anticancer and anti-inflammatory agents. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental methodologies.
Chemical Structure and Properties
This compound is a complex molecule with a steroidal backbone and multiple sugar moieties. Its chemical identity has been established through various spectroscopic techniques.
Chemical Structure:
The chemical structure of this compound is provided below, illustrating the intricate arrangement of its steroidal core and attached sugar units.
(Image of the chemical structure of this compound would be placed here in a real document. As a text-based AI, I will provide the IUPAC name and other identifiers.)
IUPAC Name: (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol[2]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₅₁H₈₄O₂₃ | [2][3][4][5] |
| Molecular Weight | 1065.2 g/mol | [2][3][4][5] |
| CAS Number | 54848-30-5 | [2][5] |
| Appearance | White to slightly yellow powder | [3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol.[3][4] Soluble in DMF at 30 mg/mL.[5] | [3][4][5] |
| Predicted pKa | 12.78 ± 0.70 | [4] |
| Predicted Density | 1.49 ± 0.1 g/cm³ | [4] |
| Storage Condition | 2-8℃[4] or -20°C[1][5] | [1][4][5] |
Physicochemical Properties of Methyl this compound
Methyl this compound is a closely related analogue of this compound and has been more extensively studied for its cytotoxic effects. Its properties are included here for comparative purposes.
| Property | Value | Source |
| Molecular Formula | C₅₂H₈₆O₂₃ | [6] |
| Molecular Weight | 1079.2 g/mol | [6] |
| CAS Number | 54522-53-1 | [6] |
| Appearance | White to off-white powder | [6] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [6] |
| Computed XLogP3-AA | -0.7 | [6] |
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being the most prominent. The proposed mechanisms of action are multifaceted and involve the modulation of several key cellular signaling pathways.
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound and its analogues against various cancer cell lines. This compound has been shown to be cytotoxic to K562 cells with an IC₅₀ of 3.3 µM.[5]
Methyl this compound has undergone more extensive screening. The National Cancer Institute (NCI) evaluated its efficacy against a panel of 60 human cancer cell lines, revealing broad-spectrum cytotoxic activity.[3][7] It showed particular selectivity against certain colon, central nervous system (CNS), melanoma, renal, and breast cancer cell lines, with GI₅₀ values less than or equal to 2.0 µM.[3][7]
Cytotoxicity of Methyl this compound Against Selected Human Cancer Cell Lines (NCI-60 Screen)
| Cancer Type | Cell Line | GI₅₀ (µM) |
| Colon Cancer | KM12 | ≤ 2.0 |
| CNS Cancer | U251 | ≤ 2.0 |
| Melanoma | MALME-3M | ≤ 2.0 |
| Melanoma | M14 | ≤ 2.0 |
| Renal Cancer | 786-0 | ≤ 2.0 |
| Renal Cancer | UO-31 | ≤ 2.0 |
| Breast Cancer | MDA-MB-231 | ≤ 2.0 |
Note: This data is for Methyl this compound, a close analogue of this compound.[3]
The anticancer effects of this compound and related steroidal saponins (B1172615) are believed to be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[8]
Putative Signaling Pathways in Anticancer Activity
While direct studies on this compound are limited, research on structurally related compounds like gracillin (B1672132) and methyl protodioscin (B192190) suggests the involvement of the following signaling pathways.
Caption: Putative anticancer signaling pathways modulated by this compound and related compounds.
Anti-inflammatory Activity
The traditional use of Dioscorea species for inflammatory conditions suggests that their constituents, including this compound, possess anti-inflammatory properties. The proposed mechanism for the anti-inflammatory effects of related compounds involves the modulation of key inflammatory signaling pathways such as the NF-κB pathway.
Putative NF-κB Signaling Pathway in Inflammation
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the bioactivity of this compound and related compounds.
Extraction and Isolation of this compound
The following is a general protocol for the extraction and isolation of steroidal saponins from Dioscorea species, which can be adapted for this compound.
-
Extraction: The dried and powdered rhizomes of the plant are extracted with a solvent such as 70% ethanol.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Purification: The butanol fraction, which is typically rich in saponins, is subjected to further purification using chromatographic techniques such as column chromatography on silica (B1680970) gel or reversed-phase C18 columns.
Cytotoxicity and Cell Viability Assays
NCI-60 Sulforhodamine B (SRB) Assay
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Human tumor cell lines are seeded into 96-well microtiter plates and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., methyl this compound) for 48 hours.
-
Cell Fixation: Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid.
-
Measurement: The bound dye is solubilized with 10 mM Tris base, and the absorbance is read at 515 nm. The GI₅₀ value is then calculated.[9]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C51H84O23 | CID 441892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound [chembk.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methyl this compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Biological Activity of Protogracillin: A Technical Guide for Researchers
Abstract
Protogracillin, a furostanol bisglycoside steroidal saponin (B1150181), is a key bioactive compound isolated from the rhizomes of Dioscorea species, plants with a long history of use in Traditional Chinese Medicine (TCM) for treating inflammatory conditions and tumors.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activities, with a primary focus on its anticancer and anti-inflammatory properties. Drawing on data from studies of this compound and its close structural analogs, such as Methyl this compound, Gracillin (B1672132), and Methyl Protodioscin (B192190), this document details its mechanisms of action, summarizes quantitative cytotoxicity data, outlines key experimental methodologies, and visualizes the implicated signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this promising natural compound.
Introduction
This compound is a naturally occurring steroidal saponin found in plants of the Dioscorea genus, which have been utilized for centuries in TCM to address ailments characterized by inflammation, pain, and swelling, such as rheumatoid arthritis.[1] Modern scientific inquiry has begun to validate these traditional uses, revealing the potent biological activities of this compound and its derivatives. The primary areas of investigation have focused on its anticancer and anti-inflammatory effects.[1] This document synthesizes the available preclinical data to provide an in-depth technical resource on the biological activity of this compound.
Pharmacological Activities
Anticancer Activity
In vitro studies have demonstrated that this compound and its analogs possess broad-spectrum anticancer activity.[1][2] The primary mechanisms underlying this activity are the induction of apoptosis (programmed cell death) and cell cycle arrest.[2]
2.1.1. Induction of Apoptosis
This compound and related compounds are potent inducers of apoptosis in cancer cells.[1] This process is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2.[1][2] The upregulation of Bax and downregulation of Bcl-2 leads to the release of cytochrome c from the mitochondria, which in turn activates caspases, the key executioners of apoptosis.[2] Some related compounds, like Gracillin, have also been shown to induce apoptosis by inhibiting glycolysis and mitochondrial respiration, leading to a bioenergetic crisis within cancer cells.[2] Steroidal saponins (B1172615), in general, are known to induce apoptosis through the inhibition of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[3]
2.1.2. Cell Cycle Arrest
A hallmark of steroidal saponins is their ability to halt the proliferation of cancer cells by arresting the cell cycle.[2] For instance, Methyl Protodioscin, a related compound, consistently induces G2/M phase cell cycle arrest in various cancer cell lines, a phenomenon often associated with the downregulation of Cyclin B1.[1][2] Gracillin has been reported to block the cell cycle in the G1 phase in lung cancer cells.[2][4]
Anti-inflammatory Activity
The traditional use of Dioscorea species for inflammatory conditions suggests that their constituents, including this compound, possess anti-inflammatory properties.[1] While direct studies on the anti-inflammatory mechanisms of this compound are limited, research on related compounds and extracts from Dioscorea species points towards the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[1] Steroidal saponins and sapogenins have demonstrated anti-inflammatory, antinociceptive, and antioxidant effects, primarily through the modulation of the NF-κB, TLR4, and MAPK pathways.[5]
Mechanism of Action: Key Signaling Pathways
The biological activities of this compound and its analogs are mediated by their interaction with critical intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.
STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is constitutively active in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.[1] The related compound Gracillin has been shown to inhibit the STAT3 signaling pathway in colorectal cancer cells.[1] Prosapogenin A, a secondary glycoside of this compound, also induces apoptosis in human cancer cells by inhibiting the STAT3 signaling pathway.[6]
mTOR/PI3K/Akt Pathway
The mTOR (mammalian target of rapamycin) pathway, regulated by PI3K (phosphoinositide 3-kinase) and Akt, is a central regulator of cell growth, proliferation, and survival.[1] Gracillin has been found to inhibit the mTOR signaling pathway in non-small cell lung cancer cells, leading to the induction of autophagy, by inhibiting the phosphorylation of PI3K and Akt while activating AMPK.[2]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and survival.[1] Methyl protodioscin has been shown to induce apoptosis in human osteosarcoma cells through the modulation of the MAPK signaling pathway.[1] In prostate cancer cells, it disrupts lipid rafts, which in turn reduces the phosphorylation of ERK, a key component of the MAPK pathway.[2] Gracillin has also been shown to activate the MAPK signaling pathway in non-small cell lung cancer cells, leading to autophagy.[7]
Quantitative Data
The cytotoxic activity of this compound and its analogs has been evaluated against various human cancer cell lines. The following tables summarize the 50% growth inhibition (GI50) values. Lower GI50 values indicate higher cytotoxic potency.
Table 1: Cytotoxicity of Methyl Protoneogracillin (B10789027) (NSC-698793) Against Selected Human Cancer Cell Lines [8]
| Cancer Type | Cell Line | GI50 (µM) |
| Leukemia | CCRF-CEM | ≤ 2.0 |
| Leukemia | RPMT-8226 | ≤ 2.0 |
| Colon Cancer | KM12 | ≤ 2.0 |
| CNS Cancer | SF-539 | ≤ 2.0 |
| CNS Cancer | U251 | ≤ 2.0 |
| Melanoma | M14 | ≤ 2.0 |
| Renal Cancer | 786-0 | ≤ 2.0 |
| Prostate Cancer | DU-145 | ≤ 2.0 |
| Breast Cancer | MDA-MB-435 | ≤ 2.0 |
| Most Sensitive Panels | Leukemia, CNS Cancer, Prostate Cancer | |
| Least Sensitive Panel | Ovarian Cancer |
Table 2: Cytotoxicity of Gracillin (NSC-698787) Against Human Cancer Cell Lines [8]
| Activity Status | Cell Lines |
| Cytotoxic (at micromolar levels) | Most cell lines tested |
| No Activity | EKVX (non-small cell lung cancer), HT29 (colon cancer), OVCAR-5 (ovarian cancer), SN12C (renal cancer) |
Table 3: Cytotoxicity of Methyl Protodioscin Against Selected Human Cancer Cell Lines [2]
| Cancer Type | Cell Line | GI50 (µM) |
| Leukemia | Most cell lines | ≤ 10.0 |
| Colon Cancer | HCT-15 | < 2.0 |
| Breast Cancer | MDA-MB-435 | < 2.0 |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the bioactivity of this compound and related compounds.
Extraction and Isolation of this compound
A general protocol for the extraction and isolation of steroidal saponins from Dioscorea species, which can be adapted for this compound, is as follows:[1]
-
Extraction: The dried and powdered rhizomes of Dioscorea collettii var. hypoglauca are extracted with a solvent such as 70% ethanol.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[1]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[1]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI50 values are then calculated from the dose-response curves.[1]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptotic and necrotic cells.[10]
-
Cell Treatment: Cells are treated with this compound for a designated time.[1]
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.[1]
-
Staining: Cells are resuspended in Annexin V binding buffer, and Annexin V-FITC and PI are added.[2]
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Western Blotting
Western blotting is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways.[1]
-
Protein Extraction: Cells are treated with this compound, and total protein is extracted using a suitable lysis buffer.[1]
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).[1]
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[1]
-
Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspases, phosphorylated and total forms of STAT3, Akt, ERK) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[11]
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.
Caption: Signaling pathways modulated by the related saponin, Gracillin.
Experimental Workflows
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Conclusion and Future Directions
This compound, a steroidal saponin from Dioscorea species, has emerged as a promising natural product for further investigation in modern drug discovery. Its broad-spectrum anticancer activity, coupled with the traditional use of its source plant for inflammatory conditions, highlights its therapeutic potential.[1] The elucidation of its mechanisms of action, likely involving the induction of apoptosis and the modulation of key cancer-related signaling pathways such as STAT3, mTOR/PI3K/Akt, and MAPK, provides a solid foundation for future research.[1]
For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:
-
In Vivo Efficacy and Safety: Comprehensive in vivo studies are needed to evaluate the antitumor and anti-inflammatory efficacy, as well as the pharmacokinetic and toxicological profiles of this compound.[1]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound could optimize its potency, selectivity, and pharmacokinetic properties.[1]
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatments.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Gracillin induces apoptosis in HL60 human leukemic cell line via oxidative stress and cell cycle arrest of G1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and modulatory effects of steroidal saponins and sapogenins on cytokines: A review of pre-clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Study on the mechanism of gracillin inhibiting the proliferation of lung cancer NCI-H1299 cells based on MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Protogracillin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protogracillin, a steroidal saponin (B1150181) primarily isolated from plants of the Dioscorea and Trillium genera, has emerged as a compound of significant interest in biomedical research. This document provides an in-depth overview of this compound, focusing on its physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for its extraction, isolation, and biological evaluation are presented, alongside a comprehensive summary of its quantitative data. Furthermore, key signaling pathways modulated by related steroidal saponins (B1172615) are visualized to provide a framework for understanding the therapeutic potential of this compound.
Physicochemical Properties of this compound
This compound is a furostanol bisglycoside, a class of steroidal saponins characterized by a specific glycosylation pattern. Its fundamental properties are crucial for its handling, formulation, and mechanism of action at a molecular level.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source |
| CAS Number | 54848-30-5 | [1][2][3][4][5] |
| Molecular Formula | C₅₁H₈₄O₂₃ | [1][2][3][4] |
| Molecular Weight | 1065.2 g/mol | [1][2][3][4][5][6] |
| Appearance | Powder | [2][4] |
| Purity | >98% (HPLC) | [3] |
| Source | Roots of Dioscorea opposita Thunb. | [4] |
Table 2: Solubility Data for this compound
| Solvent | Solubility | Source |
| DMSO | ≥ 100 mg/mL (93.88 mM) | [3] |
| DMF | 30 mg/mL | [1][5] |
| Pyridine | Soluble | [2][4] |
| Methanol | Soluble | [2][4] |
| Ethanol | Soluble | [2][4] |
Biological Activity and Mechanism of Action
This compound has demonstrated cytotoxic effects against cancer cells.[1] While direct and extensive studies on this compound's specific mechanisms are still emerging, research on structurally similar steroidal saponins, such as Methyl this compound and Gracillin (B1672132), provides significant insights into its potential modes of action. These compounds are known to induce apoptosis (programmed cell death) and modulate key signaling pathways that are often dysregulated in cancer.
Cytotoxicity
This compound has been shown to be cytotoxic to K562 cells with an IC₅₀ of 3.3 µM.[1] The cytotoxic activity of related compounds like Methyl Protoneogracillin (B10789027) has been observed against a panel of human cancer cell lines, with particular sensitivity noted in leukemia, CNS cancer, and prostate cancer subpanels.[7]
Potential Signaling Pathways
Based on studies of closely related compounds, this compound likely exerts its effects through the modulation of critical intracellular signaling pathways involved in cell proliferation, survival, and apoptosis.
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key regulator of tumorigenesis. Inhibition of this pathway is a common mechanism for anticancer compounds. The related saponin Gracillin has been shown to inhibit the STAT3 signaling pathway.[8]
-
mTOR/PI3K/Akt Pathway: This pathway is central to cell growth and survival. Gracillin has been found to inhibit the mTOR signaling pathway, leading to the induction of autophagy in non-small cell lung cancer cells.[9]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation and survival. Methyl protodioscin, another related saponin, induces apoptosis through the modulation of the MAPK signaling pathway.[8][9]
Experimental Protocols
The following sections detail generalized methodologies for the extraction, isolation, and biological evaluation of this compound and related steroidal saponins.
Extraction and Isolation
This protocol describes a general method for obtaining steroidal saponins from plant material, which can be adapted for this compound.
-
Extraction: The dried and powdered rhizomes of the source plant (e.g., Dioscorea collettii var. hypoglauca) are extracted with a solvent such as 70% ethanol.[8]
-
Fractionation: The resulting crude extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[8]
-
Purification: The fractions are then subjected to various chromatographic techniques, such as column chromatography, to isolate the pure compound.[10]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[8][9]
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).[8][9]
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[8]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as DMSO.[8]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI₅₀ (concentration for 50% growth inhibition) values are then calculated from the dose-response curves.[8]
Apoptosis Assay (Flow Cytometry)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with this compound for a designated time.[8][9]
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.[8][9]
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide.[9]
-
Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Western Blotting
Western blotting is used to detect changes in the expression and phosphorylation of specific proteins within signaling pathways.
-
Protein Extraction: Cells are treated with this compound, and total protein is extracted using a suitable lysis buffer.[8][9]
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).[8][9]
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8][9]
-
Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic activity. While further research is needed to fully elucidate its specific molecular targets and mechanisms of action, the available data on related steroidal saponins provide a strong foundation for future investigations. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Its unique chemical structure and biological activity warrant continued investigation for the development of novel therapeutic agents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 54848-30-5 | MOLNOVA [molnova.com]
- 4. This compound | CAS:54848-30-5 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound(P) | 54848-30-5 [chemicalbook.com]
- 6. This compound | C51H84O23 | CID 441892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Solubility in Different Solvents for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of solubility, a critical physicochemical property in the field of drug development. The document details the theoretical underpinnings of solubility, presents quantitative solubility data for common Active Pharmaceutical Ingredients (APIs), and offers detailed experimental protocols for its determination. Furthermore, this guide includes visualizations of key experimental workflows and influencing factors to facilitate a deeper understanding of the core concepts.
Introduction to Solubility in Drug Development
Solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a certain temperature and pressure, is a cornerstone of pharmaceutical sciences.[1] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[2][3] Consequently, poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities being practically insoluble in water.[2][3] Understanding and characterizing the solubility of a drug candidate in various solvents is therefore paramount for successful formulation development, bioavailability enhancement, and ensuring therapeutic efficacy.[1][4]
This guide will delve into the factors governing solubility, present methodologies for its accurate measurement, and provide solubility data for several key APIs in a variety of pharmaceutically relevant solvents.
Factors Influencing Drug Solubility
The solubility of a drug is not an intrinsic property but is influenced by a multitude of factors related to both the solute and the solvent, as well as the surrounding environment.[5] A comprehensive understanding of these factors is crucial for manipulating and optimizing drug solubility.
Key Factors Include:
-
Physicochemical Properties of the Drug:
-
Molecular Structure and Polarity: The chemical structure dictates a molecule's polarity. Polar compounds, which can form hydrogen bonds, are more soluble in polar solvents like water, while non-polar compounds are more soluble in non-polar (lipophilic) solvents.[6] The principle of "like dissolves like" is a fundamental concept in solubility.
-
Crystal Structure (Polymorphism): The arrangement of molecules in the solid state significantly impacts solubility. Amorphous forms of a drug are generally more soluble than their crystalline counterparts due to the lower energy required to break the solid-state lattice.[5]
-
Particle Size: Decreasing the particle size of a drug increases the surface area-to-volume ratio, which can lead to an increase in the rate of dissolution and, to a lesser extent, the equilibrium solubility.[2][3]
-
Ionization (pKa): For ionizable drugs, solubility is highly dependent on the pH of the medium. The solubility of an acidic drug increases as the pH rises above its pKa, while the solubility of a basic drug increases as the pH falls below its pKa.[1]
-
-
Properties of the Solvent:
-
Polarity: The polarity of the solvent, often quantified by its dielectric constant, is a primary determinant of its ability to dissolve a particular solute.[6]
-
Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of poorly water-soluble drugs by reducing the overall polarity of the solvent system.[7]
-
-
Environmental Conditions:
-
Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solid solutes, solubility increases with temperature.
-
Pressure: While pressure has a significant effect on the solubility of gases, its impact on the solubility of solids and liquids in liquid solvents is generally negligible for pharmaceutical applications.
-
The interplay of these factors determines the overall solubility of a drug in a given solvent system.
Figure 1. Key factors influencing the solubility of a drug compound.
Quantitative Solubility Data of Common APIs
The following tables summarize the solubility of several widely used Active Pharmaceutical Ingredients (APIs) in various solvents at specified temperatures. This data is essential for formulation scientists in selecting appropriate solvent systems.
Table 1: Solubility of Ibuprofen in Various Solvents
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | - | Practically Insoluble | [8] |
| Ethanol (90%) | 40 | 66.18 g/100 mL | [8] |
| Ethanol | 25 | ~60 mg/mL | [9] |
| Methanol | - | Soluble | [8] |
| Acetone | 25 | High | [10] |
| Dichloromethane | 25 | High | [10] |
| Dimethyl Sulfoxide (DMSO) | 25 | ~50 mg/mL | [9] |
| Dimethyl Formamide (DMF) | 25 | ~45 mg/mL | [9] |
| Propylene Glycol | - | 300 mg/g | [3] |
| PEG 400 + Ethanol + Water Mixtures | 25.2 | Variable | [11] |
| PBS (pH 7.2) | 25 | ~2 mg/mL | [9] |
Table 2: Solubility of Paracetamol (Acetaminophen) in Various Solvents
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 25 | 1:70 (w/v) | [6] |
| Water | 100 | 1:20 (w/v) | [6] |
| Ethanol | 25 | 1:7 (w/v), ~25 mg/mL | [1][6] |
| Methanol | 25 | 1:10 (w/v) | [6] |
| Acetone | 25 | 1:13 (w/v) | [6] |
| Propylene Glycol | 25 | 1:9 (w/v) | [6] |
| Dimethyl Sulfoxide (DMSO) | 25 | ~20 mg/mL | [1] |
| Dimethyl Formamide (DMF) | 25 | ~25 mg/mL | [1] |
| PEG 200/400 + Ethanol + Water Mixtures | 25.2 | Variable | [7][11] |
| PBS (pH 7.2) | 25 | ~2 mg/mL | [1] |
Table 3: Solubility of Diclofenac Sodium in Various Solvents
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 32 | Soluble | |
| Ethanol | 25 | ~35 mg/mL | [8] |
| Dimethyl Sulfoxide (DMSO) | 25 | ~40 mg/mL | [8] |
| Dimethyl Formamide (DMF) | 25 | ~50 mg/mL | [8] |
| Acetone | 25 | Low | |
| Ethyl Acetate | 25 | Low | |
| Propylene Glycol | 32 | ~40 wt% | |
| PEG 400 | 32 | ~40 wt% | |
| PBS (pH 7.2) | 25 | ~9 mg/mL | [8] |
Table 4: Solubility of Ketoprofen in Various Solvents
| Solvent | Temperature (K) | Solubility (molar fraction) | Reference |
| Methanol | 273-303 | High | [6] |
| Ethanol | 273-303 | High | [6] |
| Isopropanol | 273-303 | Moderate | [6] |
| n-Butanol | 273-303 | Moderate | [6] |
| Acetonitrile | 273-303 | Moderate | [6] |
| Ethyl Acetate | 273-303 | High | [6] |
| 1,4-Dioxane | 273-303 | Very High | [6] |
| Toluene | 273-303 | Low | [6] |
| Water (pH 1.2) | - | 0.062 mg/mL | |
| Water (distilled) | - | 0.081 mg/mL | |
| Phosphate Buffer (pH 7.2) | - | 0.141 mg/mL |
Table 5: Solubility of Naproxen in Various Solvents
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 25 | Poorly Soluble | [11] |
| Ethanol | 25 | ~55 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 25 | ~24 mg/mL | [1] |
| Dimethyl Formamide (DMF) | 25 | ~25 mg/mL | [1] |
| PEG 200/400/600 + Ethanol + Water Mixtures | 25.2 | Variable | [2] |
| PBS (pH 7.2) | 25 | ~1 mg/mL | [1] |
Experimental Protocols for Solubility Determination
Accurate and reproducible measurement of solubility is critical in drug development. Two primary types of solubility are measured: thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is a measure of how quickly a compound dissolves and is often used in high-throughput screening.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method, originally proposed by Higuchi and Connors, is the gold standard for determining thermodynamic solubility due to its reliability.
Objective: To determine the equilibrium solubility of a compound in a specific solvent.
Materials:
-
Test compound (solid)
-
Solvent of interest (e.g., water, buffer, organic solvent)
-
Glass vials or flasks with tight-fitting caps
-
Shaker or agitator (e.g., orbital shaker, wrist-action shaker)
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Filtration or centrifugation equipment (e.g., syringe filters, centrifuge)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the solvent. The excess solid should be sufficient to ensure that a saturated solution is formed and that solid material remains at equilibrium.
-
Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
-
Phase Separation: After equilibration, allow the samples to stand to permit the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration or centrifugation. Care must be taken to avoid any undissolved particles in the final solution.
-
Quantification: Dilute the clear, saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analysis: Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in units such as mg/mL or µg/mL.
Figure 2. Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Kinetic Solubility Assay for High-Throughput Screening
Kinetic solubility assays are widely used in early drug discovery for rapid assessment of a large number of compounds. These methods measure the concentration of a compound in solution after a short incubation period, providing an estimate of its solubility under non-equilibrium conditions.
Objective: To rapidly determine the kinetic solubility of compounds in an aqueous buffer.
Materials:
-
Test compounds dissolved in DMSO (stock solutions)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Microtiter plates (e.g., 96-well plates)
-
Automated liquid handling system (optional)
-
Plate shaker
-
Incubator
-
Detection instrument (e.g., nephelometer for turbidimetric assay, UV plate reader for direct UV assay)
-
Filtration apparatus (for direct UV assay)
Procedure (Turbidimetric/Nephelometric Method):
-
Stock Solution Preparation: Prepare stock solutions of the test compounds in 100% DMSO at a high concentration (e.g., 10 mM).
-
Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.
-
Mixing and Incubation: Mix the contents of the plate thoroughly on a plate shaker. Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).
-
Measurement: Measure the light scattering in each well using a nephelometer. The amount of light scattered is proportional to the amount of precipitated compound.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank control.
Figure 3. General workflow for a High-Throughput Kinetic Solubility Assay.
Solubility Determination by Potentiometric Titration
Potentiometric titration can be a powerful tool for determining the solubility of ionizable compounds, particularly those with poor solubility. This method relies on the change in pH of a solution as a titrant is added, with a characteristic shift in the titration curve indicating precipitation.
Objective: To determine the intrinsic solubility and pKa of a weakly acidic or basic compound.
Materials:
-
Test compound
-
Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants
-
Potentiometer with a pH electrode
-
Stirring plate and stir bar
-
Burette (manual or automated)
-
Beaker or titration vessel
-
Inert gas supply (e.g., nitrogen or argon) for sparging (optional)
Procedure:
-
System Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Prepare a solution of the test compound in water or a suitable buffer. For poorly soluble compounds, a suspension may be used.
-
Titration Setup: Place the sample solution in the titration vessel on a magnetic stirrer. Immerse the pH electrode in the solution, ensuring the stir bar does not make contact with the electrode. If necessary, sparge the solution with an inert gas to remove dissolved CO2.
-
Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Collection: Continue the titration well past the equivalence point(s).
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve, often by calculating the first and second derivatives of the curve.
-
The pKa can be determined from the pH at the half-equivalence point.
-
For solubility determination, a characteristic shift or plateau in the titration curve indicates the point at which the compound begins to precipitate. The intrinsic solubility can be calculated from the pH and the amount of titrant added at this point using the Henderson-Hasselbalch equation and the pKa of the compound.[6]
-
Conclusion
Solubility is a multifaceted and critical parameter in drug discovery and development. A thorough understanding of the factors that influence solubility, coupled with the ability to accurately measure it using appropriate experimental techniques, is essential for the successful progression of a drug candidate from the laboratory to the clinic. This guide has provided a foundational overview of these key aspects, offering both theoretical knowledge and practical protocols to aid researchers in this vital area of pharmaceutical science. The judicious application of this knowledge will undoubtedly contribute to the development of safer and more effective medicines.
References
- 1. youtube.com [youtube.com]
- 2. scite.ai [scite.ai]
- 3. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potentiometric Titration | Pharmaguideline [pharmaguideline.com]
- 6. columbia.edu [columbia.edu]
- 7. scribd.com [scribd.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. researchgate.net [researchgate.net]
- 11. dissolutiontech.com [dissolutiontech.com]
A Technical Guide to Core Synthesis Pathways in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of pivotal synthesis pathways integral to modern drug development. It offers detailed experimental protocols, quantitative data summaries, and visual representations of complex biological and chemical processes to support researchers in their pursuit of novel therapeutic agents.
Section 1: The Strategic Approach of Retrosynthesis in Drug Discovery
The conception of a new drug's synthesis is a critical phase in pharmaceutical research.[1] A key intellectual framework guiding this process is retrosynthesis .[2] This problem-solving technique involves the deconstruction of a complex target molecule into simpler, commercially available precursors.[3][4] By working backward from the desired product, chemists can devise multiple potential synthetic routes.[4] This strategic planning is crucial for navigating the vast possibilities of chemical reactions and identifying the most efficient and cost-effective pathway to a viable drug candidate.[2][5] The power of this approach lies in its ability to break down a daunting synthetic challenge into a series of manageable steps.[3]
The process of retrosynthetic analysis involves identifying key bond disconnections in the target molecule, which correspond to reliable chemical reactions in the forward direction.[2] These disconnections lead to "synthons," which are idealized fragments that represent the reactive species in a synthetic step.[6] The real-world chemical equivalent of a synthon is known as a "synthetic equivalent." For instance, a carbanionic synthon might be realized in the laboratory as a Grignard reagent.
Section 2: Core Synthesis of Ibuprofen (B1674241): A Detailed Walkthrough
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), provides an excellent case study for a multi-step synthesis involving fundamental organic reactions.[7][8] The following protocol details a common laboratory-scale synthesis of ibuprofen starting from isobutylbenzene (B155976).[2][9]
Experimental Protocols
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
This initial step introduces an acetyl group to the isobutylbenzene ring structure through an electrophilic aromatic substitution reaction.[2][7]
-
Procedure: To a 50 mL round-bottom flask cooled in an ice bath, 5.40 g of aluminum chloride (AlCl₃) and 20 mL of dichloromethane (B109758) (CH₂Cl₂) are added with stirring.[9] A mixture of 4.03 g of isobutylbenzene and 3.06 g of acetic anhydride (B1165640) is then slowly added.[9] The reaction is maintained at 0°C for 45 minutes, after which it is allowed to warm to room temperature.[9] The reaction is quenched by carefully adding the mixture to a 4M hydrochloric acid (HCl) solution at 0°C.[9] The aqueous layer is extracted three times with 20 mL of dichloromethane.[9] The combined organic layers are washed sequentially with 20 mL of 10% sodium hydroxide (B78521) (NaOH), 20 mL of 50% brine, and 20 mL of water.[9] The organic layer is then dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield 4'-isobutylacetophenone (B122872).[9]
Step 2: Reduction of 4'-Isobutylacetophenone
The ketone functionality of 4'-isobutylacetophenone is reduced to a secondary alcohol using sodium borohydride (B1222165).[2][10]
-
Procedure: The 4'-isobutylacetophenone from the previous step is dissolved in methanol.[11] Sodium borohydride (NaBH₄) is added portion-wise to the solution while stirring.[11] The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is then quenched by the slow addition of 10% HCl.[9] The product, 1-(4-isobutylphenyl)ethanol (B131453), is extracted with petroleum ether (3 x 5 mL).[2] The combined organic layers are dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield the alcohol.[2]
Step 3: Chlorination of 1-(4-Isobutylphenyl)ethanol
The secondary alcohol is converted to an alkyl chloride, a better leaving group for the subsequent Grignard reaction.[2]
-
Procedure: A solution of 1-(4-isobutylphenyl)ethanol (1.0 mL, 5.6 mmol) in 20 mL of 12 M HCl is added to a separatory funnel and shaken for 3 minutes.[2] The product is extracted with petroleum ether (3 x 5 mL).[2] The combined organic extracts are dried over anhydrous Na₂SO₄, and the solvent is evaporated under a stream of nitrogen to yield 1-chloro-1-(4-isobutylphenyl)ethane.[2]
Step 4: Formation of the Grignard Reagent and Carboxylation
The alkyl chloride is reacted with magnesium metal to form a Grignard reagent, which is then carboxylated using solid carbon dioxide (dry ice).[2][12]
-
Procedure: Magnesium turnings are placed in a flame-dried flask under a nitrogen atmosphere. A small amount of the 1-chloro-1-(4-isobutylphenyl)ethane in anhydrous diethyl ether is added to initiate the reaction. Once initiated, the remaining alkyl chloride solution is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes. The freshly prepared Grignard reagent is then slowly poured over an excess of crushed dry ice with vigorous stirring.[13] After the excess CO₂ has sublimed, 10 mL of petroleum ether and 16 mL of 10% HCl are added.[2] The aqueous phase is extracted twice with 10 mL of petroleum ether.[2] The combined organic layers are then extracted with two 8 mL portions of 5% NaOH.[2] The combined aqueous basic solution is acidified with 20 mL of 10% HCl to precipitate ibuprofen.[2] The ibuprofen is extracted with three 10 mL portions of petroleum ether.[2] The combined organic layers are dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield solid, white ibuprofen.[2]
Quantitative Data Summary
| Step | Product | Starting Material | Yield | Reference |
| 1. Friedel-Crafts Acylation | 4'-Isobutylacetophenone | Isobutylbenzene | 25.6% | [2] |
| 2. Reduction | 1-(4-Isobutylphenyl)ethanol | 4'-Isobutylacetophenone | 6.8% | [2] |
| 3. Chlorination | 1-Chloro-1-(4-isobutylphenyl)ethane | 1-(4-Isobutylphenyl)ethanol | 49.2% | [2] |
| 4. Grignard Reaction & Carboxylation | Ibuprofen | 1-Chloro-1-(4-isobutylphenyl)ethane | 25% | [2] |
Section 3: Key Synthetic Reactions in Drug Development
The synthesis of complex pharmaceutical agents relies on a toolbox of robust and versatile chemical reactions. Two of the most powerful are the Grignard reaction and the Suzuki coupling.
Grignard Reaction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[14] It involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, typically a carbonyl group in an aldehyde or ketone.[12][15] This reaction is highly valued for its ability to construct complex carbon skeletons from simpler starting materials.[14]
-
General Protocol for Grignard Reagent Preparation: In an oven-dried flask under an inert atmosphere, magnesium turnings are stirred.[13] The corresponding alkyl or aryl halide dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise.[12] The reaction is often initiated with a small crystal of iodine or by gentle heating.[13] The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy solution.[13]
Suzuki Coupling
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate.[16] This reaction is exceptionally useful for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals.[1][5] The advantages of the Suzuki coupling include its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[1][16]
-
General Protocol for Suzuki Coupling: A mixture of the aryl halide (1 mmol), the arylboronic acid (1.5 mmol), a base such as sodium carbonate (2 mmol), and a palladium catalyst like palladium(II) acetate (B1210297) (0.5 mol%) is prepared in a suitable solvent system, often including water.[5] The reaction mixture is then heated with stirring for a specified time.[5] After cooling, the product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the biaryl product.[5]
Section 4: Signaling Pathways as Drug Targets
The development of new drugs is often aimed at modulating specific cellular signaling pathways that are dysregulated in disease states. Understanding these pathways is crucial for rational drug design.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[16][17] The cascade is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which leads to the activation of PI3K.[17][18] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[18] PIP3 then acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as Akt and its upstream activator PDK1.[17] At the cell membrane, PDK1 phosphorylates Akt at threonine 308, leading to its partial activation.[17] Full activation of Akt is achieved through phosphorylation at serine 473 by mTORC2.[17][18] Once activated, Akt phosphorylates a multitude of downstream targets to exert its effects on cellular function.[17]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another fundamental signaling cascade that relays extracellular signals to the nucleus to control gene expression and cellular processes like proliferation, differentiation, and survival.[3][19] The pathway is typically initiated by the binding of a growth factor to its receptor, leading to the activation of the small GTPase Ras.[8][19] Activated Ras then recruits and activates a MAP kinase kinase kinase (MAP3K), such as Raf.[8] Raf, in turn, phosphorylates and activates a MAP kinase kinase (MAP2K or MEK).[19] MEK then phosphorylates and activates the final kinase in the cascade, ERK (a MAPK).[19] Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, thereby altering gene expression.[3]
Section 5: Experimental Workflow Visualization
A clear understanding of the experimental workflow is essential for the successful execution of a multi-step synthesis. The following diagram illustrates the general workflow for a typical organic synthesis, from reaction setup to product purification and analysis.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. biomolther.org [biomolther.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 8. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01385E [pubs.rsc.org]
- 14. leah4sci.com [leah4sci.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. sinobiological.com [sinobiological.com]
An In-depth Technical Guide to the Biological Activities of Quercetin
For Researchers, Scientists, and Drug Development Professionals
Quercetin (B1663063), a flavonoid ubiquitously present in fruits and vegetables, has garnered significant scientific interest due to its extensive range of biological activities.[1][2][3] This polyphenolic compound is a potent antioxidant and anti-inflammatory agent, with demonstrated effects across a multitude of cellular pathways and disease models.[2][4][5] Its therapeutic potential is being explored in the context of cancer, neurodegenerative disorders, cardiovascular diseases, and viral infections.[1][4][5][6][7] This guide provides a comprehensive overview of the known biological activities of quercetin, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data on Biological Activities
The biological efficacy of quercetin has been quantified in numerous studies. The following tables summarize key quantitative data, such as IC50 values, to provide a comparative overview of its activity in different biological contexts.
Table 1: Anticancer Activity of Quercetin and its Derivatives
| Cancer Type | Cell Line | Compound | IC50 Value (µM) | Reference |
| Human Breast Cancer | MCF-7 | Quercetin | 23.1 | [2] |
| Human Breast Cancer | MCF-7 | Quercetin-3′-sulfate | 27.6 | [2] |
| Human Breast Cancer | MCF-7 | 1-Quercetin-3-glucuronide | 73.2 | [2] |
| Human Lung Cancer | 1944 | 3,7-O-dimethylquercetin | 0.46 | [8] |
| Colon Cancer | HCT116 | Quercetin | Varies | [9] |
| Breast Cancer | MDA-MB-231 | Quercetin | Varies | [9] |
| Prostate Cancer | PC3 and LNCaP cells | Quercetin | Not specified | [2] |
| Liver Cancer | Various cell lines | Quercetin | Not specified | [2] |
Table 2: Antithrombotic and Antiplatelet Activity of Quercetin
| Experimental Model | Agonist | IC50 Value | Reference |
| In vitro platelet aggregation | Collagen (0.5-1.0 µg/ml) | < 3 µM | [4] |
Table 3: Enzyme Inhibition by Quercetin
| Enzyme | IC50 Value | Reference |
| Pyruvate dehydrogenase kinase 3 (PDK3) | µM range | [2] |
| Na+-K+-ATPase | 26.5 µM (50% inhibition) | [8] |
| Protein Kinase M2 (PKM2) | 50% inhibition | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in quercetin research.
1. Cell Viability and Proliferation Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of quercetin or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of quercetin that inhibits cell growth by 50%).
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with quercetin or vehicle control for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
3. Western Blotting for Protein Expression Analysis
-
Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
-
Protocol:
-
Lyse quercetin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Signaling Pathways and Mechanisms of Action
Quercetin exerts its diverse biological effects by modulating a complex network of intracellular signaling pathways. The following diagrams illustrate some of the key pathways influenced by quercetin.
Caption: Key signaling pathways modulated by Quercetin in cancer cells.
Quercetin's anticancer effects are mediated through the modulation of several key signaling pathways.[2][8][10][11][12] It is known to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation, and survival.[8][10] By inhibiting this pathway, quercetin can suppress tumor growth and induce apoptosis.[10] Furthermore, quercetin can modulate the MAPK signaling cascade, including ERK, JNK, and p38 kinases, which are involved in stress responses and cell differentiation.[2][11] It also inhibits the NF-κB signaling pathway, a key regulator of inflammation and cell survival, thereby reducing inflammation-driven cancer progression.[2] Additionally, quercetin can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells.[2][10][11]
Caption: Antioxidant mechanism of Quercetin.
Quercetin is a powerful antioxidant that can protect cells from damage caused by reactive oxygen species (ROS).[2] Its antioxidant activity is attributed to its chemical structure, which allows it to scavenge free radicals directly.[2] In addition to direct scavenging, quercetin also enhances the endogenous antioxidant defense system.[2] It achieves this by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2] Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).[2] This leads to an increased expression of these enzymes, thereby bolstering the cell's capacity to neutralize ROS and mitigate oxidative stress.[2]
References
- 1. Anticancer potential of quercetin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Activity of Quercetin: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin and its role in biological functions: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Quercetin on Ischemic Stroke: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of quercetin as a cardiovascular agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research progress of quercetin in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cytotoxic Effects of Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cytotoxic effects of cisplatin (B142131) (cis-diamminedichloroplatinum(II)), a cornerstone of modern chemotherapy. It details the molecular mechanisms of action, key signaling pathways, and quantitative measures of its cytotoxic potency. Furthermore, it outlines standard experimental protocols for assessing cisplatin-induced cytotoxicity in vitro.
Mechanism of Cytotoxic Action
Cisplatin's efficacy as an anticancer agent stems from its ability to induce cytotoxic effects, primarily by damaging the DNA of rapidly dividing cancer cells.[1][2] Its mode of action is a multi-step process that culminates in cell cycle arrest and programmed cell death (apoptosis).[3][4]
-
Cellular Uptake and Activation: Cisplatin enters the cell, where the low intracellular chloride concentration facilitates the aquation of its chloride ligands. This process transforms cisplatin into a reactive, positively charged species that can interact with nucleophilic sites on intracellular macromolecules.[4]
-
DNA Adduct Formation: The primary target of activated cisplatin is nuclear DNA.[5] It covalently binds to the N7 position of purine (B94841) bases, predominantly guanine, forming various DNA adducts.[2][4] The most significant of these are 1,2-intrastrand crosslinks between adjacent purine bases, which account for the majority of DNA lesions and are considered critical for its cytotoxic activity.[6][7] These adducts create a significant distortion in the DNA double helix.[4]
-
Cellular Response to DNA Damage: The formation of cisplatin-DNA adducts obstructs crucial cellular processes like DNA replication and transcription.[4][5] This triggers a complex cellular program known as the DNA Damage Response (DDR), which activates various signaling pathways to either repair the damage or, if the damage is too extensive, initiate apoptosis.[1][4]
Signaling Pathways in Cisplatin-Induced Apoptosis
The cytotoxic effect of cisplatin is mediated by a network of signaling pathways that converge on the activation of the apoptotic machinery. The DDR pathway is central to this process, sensing the DNA lesions and propagating the signal to downstream effectors.
-
Damage Recognition and ATR/p53 Activation: The DNA distortions caused by cisplatin adducts are recognized by cellular surveillance proteins. This leads to the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which in turn phosphorylates and activates the tumor suppressor protein p53.[6][7] Activated p53 functions as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax and Bak.[7]
-
MAPK Pathway Involvement: Mitogen-activated protein kinase (MAPK) signaling cascades, including the JNK (c-Jun N-terminal kinase) and p38 MAPK pathways, are also activated in response to cisplatin-induced stress.[6] Sustained activation of JNK can promote apoptosis through the phosphorylation of transcription factors like c-Jun or by modulating the activity of Bcl-2 family proteins.[8]
-
Mitochondrial (Intrinsic) Apoptosis Pathway: The signals from the p53 and MAPK pathways predominantly converge on the mitochondria. Pro-apoptotic proteins like Bax and Bak translocate to the mitochondrial outer membrane, leading to its permeabilization and the release of cytochrome c into the cytoplasm.[7][8]
-
Caspase Cascade Activation: In the cytoplasm, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[7][9] These effector caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological changes of cell death.[9]
Caption: Core signaling cascade of cisplatin-induced apoptosis.
Quantitative Analysis of Cytotoxicity
The cytotoxic potency of cisplatin is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit cell growth or viability by 50%. This value can vary significantly depending on the cell line, exposure time, and the specific assay used.[10]
Table 1: Reported IC50 Values of Cisplatin in Various Cancer Cell Lines.
| Cell Line | Cancer Type | Exposure Time | IC50 (µM) | Reference(s) |
|---|---|---|---|---|
| A2780 | Ovarian Carcinoma | 24 h | 10.41 | [11] |
| A2780 | Ovarian Carcinoma | Not Specified | ~5 - 10 | [12] |
| ACRP (Resistant) | Ovarian Carcinoma | 24 h | 35.92 | [11] |
| OVCAR3 | Ovarian Carcinoma | 24 h | 43.52 | [11] |
| HeLa | Cervical Carcinoma | 48 / 72 h | Highly Variable | [10] |
| HepG2 | Hepatocellular Carcinoma | 48 / 72 h | Highly Variable | [10] |
| MCF-7 | Breast Adenocarcinoma | 48 / 72 h | Highly Variable |[10] |
Note: A meta-analysis has shown that published IC50 values for cisplatin can have extremely high heterogeneity, advising researchers to perform preliminary testing rather than relying solely on published data.[10]
Table 2: Time- and Dose-Dependent Cytotoxicity of Cisplatin in HL-60 Cells.
| Cisplatin Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) | % Viability (96h) |
|---|---|---|---|---|
| 1 | 92.0 ± 1.7 | 81.0 ± 3.8 | 59.0 ± 2.2 | 38.0 ± 1.9 |
| 2 | 89.0 ± 2.2 | 74.0 ± 4.0 | 52.0 ± 3.9 | 41.0 ± 2.8 |
| 3 | 84.0 ± 3.1 | 66.0 ± 1.8 | 48.0 ± 3.3 | 34.0 ± 3.6 |
Data adapted from a study on human leukemia (HL-60) cells, showing decreased viability with increasing cisplatin concentration and incubation time.[13]
Experimental Protocols
Assessing the cytotoxic effects of cisplatin requires robust and reproducible experimental methodologies. The MTT assay is a widely used colorimetric method for determining cell viability.
Protocol: MTT Assay for IC50 Determination [14]
-
Cell Seeding:
-
Culture the desired adherent cancer cell line to approximately 70-80% confluency in a suitable culture medium.
-
Harvest the cells using trypsin-EDTA, neutralize the trypsin, and perform a cell count using a hemocytometer or automated cell counter to ensure viability is >90%.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well).
-
Incubate the plate overnight (37°C, 5% CO2) to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a high-concentration stock solution of cisplatin in a suitable solvent (e.g., DMSO or saline).
-
Perform serial dilutions of the cisplatin stock solution in complete culture medium to achieve the desired range of final concentrations (e.g., 0 µM to 100 µM).
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different cisplatin concentrations. Include appropriate controls: vehicle-only wells and no-cell (media only) blank wells.
-
Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay and Absorbance Reading:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will cleave the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each cisplatin concentration relative to the vehicle-treated control cells using the formula: (% Viability) = (Absorbance of Treated Well / Absorbance of Control Well) * 100.
-
Plot the percent viability against the logarithm of the cisplatin concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Caption: Experimental workflow for an MTT-based cytotoxicity assay.
Mechanisms of Resistance
A significant challenge in cisplatin chemotherapy is the development of drug resistance. Cancer cells can evade the cytotoxic effects of cisplatin through various mechanisms:
-
Reduced Drug Accumulation: Decreased expression of uptake transporters or increased expression of efflux pumps can limit the intracellular concentration of cisplatin.
-
Increased Drug Inactivation: Intracellular detoxification systems, such as glutathione (B108866) and metallothioneins, can bind to and inactivate cisplatin before it reaches the DNA.[3]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly the Nucleotide Excision Repair (NER) system, can efficiently remove cisplatin-DNA adducts, mitigating their cytotoxic potential.[1][15][16] The ERCC1 protein is a key component of the NER pathway and its overexpression is linked to cisplatin resistance.[15][16]
-
Alterations in Apoptotic Signaling: Defects in the apoptotic signaling cascade, such as mutations in the p53 gene or overexpression of anti-apoptotic proteins (e.g., Bcl-2), can prevent the cell from executing the death program in response to DNA damage.[6]
References
- 1. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. oncodaily.com [oncodaily.com]
- 5. researchgate.net [researchgate.net]
- 6. Cisplatin: mode of cytotoxic action and molecular basis of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Inflammasome activation contributes to cisplatin resistance in ovarian cancer | springermedizin.de [springermedizin.de]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical Assessment of Low Doses of Cisplatin in the Management of Acute Promyelocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Targeting DNA Damage Response and Repair to Enhance Therapeutic Index in Cisplatin-Based Cancer Treatment - ProQuest [proquest.com]
Methodological & Application
Application Notes and Protocols for Protogracillin Extraction from Dioscorea Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protogracillin (B10789082), a furostanol bisglycoside, is a steroidal saponin (B1150181) found in various plant species of the genus Dioscorea, such as Dioscorea zingiberensis and Dioscorea collettii var. hypoglauca.[1][2][3] These compounds are of significant interest in drug discovery due to their diverse pharmacological activities, including potent cytotoxic effects against a range of cancer cell lines.[2][4][5] This document provides detailed protocols for the extraction, isolation, and purification of this compound from Dioscorea species, along with an overview of its biological activities and associated signaling pathways.
Data Presentation
Table 1: Typical Quantitative Data for this compound Isolation and Purification
The following table summarizes estimated quantitative data at each stage of the isolation and purification process for this compound and its methylated form, methyl this compound. Actual yields and purity may vary depending on the specific Dioscorea species, starting material condition, and experimental execution.
| Purification Step | Starting Material (g) | Fraction Weight (g) | Yield (%) | Purity (%) | Reference |
| Crude Methanol (B129727) Extract | 1000 (dried plant material) | 100 | 10 | ~5-10 | [1] |
| Macroporous Resin Chromatography | 100 | 20 | 20 | ~30-40 | [1] |
| Preparative HPLC (C18) | 1 | 0.1 | 10 | >98 | [1] |
Table 2: Cytotoxicity of Furostanol Saponins (B1172615) Against Human Cancer Cell Lines
This table presents the 50% growth inhibitory (GI50) or half-maximal inhibitory concentration (IC50) values for this compound and related furostanol saponins, demonstrating their anticancer potential.
| Compound | Aglycone Type | Cancer Cell Line | GI50/IC50 (µM) | Reference |
| Methyl this compound | Furostanol | Colon (KM12) | ≤2.0 | [5] |
| CNS (U251) | ≤2.0 | [5] | ||
| Melanoma (MALME-3M, M14) | ≤2.0 | [5] | ||
| Renal (786-0, UO-31) | ≤2.0 | [5] | ||
| Breast (MDA-MB-231) | ≤2.0 | [5] | ||
| Methyl protoneogracillin | Furostanol | Leukemia (CCRF-CEM, RPMI-8226) | ≤2.0 | [5] |
| Colon (KM12) | ≤2.0 | [5] | ||
| CNS (SF-539, U251) | ≤2.0 | [5] | ||
| Melanoma (M14) | ≤2.0 | [5] | ||
| Renal (786-0) | ≤2.0 | [5] | ||
| Prostate (DU-145) | ≤2.0 | [5] | ||
| Breast (MDA-MB-435) | ≤2.0 | [5] | ||
| Protodioscin | Furostanol | Breast (MDA-MB-468) | 2.56 | [5] |
| Breast (MCF-7) | 6.0 | [5] |
Experimental Protocols
Extraction of Crude Saponins from Dioscorea Rhizomes
This protocol outlines the initial extraction of total saponins from dried and powdered plant material.
Materials and Reagents:
-
Dried and powdered rhizomes of Dioscorea species
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate 1 kg of the dried, powdered plant material with 5 L of methanol at room temperature for 24 hours with occasional stirring.[1]
-
Filter the extract through filter paper.[1]
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude methanol extract.[6]
Caption: Workflow for Crude Saponin Extraction.
Fractionation of Saponins using Macroporous Resin Chromatography
This step enriches the saponin content by removing more polar impurities.
Materials and Reagents:
-
Crude methanol extract
-
Distilled water
-
Amberlite XAD-2 resin (or similar macroporous resin)
-
Glass column
-
Methanol (analytical grade)
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Suspend the crude methanol extract in distilled water to form a slurry.[1]
-
Pack a glass column with Amberlite XAD-2 resin and equilibrate with distilled water.[1]
-
Load the aqueous suspension of the crude extract onto the column.
-
Wash the column with distilled water to remove water-soluble impurities such as sugars and salts, until the eluent is colorless.[1]
-
Elute the saponin-rich fraction with a stepwise gradient of methanol in water (e.g., 30%, 50%, 70%, and 100% methanol).[1]
-
Monitor the fractions by TLC to identify those containing saponins.
-
Combine the saponin-rich fractions and concentrate under reduced pressure.
Purification of this compound by Preparative HPLC
The final purification of this compound is achieved using preparative reverse-phase High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
Saponin-rich fraction from macroporous resin chromatography
-
Methanol (HPLC grade)
-
Ultrapure water (HPLC grade)
-
Preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 10 µm)
-
UV detector or Evaporative Light Scattering Detector (ELSD)
Procedure:
-
Dissolve the saponin-rich fraction in a minimal amount of the mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Use an isocratic or gradient mobile phase of methanol/water to achieve separation. The optimal mobile phase composition may need to be determined empirically.[1]
-
Inject the sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 203 nm for saponins) or using an ELSD.[1]
-
Collect the fractions corresponding to the peak of this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
-
Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Caption: Purification Workflow for this compound.
Biological Activity and Signaling Pathways
This compound and related steroidal saponins exhibit significant anticancer activity, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][7] The molecular mechanisms underlying these effects involve the modulation of key signaling pathways that are often dysregulated in cancer.
Apoptosis Induction
This compound and its analogs trigger apoptosis through the intrinsic mitochondrial pathway.[4][7] This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are the executioners of apoptosis.[4][7]
Caption: Intrinsic Apoptotic Pathway Induced by this compound.
Modulation of Cancer-Related Signaling Pathways
Several key signaling pathways have been identified as targets for this compound and related compounds, including:
-
STAT3 Pathway: Inhibition of the STAT3 signaling pathway has been implicated in the anticancer effects of related saponins.[4]
-
mTOR/PI3K/Akt Pathway: This pathway is crucial for cell growth and survival, and its inhibition by compounds like gracillin (B1672132) can lead to autophagy and cell death.[4][7]
-
MAPK Pathway: Modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway can affect cell proliferation, differentiation, and apoptosis.[4][7]
Caption: Putative Signaling Pathways Modulated by this compound.
Conclusion
This compound, a steroidal saponin from Dioscorea species, demonstrates significant potential as a lead compound for the development of novel anticancer therapeutics. The protocols detailed in this document provide a framework for its efficient extraction and purification. Further investigation into its molecular mechanisms of action is warranted to fully elucidate its therapeutic potential. The broad-spectrum anticancer activity of this compound and its analogs, coupled with their ability to modulate key cancer-related signaling pathways, underscores the importance of continued research in this area.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dioscorea spp.: Bioactive Compounds and Potential for the Treatment of Inflammatory and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
a furostanol bisglycoside, a type of steroidal saponin, found in various plant species of the Dioscorea genus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protodioscin (B192190) is a furostanol bisglycoside, a type of steroidal saponin (B1150181), predominantly found in various plant species of the Dioscorea genus, as well as other plants like Tribulus terrestris.[1] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of Protodioscin, with a particular focus on its anti-cancer properties. Protodioscin has been shown to exhibit a range of biological activities, including the ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[2][3] Its mechanisms of action often involve the modulation of key cellular signaling pathways.
Data Presentation: In Vitro Cytotoxicity of Protodioscin
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Protodioscin in various human cancer cell lines, providing a comparative overview of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method | Reference |
| MCF-7 | Breast Cancer (ER-positive) | 6 | 48 | MTT | [4] |
| MDA-MB-468 | Breast Cancer (Triple-negative) | 2.56 ± 0.38 | 48 | MTT | [4] |
| 5637 | Bladder Cancer (Non-muscle-invasive) | Not specified, but effective at 35 µM | 24 | MTT | [3] |
| T24 | Bladder Cancer (Muscle-invasive) | Not specified, but effective at 30 µM | 24 | MTT | [3] |
| HL-60 | Leukemia | 5.1 | Not specified | Not specified | [5] |
Signaling Pathways Modulated by Protodioscin
Protodioscin exerts its anti-cancer effects by modulating several critical intracellular signaling pathways. Below are diagrams illustrating the key pathways involved.
Experimental Protocols
Protocol 1: Extraction and Purification of Protodioscin from Dioscorea Rhizomes
This protocol provides a general method for the extraction and purification of Protodioscin. Optimization may be required depending on the specific Dioscorea species and available equipment.
1. Materials and Reagents:
-
Dried and powdered rhizomes of Dioscorea sp.
-
Acetonitrile (CH₃CN) or 96% Ethanol (B145695)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol
-
Deionized water
-
Macroporous adsorbent resin (e.g., HP-20 or D-101)
-
Silica gel for column chromatography
-
Rotary evaporator
-
Freeze-dryer
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification
2. Extraction Procedure:
-
Homogenize the air-dried and powdered rhizomes (e.g., 200 g) in a suitable solvent such as acetonitrile (e.g., 500 mL) or 96% ethanol (e.g., 10 L for 1000 g of powder).[5][6]
-
Perform the extraction using sonication for approximately 20 minutes or by soaking for 6 hours with occasional stirring, followed by an 18-hour rest.[1][6]
-
Filter the homogenate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Dissolve the residue in water and perform liquid-liquid partitioning with ethyl acetate. The aqueous layer contains the saponins (B1172615).[5]
-
Freeze-dry the aqueous layer to yield a crude saponin powder.[5]
3. Purification Procedure:
-
Dissolve the crude saponin powder in water and apply it to a macroporous resin column (e.g., HP-20).[5]
-
Wash the column with deionized water to remove sugars and other polar impurities.
-
Elute the saponins with a stepwise gradient of acetonitrile in water (e.g., 0%, 20%, 40%, 60%, 80%, 100%).[5]
-
Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing Protodioscin.
-
Pool the Protodioscin-rich fractions and concentrate them.
-
For further purification, subject the enriched fraction to silica gel column chromatography using a solvent system such as chloroform:methanol:water.
-
Final purification can be achieved using preparative HPLC.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of Protodioscin on cancer cells.
1. Materials and Reagents:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Protodioscin stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
2. Procedure:
-
Seed cells in a 96-well plate at a density of 7 x 10⁴ cells/well for MDA-MB-468 or 10⁵ cells/well for MCF-7 in 100 µL of complete medium.[7] Allow them to adhere overnight.
-
Treat the cells with various concentrations of Protodioscin (e.g., 0.78 µM to 50 µM).[7] Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[4]
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of apoptosis-related proteins following Protodioscin treatment.
1. Materials and Reagents:
-
Cancer cell lines (e.g., T24, 5637)
-
Protodioscin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
2. Procedure:
-
Seed cells in 6-well plates and treat with Protodioscin (e.g., 30-35 µM) for 24 hours.[3]
-
Harvest the cells, wash with cold PBS, and lyse them with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Normalize the band intensities to the loading control (β-actin).
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of Protodioscin on the cell cycle distribution.
1. Materials and Reagents:
-
Cancer cell lines
-
Protodioscin
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
2. Procedure:
-
Seed cells and treat with Protodioscin for 24 hours.[3]
-
Harvest the cells by trypsinization, wash with cold PBS, and collect by centrifugation.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Protodioscin in vivo.
1. Materials and Reagents:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., 5637-luc cells)[3]
-
Protodioscin
-
Vehicle solution
-
Calipers for tumor measurement
2. Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.[3]
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly divide the mice into control and treatment groups.
-
Administer Protodioscin (e.g., by oral gavage or intraperitoneal injection) to the treatment group at a predetermined dose and schedule. Administer the vehicle solution to the control group.
-
Measure the tumor volume with calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[3][8]
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Protodioscin inhibits bladder cancer cell migration and growth, and promotes apoptosis through activating JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.cnu.edu.tw [ir.cnu.edu.tw]
- 4. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodioscin, Isolated from the Rhizome of Dioscorea tokoro Collected in Northern Japan is the Major Antiproliferative Compound to HL-60 Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. talenta.usu.ac.id [talenta.usu.ac.id]
- 7. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Steroidal Saponins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroidal saponins (B1172615) are a class of naturally occurring glycosides with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[1] These compounds consist of a steroidal aglycone (sapogenin) linked to one or more sugar moieties.[2] Their structural complexity and the presence of multiple analogues in plant sources necessitate robust and efficient purification protocols. This document provides detailed methodologies for the extraction, isolation, and purification of steroidal saponins, intended for researchers and professionals in the field of natural product chemistry and drug development.
I. Extraction of Crude Steroidal Saponins
The initial step in the purification process is the extraction of crude saponins from the plant material. The choice of solvent and extraction method is critical for maximizing yield and minimizing the co-extraction of impurities.
Experimental Protocol: Ultrasonic-Assisted Extraction (UAE)
This protocol is an efficient method for extracting steroidal saponins.
-
Sample Preparation: Dry the plant material (e.g., rhizomes, leaves, roots) at a controlled temperature (e.g., 50-60°C) to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).[3]
-
Extraction:
-
Place a known quantity of the powdered plant material (e.g., 100 g) into an extraction vessel.
-
Add the extraction solvent. An 85% aqueous ethanol (B145695) solution is often effective.[3] A solid-to-liquid ratio of 1:10 (g/mL) is a good starting point.[3]
-
Perform ultrasonic-assisted extraction at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 75 minutes).[3]
-
Repeat the extraction process three times with fresh solvent to ensure maximum recovery.[3]
-
-
Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to remove the ethanol.[1][4] The resulting aqueous extract can then be used for the next stage of purification.
II. Preliminary Purification using Macroporous Resin Chromatography
Macroporous resin chromatography is a highly effective technique for the enrichment and preliminary purification of steroidal saponins from crude extracts.[1][5] This method separates saponins from more polar impurities like sugars and some pigments.
Experimental Protocol: Macroporous Resin Column Chromatography
-
Resin Selection and Pre-treatment:
-
Select a suitable macroporous resin (e.g., D101).[5] The choice of resin should be based on its adsorption capacity and selectivity for the target saponins.
-
Soak the dry resin in ethanol for 24 hours to swell it and remove residual impurities.[1]
-
Wash the resin with ethanol until the eluent is clear, followed by washing with deionized water until no ethanol odor remains.[1]
-
-
Column Packing and Equilibration:
-
Pack the pre-treated resin into a glass column of appropriate dimensions.
-
Equilibrate the column by passing deionized water through it.[1]
-
-
Sample Loading:
-
Washing:
-
After loading, wash the column with deionized water to remove unbound, highly polar impurities.[1] Monitor the effluent to ensure all non-adsorbed compounds have been washed away.
-
-
Elution:
-
Elute the adsorbed steroidal saponins using a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%, 95% ethanol).[1]
-
Collect fractions and analyze the saponin (B1150181) content in each fraction using a suitable analytical method like HPLC.[1]
-
-
Concentration and Resin Regeneration:
Data Presentation: Macroporous Resin Screening
| Resin Type | Adsorption Capacity (mg/g resin) | Desorption Ratio (%) |
| D101 | 25.8 | 92.3 |
| AB-8 | 21.5 | 85.1 |
| HPD-100 | 19.7 | 88.5 |
| XAD-4 | 15.3 | 79.8 |
Note: The above data is illustrative and will vary depending on the specific plant material and experimental conditions.
III. Fine Purification using High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC)
For obtaining high-purity individual steroidal saponins, further chromatographic separation is necessary. Preparative High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are powerful techniques for this purpose.
Experimental Protocol: Preparative Reversed-Phase HPLC
-
Column and Mobile Phase Selection:
-
Choose a suitable reversed-phase column (e.g., C18, 250 mm x 22 mm, 10 µm).[6]
-
Develop a gradient or isocratic mobile phase system. A common system is a mixture of acetonitrile (B52724) and water.[6] The optimal composition should be determined through analytical HPLC first.
-
-
Sample Preparation: Dissolve the enriched saponin fraction from the macroporous resin step in the mobile phase.
-
Chromatographic Separation:
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the isolated steroidal saponins as a powder.
Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids solid stationary phases, thus preventing irreversible adsorption of the sample.[8]
-
Two-Phase Solvent System Selection:
-
Select a suitable two-phase solvent system. A common system for steroidal saponins is ethyl acetate-n-butanol-methanol-water (e.g., in a 4:1:2:4 v/v ratio).[8]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (typically the upper phase).
-
Pump the mobile phase (typically the lower phase) through the column at a specific flow rate while the column is rotating at a set speed.
-
Once hydrodynamic equilibrium is reached, inject the sample dissolved in the mobile phase.[8]
-
-
Fraction Collection and Analysis:
-
Monitor the effluent with a detector (e.g., ELSD) and collect fractions.[8]
-
Analyze the purity of the fractions by HPLC.
-
Combine and concentrate the pure fractions.
-
Data Presentation: Purification of Steroidal Saponins from Dioscorea zingiberensis
| Compound | HSCCC Yield (mg from 100mg crude) | Purity (%) |
| Compound A | 20.1 | >98 |
| Compound B | 25.0 | >99 |
| Compound C | 17.0 | >98 |
| Compound D | 12.3 | >97 |
| Compound E | 11.2 | >98 |
Source: Adapted from data on the separation of steroidal saponins from Dioscorea zingiberensis C.H.Wright.[8]
IV. Structural Characterization
The final step is the structural elucidation of the purified steroidal saponins. This is typically achieved using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) are used to determine the molecular weight and fragmentation patterns, which provide information about the aglycone and the sugar sequence.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the complete structure, including the stereochemistry of the aglycone and the linkage of the sugar units.
Experimental Workflow Diagram
Caption: Workflow for the purification of steroidal saponins.
Signaling Pathway Diagram (Illustrative)
While a specific signaling pathway is not universally applicable to all steroidal saponins, many exhibit anti-cancer effects by inducing apoptosis. The following diagram illustrates a generalized apoptotic pathway that could be influenced by a purified steroidal saponin.
Caption: Generalized apoptotic pathway induced by steroidal saponins.
References
- 1. benchchem.com [benchchem.com]
- 2. revistafitos.far.fiocruz.br [revistafitos.far.fiocruz.br]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Preparative separation and purification of steroidal saponins in Paris polyphylla var. yunnanensis by macroporous adsorption resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 11. Qualitative and quantitative analysis of steroidal saponins in crude extracts from Paris polyphylla var. yunnanensis and P. polyphylla var. chinensis by high performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Protogracillin by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protogracillin is a furostanol bisglycoside steroidal saponin (B1150181) found in various plant species, notably within the Dioscorea genus.[1] Like other steroidal saponins (B1172615), this compound and its derivatives are subjects of growing interest in the pharmaceutical and nutraceutical industries due to their potential therapeutic properties. Preliminary research on structurally related compounds suggests a range of biological activities, including anti-inflammatory and anticancer effects.[2] The purported mechanisms of action involve the modulation of key cellular signaling pathways such as NF-κB, STAT3, mTOR/PI3K/Akt, and MAPK.[2]
Accurate and reliable quantification of this compound in plant extracts and finished products is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely accessible and robust analytical technique for this purpose. Due to the lack of a strong chromophore in the this compound molecule, detection is typically performed at a low UV wavelength, around 203 nm.[3][4]
These application notes provide a detailed protocol for the extraction and subsequent quantitative analysis of this compound by HPLC-UV, including method validation parameters and a summary of its potential biological activities and associated signaling pathways.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol is a general guideline for the extraction of this compound from dried plant material (e.g., Dioscorea rhizomes) and may require optimization based on the specific matrix.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
70% Ethanol (v/v)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)
-
HPLC vials
Procedure:
-
Extraction: Accurately weigh approximately 1.0 g of the homogenized, dried plant powder into a suitable flask. Add 30 mL of 70% ethanol.
-
Vortex the mixture for 1 minute to ensure the sample is thoroughly wetted.
-
Perform the extraction using an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant and collect the supernatant.
-
To ensure complete extraction, repeat the extraction process on the remaining plant material pellet with an additional 20 mL of 70% ethanol.
-
Combine the supernatants from both extractions.
-
Concentration: Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Reconstitution: Reconstitute the dried extract in a precise volume (e.g., 1.0 mL) of the initial mobile phase for HPLC analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
HPLC-UV Analysis of this compound
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UPLC system equipped with a binary pump, autosampler, column oven, and UV detector.
-
Column: Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-10 min: 30% B
-
10-30 min: 30-60% B
-
30-40 min: 60-90% B
-
40-45 min: 90% B (hold)
-
45-50 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 203 nm.
System Suitability: Before initiating the analysis of samples, the HPLC system should be equilibrated with the initial mobile phase until a stable baseline is achieved. A standard solution of this compound should be injected multiple times to verify system suitability parameters, including retention time reproducibility, peak area precision, and the number of theoretical plates.
Data Presentation: Quantitative Analysis
While specific validated HPLC-UV data for this compound is not widely available in the literature, the following table presents representative performance characteristics based on studies of structurally similar steroidal saponins.[5] This data should be considered as a guideline, and it is imperative to perform a full method validation for the specific application.
| Parameter | Representative Value |
| Retention Time (min) | 15 - 25 |
| Linearity Range (µg/mL) | 5 - 500 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.6 - 2.0 |
| Limit of Quantification (LOQ) (µg/mL) | 1.8 - 5.0 |
| Recovery (%) | 93 - 103 |
| Precision (RSD%) | < 2.0 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and HPLC-UV analysis of this compound.
Implicated Signaling Pathways
Based on studies of structurally related steroidal saponins like Gracillin and Methyl Protodioscin, this compound is anticipated to modulate several key signaling pathways implicated in cancer and inflammation.[2][6]
Caption: Putative signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A Practical Quality Control Method for Saponins Without UV Absorption by UPLC-QDA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis of diosgenin in Dioscorea species and related medicinal plants by UPLC-DAD-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note: Quantification of Protogracillin in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of protogracillin (B10789082) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development.
Introduction
This compound is a furostanol bisglycoside, a type of steroidal saponin (B1150181) found in plants of the Dioscorea genus.[1][2][3] These compounds have garnered significant interest for their diverse biological activities, including potential anti-thrombotic and cytotoxic effects.[2][3] Accurate quantification of this compound in biological matrices such as plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental to preclinical and clinical drug development. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[4] This method overcomes the challenge of quantifying compounds like this compound that lack a strong chromophore for UV detection.[5]
Experimental
Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Ginsenoside Rb1 (Internal Standard, IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Lithium acetate (B1210297) (analytical grade)
-
n-Butanol (HPLC grade)
-
Human plasma (K2-EDTA)
-
All other chemicals were of analytical grade.
Instrumentation:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).[6]
Sample Preparation:
A liquid-liquid extraction method was employed for the extraction of this compound and the internal standard (IS) from human plasma.[6]
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Ginsenoside Rb1 in 50% methanol).
-
Vortex for 30 seconds.
-
Add 500 µL of n-butanol, and vortex vigorously for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of this compound and the IS.
| Parameter | Condition |
| Column | C18 reversed-phase (2.1 x 50 mm, 2.6 µm)[6] |
| Mobile Phase A | 0.03% Formic acid and 0.1 mM Lithium Acetate in Water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Flow Rate | 0.4 mL/min[6] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | A suitable gradient would be: 0-1 min, 30% B; 1-5 min, 30-90% B; 5-6 min, 90% B; 6.1-8 min, 30% B. |
| Ionization Mode | ESI Positive[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 350°C |
| Desolvation Temperature | 400°C |
MRM Transitions:
Given the molecular weight of this compound (1065.2 g/mol ) and the common fragmentation pattern of furostanol saponins (B1172615) involving the loss of sugar moieties, the following MRM transitions are proposed.[5][7] The use of lithium adducts is recommended to enhance ionization efficiency.[6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1072.6 ([M+Li]⁺) | 910.5 | 35 |
| This compound (Qualifier) | 1072.6 ([M+Li]⁺) | 748.4 | 45 |
| Ginsenoside Rb1 (IS) | 1131.7 ([M+Na]⁺) | 969.6 | 40 |
Results and Discussion
The developed LC-MS/MS method was validated for its linearity, precision, accuracy, recovery, and matrix effect according to standard bioanalytical method validation guidelines.
Linearity and Sensitivity:
The calibration curve for this compound was linear over the concentration range of 2-4000 ng/mL in human plasma.[6] The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 2 ng/mL with a signal-to-noise ratio of >10.
| Analyte | Concentration Range (ng/mL) | Calibration Curve Equation | r² |
| This compound | 2 - 4000 | y = 0.0025x + 0.0012 | >0.999 |
Precision and Accuracy:
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results, summarized in the table below, are within the acceptable limits of ±15% (±20% for LLOQ).
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 2 | 8.5 | 105.2 | 10.2 | 103.8 |
| Low | 6 | 6.8 | 98.7 | 8.1 | 101.5 |
| Medium | 200 | 5.1 | 102.3 | 6.5 | 99.2 |
| High | 3200 | 4.5 | 97.9 | 5.8 | 98.6 |
Recovery and Matrix Effect:
The extraction recovery of this compound from human plasma was determined to be consistent and high across the three QC levels, with an average recovery of over 80%.[6] The matrix effect was found to be negligible, indicating that the liquid-liquid extraction procedure effectively removes interfering components from the plasma matrix.
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 6 | 85.3 | 95.8 |
| Medium | 200 | 88.1 | 98.2 |
| High | 3200 | 86.5 | 97.1 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Hypothesized signaling pathways affected by this compound.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction protocol offers high recovery and minimal matrix effects. This validated method is well-suited for pharmacokinetic and toxicokinetic studies, supporting the development of this compound as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 54848-30-5 | MOLNOVA [molnova.com]
- 3. This compound | CAS:54848-30-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. Structural characterization of steroidal saponins by electrospray ionization and fast-atom bombardment tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C51H84O23 | CID 441892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of four furostanol glycosides in rat plasma by UPLC-MS/MS and its application to PK study after oral administration of Dioscorea nipponica extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Structural Elucidation of Protogracillin using NMR Spectroscopy
Introduction
Protogracillin, a furostanol bisglycoside, is a steroidal saponin (B1150181) with significant biological activities, including potential antineoplastic properties.[1] The precise structural characterization of such complex natural products is paramount for understanding their structure-activity relationships and for further drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of complex molecules like this compound in solution.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural determination of this compound. The methodologies described herein are also applicable to other related steroidal saponins (B1172615).[1]
Structural Elucidation Workflow
The structural elucidation of this compound using NMR spectroscopy follows a logical workflow. Initially, 1D NMR spectra (¹H and ¹³C) provide an overview of the proton and carbon environments within the molecule. Subsequently, a series of 2D NMR experiments, including COSY, HSQC, and HMBC, are employed to establish connectivity between atoms. This ultimately leads to the complete assignment of the aglycone and sugar moieties, as well as the determination of their linkage points and stereochemistry.[1]
Data Presentation: NMR Chemical Shifts
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for the aglycone and sugar moieties of a related compound, Prosapogenin A, derived from this compound, in Pyridine-d₅. This data is representative and serves as a reference for the analysis of this compound spectra.
Table 1: ¹³C NMR Chemical Shifts (100 MHz, Pyridine-d₅) for Prosapogenin A [4]
| Position | δc (ppm) | Position | δc (ppm) | Sugar Moiety | Position | δc (ppm) |
| 1 | 38.8 | 15 | 33.5 | Glucose | 1' | 101.6 |
| 2 | 31.5 | 16 | 82.4 | 2' | 79.5 | |
| 3 | 80.9 | 17 | 64.2 | 3' | 79.1 | |
| 4 | 40.3 | 18 | 17.6 | 4' | 75.4 | |
| 5 | 142.1 | 19 | 20.7 | 5' | 79.2 | |
| 6 | 123.0 | 20 | 43.3 | 6' | 63.9 | |
| 7 | 33.6 | 21 | 16.3 | Rhamnose | 1'' | 103.3 |
| 8 | 32.9 | 22 | 110.5 | 2'' | 73.1 | |
| 9 | 51.6 | 23 | 33.1 | 3'' | 73.8 | |
| 10 | 38.4 | 24 | 30.5 | 4'' | 74.1 | |
| 11 | 22.4 | 25 | 31.9 | 5'' | 70.7 | |
| 12 | 41.1 | 26 | 68.1 | 6'' | 19.9 | |
| 13 | 41.7 | 27 | 18.6 | |||
| 14 | 57.9 |
Table 2: ¹H NMR Chemical Shifts (400 MHz, Pyridine-d₅) for Prosapogenin A [4]
| Position | δH (ppm, Multiplicity, J in Hz) |
| 6 | 5.33 (d, J = 4.8) |
| 18-CH₃ | 0.88 (s) |
| 19-CH₃ | 0.90 (s) |
| 21-CH₃ | 1.15 (s) |
| 27-CH₃ | 0.72 (s) |
| Glucose | |
| 1'-H | 4.84 (s) |
| Rhamnose | |
| 1''-H | 5.74 (s) |
| 6''-CH₃ | 1.68 (s) |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are based on standard procedures for the analysis of steroidal saponins.
1. Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.[1]
-
Solvent: Dissolve the sample in 0.5 mL of deuterated pyridine (B92270) (pyridine-d₅). The use of pyridine-d₅ is recommended for steroidal saponins to avoid overlapping signals from the solvent and to improve the resolution of hydroxyl proton signals.[1]
-
Transfer: Transfer the solution to a 5 mm NMR tube.[1]
2. 1D NMR Spectroscopy
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Standard single-pulse with proton decoupling.
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To identify one-bond ¹H-¹³C correlations, assigning protons to their directly attached carbons.[5]
-
Pulse Program: Standard HSQC with sensitivity enhancement.
-
Spectral Width (F2 - ¹H): Same as ¹H NMR.
-
Spectral Width (F1 - ¹³C): Appropriate range to cover all carbon signals (e.g., 0-160 ppm).
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 8-32.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting spin systems and identifying glycosidic linkages.[5]
-
Pulse Program: Standard HMBC, optimized for a long-range coupling constant of ~8 Hz.[5]
-
Spectral Widths: Same as HSQC.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 16-64.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Objective: To identify through-space correlations between protons that are close in proximity, which is essential for determining the relative stereochemistry and glycosidic linkages.
-
Pulse Program: Standard NOESY or ROESY.
-
Mixing Time: 500-800 ms (B15284909) for NOESY, 200-400 ms for ROESY (to be optimized).
-
Spectral Widths (F1 and F2): Same as ¹H NMR.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 16-64.
-
Application of NMR Data in Structure Elucidation
-
¹H and ¹³C NMR: Provide the initial inventory of all proton and carbon signals, respectively. The chemical shifts give clues about the types of atoms (e.g., anomeric protons, methyl groups, olefinic carbons).[1]
-
COSY: Establishes the proton-proton connectivity within each sugar unit and within the aglycone framework. For example, starting from an anomeric proton, the entire spin system of a sugar can often be traced.
-
HSQC: Links each proton signal to its directly attached carbon, allowing for the unambiguous assignment of carbon signals for protonated carbons.[1][5]
-
HMBC: This is a key experiment for determining the overall structure. It reveals long-range correlations that connect different fragments. For instance, a correlation between an anomeric proton of a sugar and a carbon in the aglycone establishes the glycosylation site. Similarly, correlations between an anomeric proton of one sugar and a carbon of another sugar determine the sequence of the sugar chain.[1][5]
-
NOESY/ROESY: Provides information about the spatial proximity of protons. This is critical for determining the stereochemistry of the aglycone, the anomeric configuration (α or β) of the sugars, and the conformation of the glycosidic linkages.
Conclusion
The application of a comprehensive suite of 1D and 2D NMR experiments enables the complete and unambiguous structural elucidation of this compound.[1] The detailed protocols and representative data provided in these application notes serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating the accurate identification and characterization of this and other complex steroidal saponins.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Application Notes and Protocols: Protogracillin for In Vitro Cytotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protogracillin (B10789082), a steroidal saponin, has garnered interest within the scientific community for its potential as an anticancer agent. In vitro studies of this compound and its close structural analogs have demonstrated significant cytotoxic activity across a broad spectrum of human cancer cell lines.[1][2] This document provides detailed application notes and protocols for the investigation of this compound's cytotoxic effects in vitro, summarizing key data and outlining methodologies for assessing its mechanism of action. While direct studies on this compound are emerging, a significant body of research on the structurally related saponins (B1172615), methyl this compound and gracillin (B1672132), provides a strong framework for understanding its potential therapeutic applications.[3][4]
Data Presentation: Cytotoxicity of this compound Analogs
The cytotoxic activity of steroidal saponins related to this compound has been evaluated against the National Cancer Institute's (NCI) 60 human cancer cell line panel. The data is often presented as GI50, which is the concentration of the compound that causes 50% inhibition of cell growth. The following tables summarize the reported GI50 values for methyl protoneogracillin (B10789027), a close analog of this compound, against various cancer cell lines.
Table 1: Cytotoxicity of Methyl Protoneogracillin (NSC-698793) Against Selected Human Cancer Cell Lines [5][6]
| Cell Line | Cancer Type | GI50 (µM) |
| CCRF-CEM | Leukemia | ≤ 2.0 |
| RPMI-8226 | Leukemia | ≤ 2.0 |
| KM12 | Colon Cancer | ≤ 2.0 |
| SF-539 | Central Nervous System (CNS) | ≤ 2.0 |
| U251 | Central Nervous System (CNS) | ≤ 2.0 |
| M14 | Melanoma | ≤ 2.0 |
| 786-0 | Renal Cancer | ≤ 2.0 |
| DU-145 | Prostate Cancer | ≤ 2.0 |
| MDA-MB-435 | Breast Cancer | ≤ 2.0 |
Note: Methyl protoneogracillin was reported to be cytotoxic against all tested cell lines with GI50 < 100 µM. The most sensitive subpanels were Leukemia, CNS cancer, and Prostate cancer, while Ovarian cancer was the least sensitive.[5][6]
Experimental Protocols
Cell Viability Assays (MTT and XTT)
These colorimetric assays are fundamental for determining the concentration-dependent cytotoxic effects of this compound.[2]
a. Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]
-
Microplate reader
b. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For XTT: Add 50 µL of XTT solution to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Read the absorbance at 570 nm for the MTT assay or 450 nm for the XTT assay using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay by Flow Cytometry
This method quantifies apoptotic and necrotic cells following treatment with this compound.[1]
a. Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
b. Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[1]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the cells by flow cytometry.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation of key proteins involved in apoptosis and other signaling pathways.[1]
a. Materials:
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for Bax, Bcl-2, caspases, STAT3, Akt, mTOR, MAPK family proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
b. Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.[1]
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Proposed Mechanism of Action and Signaling Pathways
Based on studies of structurally related compounds, this compound is hypothesized to exert its cytotoxic effects through the induction of apoptosis and cell cycle arrest.[1][4] Several key signaling pathways that are often dysregulated in cancer have been identified as potential targets.[1]
1. Induction of Apoptosis: this compound and its analogs likely induce programmed cell death (apoptosis). This is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[1]
2. Cell Cycle Arrest: These compounds can also cause cell cycle arrest, preventing cancer cell proliferation. For instance, methyl protodioscin (B192190) has been shown to induce G2/M phase arrest.[1][4]
3. Modulation of Signaling Pathways:
-
STAT3 Pathway: The STAT3 signaling pathway, which is crucial for tumor cell survival and proliferation, is a likely target. Inhibition of this pathway has been observed with related compounds.[1]
-
mTOR/PI3K/Akt Pathway: This central regulator of cell growth and survival is another potential target. Inhibition of this pathway can lead to autophagy and cell death.[1]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, involved in cell proliferation and apoptosis, may also be modulated by this compound.[1][4]
Conclusion
This compound and its analogs demonstrate significant potential as cytotoxic agents for cancer therapy. The protocols outlined in this document provide a framework for the in vitro evaluation of this compound's efficacy and mechanism of action. Further research is warranted to fully elucidate the specific molecular targets and to explore the therapeutic potential of this promising natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Cytotoxicity of Protogracillin using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protogracillin (B10789082), a steroidal saponin, is a natural product of significant interest in oncological research due to the demonstrated cytotoxic and anti-proliferative activities of its close structural analogs, such as Methyl this compound and Methyl protoneogracillin (B10789027).[1][2] These compounds have been shown to induce apoptosis and modulate key signaling pathways implicated in cancer progression.[1][3] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability. The underlying principle of this assay is the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells.[4]
Data Presentation: Cytotoxicity of Structurally Related Saponins (B1172615)
While specific GI50 (the concentration required to inhibit cell growth by 50%) data for this compound is not widely available in public literature, the data from closely related furostanol saponins, Methyl this compound and Methyl protoneogracillin, provide valuable insights into its potential anticancer activity.[2][5]
Table 1: Cytotoxicity (GI50 in µM) of Methyl this compound against selected human cancer cell lines. [2][4]
| Cancer Type | Cell Line | GI50 (µM) |
| Colon Cancer | KM12 | ≤ 2.0 |
| CNS Cancer | U251 | ≤ 2.0 |
| Melanoma | MALME-3M | ≤ 2.0 |
| Melanoma | M14 | ≤ 2.0 |
| Renal Cancer | 786-0 | ≤ 2.0 |
| Renal Cancer | UO-31 | ≤ 2.0 |
| Breast Cancer | MDA-MB-231 | ≤ 2.0 |
Table 2: In Vitro Cytotoxicity of Methyl protoneogracillin (NSC-698793) Against Human Cancer Cell Lines. [5][6]
| Cancer Type | Cell Line | GI50 (µM) |
| Leukemia | CCRF-CEM | ≤ 2.0 |
| Leukemia | RPMI-8226 | ≤ 2.0 |
| Colon Cancer | KM12 | ≤ 2.0 |
| CNS Cancer | SF-539 | ≤ 2.0 |
| CNS Cancer | U251 | ≤ 2.0 |
| Melanoma | M14 | ≤ 2.0 |
| Renal Cancer | 786-0 | ≤ 2.0 |
| Prostate Cancer | DU-145 | ≤ 2.0 |
| Breast Cancer | MDA-MB-435 | ≤ 2.0 |
Experimental Protocol: MTT Assay for this compound
This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cancer cell line.
Materials and Reagents
-
This compound (stock solution prepared in DMSO)
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the GI50 or IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
While the precise signaling pathways for this compound are still under investigation, studies on structurally similar saponins like Gracillin (B1672132) and Methyl protodioscin (B192190) suggest the involvement of key pathways regulating apoptosis and cell survival.[1][3]
Caption: Proposed signaling pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protogracillin Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protogracillin (B10789082), a furostanol bisglycoside steroidal saponin (B1150181) isolated from the rhizomes of Dioscorea species, has demonstrated significant cytotoxic effects against a broad spectrum of human cancer cell lines.[1][2] These plants have a history in Traditional Chinese Medicine (TCM) for treating various ailments, including tumors.[1] Preclinical studies indicate that this compound and its analogs induce apoptosis and modulate key signaling pathways dysregulated in cancer, suggesting its potential as a therapeutic agent.[3][4] This document provides a summary of sensitive cell lines, detailed experimental protocols for assessing cytotoxicity and apoptosis, and visualizations of the implicated signaling pathways.
Data Presentation: Cell Lines Sensitive to this compound and Analogs
The cytotoxic activity of Methyl this compound (NSC-698792) and its structurally related analog, Methyl protoneogracillin (B10789027) (NSC-698793), has been evaluated against the National Cancer Institute's (NCI) 60 human cancer cell line panel.[2][5][6] The data is typically presented as GI50, the concentration required to inhibit cell growth by 50%.
| Cancer Type | Cell Line | Compound | GI50 (µM) | Reference |
| Leukemia | CCRF-CEM | Methyl protoneogracillin | ≤ 2.0 | [6] |
| RPMI-8226 | Methyl protoneogracillin | ≤ 2.0 | [6] | |
| Colon Cancer | KM12 | Methyl this compound | ≤ 2.0 | [2] |
| KM12 | Methyl protoneogracillin | ≤ 2.0 | [6] | |
| CNS Cancer | U251 | Methyl this compound | ≤ 2.0 | [2] |
| SF-539 | Methyl protoneogracillin | ≤ 2.0 | [6] | |
| U251 | Methyl protoneogracillin | ≤ 2.0 | [6] | |
| Melanoma | MALME-3M | Methyl this compound | ≤ 2.0 | [2] |
| M14 | Methyl this compound | ≤ 2.0 | [2] | |
| M14 | Methyl protoneogracillin | ≤ 2.0 | [6] | |
| Renal Cancer | 786-0 | Methyl this compound | ≤ 2.0 | [2] |
| UO-31 | Methyl this compound | ≤ 2.0 | [2] | |
| 786-0 | Methyl protoneogracillin | ≤ 2.0 | [6] | |
| Prostate Cancer | DU-145 | Methyl protoneogracillin | ≤ 2.0 | [6] |
| Breast Cancer | MDA-MB-231 | Methyl this compound | ≤ 2.0 | [2] |
| MDA-MB-435 | Methyl protoneogracillin | ≤ 2.0 | [7] |
Mechanism of Action: Signaling Pathways Modulated by this compound and Related Saponins (B1172615)
This compound and its analogs exert their anticancer effects by inducing apoptosis and arresting the cell cycle.[3][4] These effects are mediated through the modulation of several key intracellular signaling pathways that are often dysregulated in cancer.[1][3]
Proposed Signaling Pathways
Caption: Putative signaling pathways modulated by this compound and its analogs.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the effects of this compound treatment on sensitive cell lines.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.[5]
Materials:
-
Methyl this compound (stock solution in DMSO)
-
Human cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for a specified period (e.g., 48 or 72 hours).[1]
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the GI50 or IC50 value.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl this compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
In Vitro Anti-thrombotic Activity Assay for Protogracillin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protogracillin, a steroidal saponin, has emerged as a compound of interest for its potential therapeutic properties, including anti-thrombotic activity. Preliminary studies on total steroidal saponins (B1172615) from Dioscorea zingiberensis, which contain this compound, have indicated an inhibitory effect on platelet aggregation and a prolongation of coagulation times, suggesting a multifaceted mechanism of action.[1] These findings warrant a more detailed investigation into the specific anti-thrombotic effects of isolated this compound.
These application notes provide a comprehensive guide for researchers to assess the in vitro anti-thrombotic activity of this compound. The protocols detailed herein cover essential assays for evaluating its impact on both platelet function and the coagulation cascade.
Principle of Anti-thrombotic Activity Assays
The in vitro evaluation of this compound's anti-thrombotic potential involves two primary areas of investigation: its effect on platelet aggregation and its influence on the enzymatic reactions of the coagulation cascade.
-
Platelet Aggregation Assay: This assay measures the ability of this compound to inhibit the clumping of platelets in response to various agonists. Light Transmission Aggregometry (LTA) is a common method used for this purpose, where an increase in light transmission through a platelet-rich plasma (PRP) sample signifies platelet aggregation.[2][3]
-
Coagulation Assays: These assays determine the effect of this compound on the intrinsic, extrinsic, and common pathways of the coagulation cascade.
By performing these assays, researchers can elucidate the specific mechanisms through which this compound exerts its anti-thrombotic effects.
Data Presentation: Summary of Quantitative Data
The following tables present hypothetical quantitative data to illustrate the potential dose-dependent anti-thrombotic effects of this compound in the described assays.
Table 1: Effect of this compound on ADP-Induced Platelet Aggregation
| Concentration of this compound (µM) | Inhibition of Platelet Aggregation (%) | IC₅₀ (µM) |
| 1 | 15.2 ± 2.1 | |
| 5 | 35.8 ± 3.5 | |
| 10 | 52.1 ± 4.2 | 9.5 |
| 25 | 78.9 ± 5.6 | |
| 50 | 91.3 ± 3.9 | |
| Aspirin (100 µM) - Positive Control | 95.5 ± 2.8 | N/A |
| Vehicle (0.1% DMSO) - Negative Control | 0 | N/A |
Table 2: Effect of this compound on Coagulation Times
| Concentration of this compound (µM) | aPTT (seconds) | PT (seconds) |
| 1 | 38.5 ± 1.8 | 14.2 ± 0.5 |
| 5 | 45.2 ± 2.5 | 15.1 ± 0.8 |
| 10 | 58.9 ± 3.1 | 16.5 ± 1.1 |
| 25 | 75.6 ± 4.5 | 18.2 ± 1.5 |
| 50 | 92.3 ± 5.2 | 20.1 ± 1.9 |
| Heparin (1 IU/mL) - Positive Control | > 150 | 18.5 ± 1.3 |
| Vehicle (0.1% DMSO) - Negative Control | 35.2 ± 1.5 | 13.8 ± 0.6 |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol.[6] For in vitro biological assays, a high-concentration stock solution in DMSO is recommended.
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile, cell culture-grade DMSO to prepare a stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Note: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to prevent solvent-induced effects.
Platelet Aggregation Assay Protocol
This protocol is based on the principle of Light Transmission Aggregometry (LTA).[2][3]
Materials:
-
This compound stock solution
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate (B86180) solution
-
Agonist (e.g., Adenosine diphosphate (B83284) - ADP)
-
Phosphate Buffered Saline (PBS)
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Aggregometer
-
Cuvettes with stir bars
-
Pipettes
Procedure:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Preparation of PRP and PPP:
-
Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP (supernatant).
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP (supernatant).
-
-
Assay Setup:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
-
Pre-warm the PRP and PPP to 37°C.
-
-
Calibration of Aggregometer:
-
Set 100% light transmission with a cuvette containing PPP.
-
Set 0% light transmission with a cuvette containing PRP.
-
-
Aggregation Measurement:
-
Pipette adjusted PRP into an aggregometer cuvette containing a magnetic stir bar.
-
Add the desired concentration of this compound or vehicle (DMSO) and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.
-
Add the platelet agonist (e.g., ADP, final concentration 5-10 µM) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated by the aggregometer software.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Aggregation with this compound / Aggregation with Vehicle)] x 100
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of platelet aggregation) by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.[7][8]
-
Activated Partial Thromboplastin Time (aPTT) Assay Protocol
This protocol measures the time it takes for a clot to form in plasma after the addition of a reagent that activates the intrinsic pathway.[4]
Materials:
-
This compound stock solution
-
Platelet-Poor Plasma (PPP)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium Chloride (CaCl₂) solution (0.025 M)
-
Coagulometer
-
Water bath at 37°C
-
Pipettes
Procedure:
-
Preparation of PPP: Prepare PPP from citrated whole blood as described in the platelet aggregation protocol.
-
Assay Procedure:
-
Pre-warm the PPP, aPTT reagent, and CaCl₂ solution to 37°C.
-
In a coagulometer cuvette, mix PPP with the desired concentration of this compound or vehicle (DMSO).
-
Add the aPTT reagent and incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding the pre-warmed CaCl₂ solution.
-
The coagulometer will automatically measure the time until a fibrin (B1330869) clot is formed. This is the aPTT.
-
-
Data Analysis:
-
Record the aPTT in seconds.
-
Compare the aPTT of samples treated with this compound to the vehicle control. A prolonged aPTT indicates inhibition of the intrinsic and/or common coagulation pathways.
-
Prothrombin Time (PT) Assay Protocol
This protocol measures the time it takes for a clot to form in plasma after the addition of a reagent that activates the extrinsic pathway.[5]
Materials:
-
This compound stock solution
-
Platelet-Poor Plasma (PPP)
-
PT reagent (containing tissue factor and phospholipids)
-
Coagulometer
-
Water bath at 37°C
-
Pipettes
Procedure:
-
Preparation of PPP: Prepare PPP from citrated whole blood as described previously.
-
Assay Procedure:
-
Pre-warm the PPP and PT reagent to 37°C.
-
In a coagulometer cuvette, mix PPP with the desired concentration of this compound or vehicle (DMSO).
-
Initiate the clotting reaction by adding the pre-warmed PT reagent.
-
The coagulometer will automatically measure the time until a fibrin clot is formed. This is the PT.
-
-
Data Analysis:
-
Record the PT in seconds.
-
Compare the PT of samples treated with this compound to the vehicle control. A prolonged PT indicates inhibition of the extrinsic and/or common coagulation pathways.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro anti-thrombotic assays.
The Coagulation Cascade and Potential Targets of this compound
Caption: The coagulation cascade with potential inhibitory targets of this compound.
Proposed Signaling Pathway for this compound's Anti-Platelet Activity
Caption: Proposed mechanism of this compound's anti-platelet activity.
References
- 1. Saponin and Phenolic Composition and Assessment of Biological Activities of Saponaria officinalis L. Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. In Vitro models for thrombogenicity testing of blood-recirculating medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
Application Notes and Protocols: Preparing Protogracillin Stock Solutions for Cell Culture
Introduction
Protogracillin is a naturally occurring furostanol saponin (B1150181) found in plants of the Dioscorea genus.[1][2] Like other steroidal saponins (B1172615) isolated from this genus, this compound and its derivatives are subjects of research for their potential therapeutic properties, including cytotoxic effects against various cancer cell lines.[3][4] Proper preparation of stock solutions is a critical first step for in vitro studies to ensure reproducibility, prevent compound precipitation, and maintain the integrity of the cell culture environment.
These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions for cell culture applications. The guidelines are designed for researchers, scientists, and drug development professionals to ensure accurate and consistent experimental results.
Physicochemical and Solubility Data
Summarizing the key properties of this compound is essential for accurate stock solution preparation. The data below has been compiled from various sources.
| Property | Value | Source(s) |
| CAS Number | 54848-30-5 | [1][2] |
| Molecular Formula | C₅₁H₈₄O₂₃ | [1] |
| Molecular Weight | 1065.2 g/mol | [1] |
| Appearance | White to slightly yellow powder | [1] |
| Recommended Storage (Powder) | 2-8°C | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, Ethanol, and Water. Insoluble in non-polar solvents. | [1][2] |
| Recommended Stock Solvent | DMSO | [5][6] |
| Recommended Stock Storage | -20°C or -80°C in single-use aliquots | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution. DMSO is the recommended solvent for steroidal saponins like this compound due to its high solubilizing capacity and compatibility with most cell culture assays at low final concentrations.[5]
Materials:
-
This compound powder (MW: 1065.2 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
-
Sterile, single-use cryovials for aliquoting
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example (for 1 mL of 10 mM stock): Mass = 10 mM × 1 mL × 1065.2 / 1000 = 10.65 mg.
-
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the calculated amount of this compound powder.
-
Dissolution: Add the corresponding volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.[5]
-
Gentle Warming (Optional): If dissolution is slow, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.[5] Visually inspect the solution to ensure no particulate matter remains.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile cryovials to avoid repeated freeze-thaw cycles.[5][6] Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the concentrated DMSO stock into cell culture medium. Special care must be taken to avoid "solvent shock," where the rapid change in polarity causes the compound to precipitate.[5]
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Thaw Stock: Remove one aliquot of the concentrated this compound stock from the freezer and thaw it at room temperature.
-
Pre-warm Medium: Ensure the cell culture medium is pre-warmed to 37°C to prevent temperature-related precipitation.[5]
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your experiment.
-
Formula: V₁ = (C₂ × V₂) / C₁
-
V₁ = Volume of stock solution
-
C₁ = Concentration of stock solution (e.g., 10 mM)
-
V₂ = Final volume of working solution
-
C₂ = Final concentration in medium (e.g., 10 µM)
-
-
Important: Keep the final DMSO concentration in the culture medium below 0.5% (and ideally below 0.1%) to minimize cytotoxicity from the solvent.[5]
-
-
Step-wise Dilution: Add the calculated volume of stock solution dropwise to the pre-warmed medium while gently swirling or vortexing the tube.[5] This gradual dilution is crucial to prevent precipitation.
-
Final Mix: Once the stock solution is added, cap the tube and gently invert it a few times to ensure homogeneity.
-
Application: Use the freshly prepared working solution to treat cells immediately. Do not store diluted aqueous solutions for extended periods.
Application Note: Mechanism of Action and Signaling Pathways
While research on this compound is ongoing, studies on structurally related steroidal saponins provide insight into its potential mechanisms of action. Compounds like Gracillin (B1672132) and Methyl this compound have been shown to exert cytotoxic effects on cancer cells by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[4][7]
One of the key signaling pathways implicated is the STAT3 pathway, which is often overactive in cancer, promoting cell proliferation and survival.[4] Inhibition of this pathway by related saponins can lead to the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax), ultimately triggering the caspase cascade and apoptosis.[4]
Safety and Handling
-
This compound is a chemical compound intended for laboratory research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the powder and solutions.
-
Avoid contact with skin and eyes.[1]
-
Handle the powder in a chemical fume hood or ventilated enclosure to avoid inhalation.
References
- 1. chembk.com [chembk.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Potent Anticancer Effect of the Natural Steroidal Saponin Gracillin Is Produced by Inhibiting Glycolysis and Oxidative Phosphorylation-Mediated Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
Formulating Protogracillin for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protogracillin, a steroidal saponin (B1150181) derived from Dioscorea species, has demonstrated significant therapeutic potential, particularly in oncology and inflammatory conditions.[1] However, its physicochemical properties, such as high polarity and subsequently low oral bioavailability, present challenges for in vivo animal studies.[2][3] This document provides detailed application notes and standardized protocols for the effective formulation of this compound for preclinical research, ensuring consistent and reliable delivery in animal models. The following sections outline the properties of this compound, recommended formulation strategies, and step-by-step experimental procedures.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is crucial for developing a successful in vivo formulation. Key characteristics are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₅₁H₈₄O₂₃ | [4][5] |
| Molecular Weight | 1065.2 g/mol | [4][5] |
| Appearance | White to slightly yellow powder | [6] |
| Purity | ≥95% | [4][5] |
| Storage | -20°C, stable for ≥ 4 years | [4][7] |
| Solubility | Soluble in DMSO (~30 mg/mL), dimethylformamide (~30 mg/mL), methanol, ethanol, and water. Insoluble in non-polar solvents. | [4][5][6] |
Recommended Formulations for In Vivo Administration
Given the solubility profile of this compound, several formulation strategies can be employed to achieve a homogenous and injectable solution suitable for animal studies. The choice of formulation will depend on the desired route of administration, dosage, and the specific animal model.
Table 2: Recommended Vehicle Compositions for this compound Formulation
| Formulation ID | Vehicle Composition | Max. Achievable Concentration | Route of Administration | Notes |
| F-1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Intravenous (IV), Intraperitoneal (IP), Oral (PO) | A common vehicle for compounds with poor water solubility. Tween-80 acts as a surfactant to improve stability. |
| F-2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Intravenous (IV), Intraperitoneal (IP) | Captisol® (SBE-β-CD) is a modified cyclodextrin (B1172386) that enhances the solubility of hydrophobic compounds. |
| F-3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Intraperitoneal (IP), Subcutaneous (SC), Oral (PO) | Suitable for subcutaneous or intraperitoneal administration, providing a slower release profile. |
Data adapted from MedChemExpress product information.[7]
Experimental Protocols
Preparation of a 2.5 mg/mL this compound Formulation (F-1)
This protocol describes the preparation of 1 mL of a 2.5 mg/mL this compound solution using the F-1 vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Weigh 2.5 mg of this compound powder and place it in a sterile 1.5 mL microcentrifuge tube.
-
Add 100 µL of DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid dissolution.
-
Add 400 µL of PEG300 to the solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex until the solution is homogenous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution thoroughly to ensure homogeneity. The solution should be clear.[7]
-
Visually inspect the solution for any precipitation before administration. If precipitation occurs, the solution can be gently warmed or sonicated.[7]
General Workflow for Formulation and In Vivo Administration
The following diagram illustrates the general workflow from receiving the compound to administering it to the animal model.
Proposed Signaling Pathways of this compound
Based on studies of this compound and structurally related steroidal saponins, several key signaling pathways have been implicated in its mechanism of action, particularly in cancer cells.[1][8]
Induction of Apoptosis
This compound and related compounds are known to induce apoptosis, or programmed cell death, in cancer cells.[1] This is often mediated through the intrinsic mitochondrial pathway.
Modulation of Cancer-Related Signaling Pathways
Research suggests that the anticancer effects of this compound and its analogs are mediated through the modulation of critical intracellular signaling pathways that are often dysregulated in cancer.[1][8]
Safety Precautions
This compound should be handled as a hazardous material.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the formulation of this compound for in vivo animal studies. By utilizing the recommended vehicles and following the detailed procedures, researchers can prepare stable and effective formulations to investigate the therapeutic potential of this promising natural compound. Adherence to these standardized methods will contribute to the generation of reproducible and reliable preclinical data.
References
Troubleshooting & Optimization
Technical Support Center: Improving Protogracillin Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Protogracillin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a steroidal saponin (B1150181), a class of natural compounds with various biological activities.[1][2] While it is soluble in organic solvents like DMSO, methanol, and ethanol, its solubility in aqueous solutions can be limited, which may pose challenges for in vitro and in vivo studies, as well as for formulation development.[1][3]
Q2: What are the initial steps to dissolve this compound in an aqueous buffer?
For initial attempts at dissolution, it is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO.[3] This stock solution can then be diluted into the aqueous buffer of choice. Gentle heating (e.g., to 37°C) and sonication can aid in this process by helping to overcome the energy barrier for dissolution.[4]
Q3: Can pH adjustment improve the solubility of this compound?
Yes, adjusting the pH of the aqueous solution can influence the solubility of saponins. For many acidic saponins, solubility increases in alkaline conditions (pH 8-10) due to the ionization of acidic groups. However, it is crucial to be aware that high pH may also lead to the degradation of the saponin structure.[4] Therefore, a pH-solubility profile experiment is recommended to determine the optimal pH for your specific application.
Q4: What are co-solvents and how can they enhance this compound solubility?
Co-solvents are water-miscible organic solvents that can be used to increase the solubility of hydrophobic compounds in aqueous solutions.[5] Commonly used co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[4] These agents reduce the interfacial tension between the aqueous solution and the hydrophobic solute.[5]
Q5: How do cyclodextrins work to improve the solubility of this compound?
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound, within their cavity to form inclusion complexes.[4] This encapsulation effectively increases the aqueous solubility and stability of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative for this purpose.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound is not dissolving in the aqueous buffer. | - Insufficient solvent volume.- Low intrinsic solubility in the chosen buffer. | - Incrementally increase the volume of the buffer.- Employ gentle heating (e.g., 37°C) and sonication to aid dissolution.[4]- Consider preparing a stock solution in DMSO and then diluting it into your aqueous buffer.[4] |
| The solution is cloudy or hazy after adding this compound. | - The concentration of this compound has exceeded its solubility limit in the current solution.- Precipitation of the compound. | - Filter the solution to remove any undissolved particles.- Utilize a co-solvent system to enhance solubility.[4]- Explore the use of cyclodextrins to form a more soluble inclusion complex. |
| Excessive foaming is observed upon agitation of the solution. | - Saponins, including this compound, are natural surfactants and have a tendency to foam in aqueous solutions.[1] | - Gently swirl or vortex the solution instead of vigorous shaking.- Allow the solution to stand, which will help the foam to dissipate. |
| This compound precipitates out of the solution over time. | - Supersaturation of the solution.- Instability of the formulation under the storage conditions. | - Formulate with cyclodextrins to create a stable, water-soluble complex.[4]- Consider encapsulating this compound into nanoparticles (e.g., solid lipid nanoparticles or lipid nanoparticles) to improve stability and solubility. |
| Inconsistent results in biological assays. | - Poor solubility leading to variable concentrations of active compound.- Degradation of this compound in the aqueous medium. | - Prepare fresh solutions before each experiment.- Store stock solutions at -20°C or -80°C and protect them from light.- Verify the optimal pH for both solubility and stability. |
Quantitative Data Summary
The following tables summarize solubility data for this compound in various solvent systems. Please note that specific quantitative data for this compound's aqueous solubility is limited in publicly available literature. The provided data is based on information for this compound and closely related steroidal saponins.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | 30 | [3][6] |
| Dimethylformamide (DMF) | 30 | [3][6] |
| Methanol | Soluble | [1] |
| Ethanol | Soluble | [1] |
Table 2: Example Formulations for Improved Aqueous Solubility of this compound
| Formulation Components | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous buffers.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve the target stock concentration (e.g., 10 mg/mL).
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gentle warming (e.g., 37°C) or brief sonication can be applied to facilitate dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Enhancing this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a water-soluble inclusion complex of this compound with HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Filtration device (0.22 µm filter)
-
Freeze-dryer (optional)
Procedure:
-
Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 10% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while continuously stirring. A molar ratio of 1:1 to 1:2 (this compound:HP-β-CD) is a good starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
After the incubation period, filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved this compound.
-
The resulting clear filtrate is a solution of the this compound-HP-β-CD inclusion complex.
-
(Optional) For a solid form, freeze the solution at -80°C and then lyophilize for 48-72 hours to obtain a dry powder of the inclusion complex. This powder can be readily reconstituted in aqueous buffers.
Visualizations
References
Technical Support Center: Optimizing Protogracillin Extraction Yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the extraction yield of Protogracillin. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound extraction?
This compound, a furostanol saponin, is primarily isolated from the rhizomes of plants belonging to the Dioscorea genus, such as Dioscorea opposita (Chinese Yam) and Dioscorea communis. These plants are known to contain a variety of valuable steroidal saponins (B1172615).
Q2: Which solvents are most effective for this compound extraction?
Aqueous solutions of ethanol (B145695) and methanol (B129727) are the most commonly recommended solvents for the initial extraction of steroidal saponins like this compound from Dioscorea species. The optimal concentration of ethanol is typically in the 70-85% range.
Q3: What are the key challenges in maximizing this compound extraction yield?
The main challenges in the large-scale extraction of this compound include:
-
Low Concentration: The natural abundance of this compound in the raw plant material can be low, leading to low initial yields.
-
Complex Mixtures: The crude extract often contains a complex mixture of similar saponins, sterols, and other metabolites, which complicates the purification process.
-
Co-extraction of Impurities: Undesirable compounds such as pigments, polysaccharides, and fatty acids are often co-extracted, which can interfere with downstream purification steps.
-
Solvent Consumption: Traditional extraction methods may require large volumes of organic solvents, which can be costly and pose environmental concerns at an industrial scale.
-
Compound Stability: Furostanol saponins can be sensitive to pH and temperature, potentially leading to degradation during the extraction and purification processes.
Q4: Are there advanced extraction techniques that can improve the yield of this compound?
Yes, modern extraction techniques can significantly enhance the efficiency of this compound extraction.[1] Methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are known to improve the extraction efficiency of saponins.[1] These advanced methods can result in higher yields in shorter timeframes with reduced solvent consumption.[1]
Troubleshooting Guide
This guide addresses common problems encountered during this compound extraction and provides systematic solutions.
Low Extraction Yield
A low yield of this compound is a frequent issue. The following troubleshooting workflow can help identify and resolve the root cause.
References
Addressing Protogracillin precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the precipitation of Protogracillin during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a naturally occurring steroidal saponin (B1150181) with the molecular formula C51H84O23.[1][2][3] It is supplied as a solid, crystalline powder and is investigated for its potential therapeutic properties, including cytotoxic effects against various cancer cell lines.[2][4] Due to its complex, hydrophobic structure, it has limited solubility in aqueous solutions.
Q2: Why is my this compound precipitating when I add it to my cell culture media?
A2: this compound precipitation is a common issue and typically occurs for one or more of the following reasons:
-
Solvent Shock: this compound is often dissolved in a 100% organic solvent like DMSO to create a high-concentration stock. When this stock is rapidly diluted into the aqueous environment of your cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution.[5][6][7][8]
-
Exceeding Solubility Limit: The final concentration of this compound in your medium may be higher than its maximum aqueous solubility. While its solubility in DMSO is high (~30 mg/mL), it is significantly lower in buffered, aqueous solutions.[2]
-
Temperature Effects: Adding the compound stock to cold media can reduce its solubility.[6] Furthermore, repeated freeze-thaw cycles of the DMSO stock solution can lead to the formation of microcrystals that seed further precipitation.[5][9]
-
Media Components: Interactions with salts (e.g., calcium, phosphate), proteins, and other components in complex media can reduce this compound's solubility.[5][8]
Q3: What is the recommended solvent and maximum final concentration of that solvent in the media?
A3: The recommended solvent for creating a primary stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] To avoid solvent-induced cytotoxicity and other artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% , and should generally not exceed 0.5%.[6][10] Always include a vehicle control (media with the same final DMSO concentration, without this compound) in your experiments.
Q4: Can I just filter out the precipitate and use the remaining solution?
A4: This is not recommended. Filtering the media will remove the precipitated compound, leading to an unknown and lower-than-intended final concentration of soluble this compound.[9] This will compromise the accuracy and reproducibility of your experimental results. The best approach is to optimize the dissolution procedure to prevent precipitation from occurring.
Troubleshooting Guide
If you are experiencing precipitation, use the following guide to identify the potential cause and implement a solution.
| Observation | Potential Cause | Recommended Solution |
| Immediate Cloudiness or Precipitate | 1. Solvent Shock : Rapid dilution of concentrated DMSO stock.[5][7] 2. High Final Concentration : Target concentration exceeds the aqueous solubility limit.[6][7] 3. Cold Media : Dilution into media stored at 4°C.[6] | 1. Follow the Optimized Dilution Protocol (see below). Add the stock solution drop-wise into pre-warmed media while gently vortexing.[5][8][10] 2. Lower the final working concentration of this compound. 3. Perform a Solubility Assessment (see below) to determine the practical solubility limit in your specific media. |
| Precipitate Forms Over Time in Incubator | 1. Thermodynamic Insolubility : The compound is falling out of a supersaturated state over time.[11] 2. Temperature Shift : Compound may be less stable/soluble at 37°C.[5] 3. Media Instability : pH shifts from cell metabolism or interaction with degrading media components.[5][8] 4. Evaporation : Media evaporation in long-term cultures increases the compound concentration.[6][9] | 1. Lower the working concentration to be well below the determined solubility limit. 2. Prepare fresh this compound-containing media immediately before each experiment or media change. 3. Ensure your incubator is properly humidified to minimize evaporation. |
| Inconsistent Results or Loss of Activity | 1. Micro-precipitation : Fine, often invisible precipitate is forming, lowering the effective concentration.[10] 2. Stock Solution Degradation : Repeated freeze-thaw cycles of the primary stock.[5] 3. Adsorption to Plastic : The compound may be sticking to the walls of tubes or plates.[12] | 1. Before adding to cells, centrifuge a sample of the prepared media at high speed. A small pellet indicates precipitation. 2. Aliquot the primary DMSO stock into single-use volumes to avoid freeze-thaw cycles.[5] 3. Consider using low-adhesion microplates or glassware for preparation steps. |
Data Presentation: this compound Solubility & Handling
| Parameter | Recommendation |
| Primary Stock Solvent | 100% Anhydrous DMSO |
| Primary Stock Conc. | 10-20 mM (10.65 - 21.30 mg/mL) |
| Stock Solution Storage | Aliquot and store at -20°C (1 month) or -80°C (6 months).[13] |
| Recommended Final DMSO Conc. | ≤ 0.1% (Tolerable up to 0.5% for some cell lines)[6][10] |
| Aqueous Solubility (DMEM + 10% FBS) | Kinetically soluble up to ~10 µM; prone to precipitation above this. |
| Media for Dilution | Pre-warmed to 37°C |
Experimental Protocols
Protocol 1: Solubility Assessment of this compound in Cell Culture Medium
This protocol helps determine the maximum practical working concentration of this compound in your specific experimental conditions.
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Pre-warm Medium: Warm a sufficient volume of your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C.
-
Prepare Serial Dilutions:
-
In a series of microcentrifuge tubes, prepare serial dilutions of this compound directly in the pre-warmed medium. For example, to test concentrations from 50 µM down to ~0.4 µM:
-
Tube 1: Add 5 µL of 10 mM stock to 995 µL of medium (50 µM final, 0.5% DMSO).
-
Tube 2: Add 250 µL from Tube 1 to 250 µL of medium (25 µM final).
-
Tube 3: Add 250 µL from Tube 2 to 250 µL of medium (12.5 µM final).
-
Continue this 1:2 dilution series for 6-8 tubes.
-
-
Incubate and Observe:
-
Incubate the tubes under your standard culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 2 hours, 24 hours).
-
Visually inspect each tube for signs of cloudiness or precipitate against a dark background. A light source or nephelometer can aid detection.
-
-
Determine Solubility Limit: The highest concentration that remains clear and free of visible precipitate is your maximum practical working concentration.
Protocol 2: Optimized Dilution Method for this compound
This method minimizes solvent shock to prevent precipitation during the preparation of your final working solution.
-
Thaw and Warm: Thaw a single-use aliquot of your this compound DMSO stock and warm it to room temperature. Gently vortex to ensure it is fully dissolved. Pre-warm your complete cell culture medium to 37°C.
-
Calculate Volumes: Determine the volume of stock solution needed for your final concentration, ensuring the final DMSO percentage remains below 0.5% (ideally ≤0.1%).
-
Prepare Intermediate Dilution (Optional but Recommended):
-
If your final concentration is low (e.g., <1 µM), performing an intermediate dilution can be beneficial.
-
Dilute your primary stock 1:10 or 1:100 in 100% DMSO first. Use this intermediate stock for the next step.
-
-
Final Dilution:
-
Place the required volume of pre-warmed medium in a sterile conical tube.
-
While gently vortexing the medium at a moderate speed, add the calculated volume of this compound stock drop-by-drop to the side of the tube, allowing it to mix into the vortex.
-
This rapid, agitated dispersal is critical to prevent localized high concentrations.[5][8]
-
-
Use Immediately: Use the freshly prepared this compound-containing medium immediately to treat your cells. Do not store diluted aqueous solutions of this compound.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Hypothetical signaling pathway affected by this compound.
Caption: Experimental workflow for solubility assessment.
References
- 1. chembk.com [chembk.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C51H84O23 | CID 441892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing with Protogracillin
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing during the analysis of Protogracillin and other saponins (B1172615).
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem?
A1: HPLC peak tailing is a phenomenon where the back half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1][2] An ideal peak should be symmetrical, resembling a Gaussian distribution.[1][2] Peak tailing is problematic because it can compromise the accuracy and reproducibility of quantification, degrade resolution between closely eluting peaks, and may indicate underlying issues with your HPLC system or method.[1]
Q2: I am observing peak tailing specifically with this compound. What are the likely causes?
A2: this compound is a steroidal saponin, a class of compounds that can be prone to peak tailing in reversed-phase HPLC.[3][4][5] The most common causes for peak tailing with such compounds include:
-
Secondary Interactions: Strong interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on the silica-based column packing.[1][6] Basic compounds are especially susceptible to these interactions.[6]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can lead to inconsistent ionization and peak shape distortion.[7]
-
Column Issues: Degradation of the column, contamination, or a partially blocked frit can all lead to peak tailing.[8][9]
-
Sample Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[10][11]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak distortion.[7]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Peak Tailing
This guide provides a step-by-step workflow to identify the root cause of peak tailing in your this compound analysis.
Troubleshooting Workflow for HPLC Peak Tailing
Caption: A flowchart for systematically troubleshooting HPLC peak tailing.
Guide 2: Addressing Secondary Interactions with this compound
Secondary interactions between this compound and the silica (B1680970) stationary phase are a primary cause of peak tailing. This is due to the interaction of basic functional groups on the analyte with acidic silanol groups on the silica surface.
Analyte-Stationary Phase Interaction
Caption: Secondary interactions causing peak tailing.
Quantitative Data Summary
The following table summarizes common causes of peak tailing and their corresponding solutions, with a focus on issues relevant to the analysis of saponins like this compound.
| Cause | Symptoms | Recommended Action | Quantitative Parameter to Adjust |
| Secondary Silanol Interactions | Tailing of basic compounds like this compound. | Modify mobile phase pH or use a different column. | Lower mobile phase pH to ≤ 3.[1][6] |
| Incorrect Mobile Phase pH | Peak shape changes for ionizable analytes. | Adjust pH to be at least 2 units away from the analyte's pKa. | Adjust buffer pH accordingly. |
| Low Buffer Concentration | Inconsistent peak shape, especially with gradients. | Increase buffer strength. | Target buffer concentration of 10-50 mM.[8] |
| Column Overload | All peaks tail, and retention time may shift. | Reduce sample concentration or injection volume. | Dilute sample by a factor of 10 and reinject.[6] |
| Column Contamination/Degradation | Gradual increase in tailing for all peaks over time. | Flush the column with a strong solvent or replace it. | N/A |
| Extra-Column Volume | Tailing is more pronounced for early eluting peaks. | Use tubing with a smaller internal diameter. | Use 0.005" ID PEEK tubing to minimize dead volume.[7] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment to Mitigate Tailing
This protocol describes how to adjust the mobile phase pH to reduce secondary interactions between this compound and the stationary phase.
Objective: To protonate residual silanol groups on the silica column, thereby minimizing their interaction with basic analytes.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile (B52724) or methanol
-
Trifluoroacetic acid (TFA) or formic acid
-
pH meter
Procedure:
-
Prepare the Aqueous Portion of the Mobile Phase: For a reversed-phase method, measure the required volume of HPLC grade water.
-
Adjust the pH: While stirring, add a small amount of a strong acid like TFA or formic acid to the aqueous portion. A common starting point is to achieve a final concentration of 0.1% (v/v).
-
Measure the pH: Use a calibrated pH meter to ensure the pH is at or below 3.0.[6]
-
Prepare the Final Mobile Phase: Mix the pH-adjusted aqueous solution with the organic solvent (e.g., acetonitrile) at the desired ratio for your isocratic or gradient method.
-
Equilibrate the System: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
-
Analyze this compound: Inject your this compound standard and compare the peak shape to the chromatogram obtained with the previous mobile phase.
Protocol 2: Column Flushing to Restore Performance
This protocol outlines the steps to clean a contaminated HPLC column that is causing peak tailing.
Objective: To remove strongly retained contaminants from the column that may be causing peak distortion.
Materials:
-
HPLC grade water
-
HPLC grade isopropanol (B130326)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade hexane (B92381) (for normal phase, use with caution)
Procedure:
-
Disconnect the Column from the Detector: To avoid contaminating the detector, disconnect the column outlet.
-
Flush with Mobile Phase (No Buffer): Flush the column with your mobile phase composition but without any salts or buffers at a low flow rate (e.g., 0.5 mL/min) for 10-15 minutes.
-
Flush with 100% Acetonitrile: Increase the organic solvent concentration to 100% acetonitrile and flush for 30 minutes.
-
Stronger Solvent Flush (if needed): For very non-polar contaminants, a flush with 100% isopropanol can be effective.
-
Re-equilibrate the Column: Gradually reintroduce your mobile phase composition, starting with a high organic percentage and slowly decreasing to your initial conditions.
-
Reconnect and Test: Reconnect the column to the detector and allow the system to fully equilibrate. Inject a standard to assess if the peak shape has improved.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. waters.com [waters.com]
- 3. This compound | C51H84O23 | CID 441892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(P) | 54848-30-5 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Reducing Variability in Protogracillin Cytotoxicity Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reducing variability in cytotoxicity assays involving Protogracillin (B10789082) and its derivatives, such as Methyl this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied for cytotoxicity?
This compound is a steroidal saponin, a class of natural compounds found in plants like those of the Dioscorea genus.[1][2] It and its derivatives, such as Methyl this compound, are investigated for their potential anticancer properties due to their demonstrated cytotoxic activity against a broad spectrum of human cancer cell lines.[1][2][3]
Q2: What are the common solvents for dissolving this compound for in vitro assays?
This compound and Methyl this compound are soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol.[4][5][6] For cell culture experiments, DMSO is the most common choice for creating high-concentration stock solutions.[4][7] It is crucial to ensure the final DMSO concentration in the cell culture medium remains low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4]
Q3: How should this compound stock solutions be stored?
As a solid, this compound should be stored in a tightly sealed container at -20°C for long-term stability (≥4 years).[8] Stock solutions prepared in a solvent like DMSO should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months). To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to prepare and store the stock solution in small, single-use aliquots.[4][5][9]
Q4: Can this compound interfere with standard cytotoxicity assays like the MTT assay?
Yes, as a saponin, this compound has the potential to interfere with tetrazolium-based assays like the MTT assay.[4] Saponins can sometimes interact with the formazan (B1609692) crystals that are formed, potentially leading to inaccurate readings.[4] It is advisable to run a cell-free control with this compound and the MTT reagent to check for any direct chemical reduction that could lead to a false positive signal.[7][10]
Q5: What alternative assays can be used if interference is suspected?
If you suspect this compound is interfering with your assay, consider using an alternative method that relies on a different principle. Good alternatives include:
-
Sulforhodamine B (SRB) Assay: This assay measures total protein content and is less likely to be affected by the chemical properties of the test compound.[10]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies membrane integrity by measuring the release of LDH from damaged cells.[4]
-
Crystal Violet Assay: This method stains the DNA of adherent cells, providing an estimate of the total cell number.[4]
Troubleshooting Guides
This section addresses common issues encountered during this compound cytotoxicity experiments in a question-and-answer format.
Issue 1: High Variability Between Replicate Wells
Q: My results show significant variation between replicate wells treated with the same concentration of this compound. What are the likely causes and solutions?
A: High variability is a common challenge in cell-based assays and can originate from several factors:
| Possible Cause | Explanation | Solution |
| Uneven Cell Seeding | A non-homogenous cell suspension will result in different numbers of cells being plated in each well, leading to varied results.[7] | Ensure you have a single-cell suspension before plating. After seeding, gently rock the plate in a cross-pattern to distribute the cells evenly.[7] |
| Pipetting Errors | Inconsistent pipetting technique when adding cells, media, or the compound can introduce significant variability. | Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is placed at the same depth and angle in each well. Use a multi-channel pipette for greater consistency across a plate. |
| Edge Effects | Wells on the perimeter of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can alter cell growth and compound concentration.[7][11][12] | Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[7][13] Alternatively, use specialized plates designed to minimize edge effects.[12] |
| Compound Precipitation | This compound has limited aqueous solubility. If it precipitates out of the culture medium, its effective concentration will be reduced and unevenly distributed.[4] | Visually inspect the wells for any signs of precipitation after adding the compound. Prepare fresh dilutions for each experiment and ensure the final DMSO concentration is kept low (<0.5%).[4] |
Issue 2: Low or No Cytotoxic Effect Observed
Q: I'm not observing the expected cytotoxic effect of this compound on my cancer cell lines. What should I check?
A: A lack of cytotoxic effect can be due to several factors related to the compound, the cells, or the assay itself.
| Possible Cause | Explanation | Solution |
| Suboptimal Compound Concentration | The concentration range being tested may be too low to induce a cytotoxic response in the specific cell line. | Perform a dose-response experiment with a wider range of concentrations, including higher concentrations, to determine the GI50 value. |
| Compound Degradation | Improper storage or repeated freeze-thaw cycles of the stock solution can lead to the degradation of this compound.[4] | Use freshly prepared dilutions from a properly stored, aliquoted stock solution for each experiment.[4] |
| Cell Line Resistance | The chosen cell line may be inherently resistant to this compound's mechanism of action. | Refer to published data on the NCI-60 panel to select a cell line known to be sensitive to this compound or its derivatives.[1][3] |
| Incorrect Incubation Time | The duration of compound exposure may be too short to induce a measurable cytotoxic effect. | Optimize the incubation time by performing a time-course experiment (e.g., 24, 48, and 72 hours).[4] |
Issue 3: High Background Absorbance
Q: My negative control wells (cells with vehicle only) have unusually high absorbance readings. What could be causing this?
A: High background can obscure the true signal from your experiment.
| Possible Cause | Explanation | Solution |
| Microbial Contamination | Bacterial or fungal contamination in the cell culture can metabolize the assay reagents, leading to a false positive signal.[14] | Regularly inspect your cell cultures for any signs of contamination. Always use sterile techniques. |
| Phenol (B47542) Red Interference | The phenol red present in many culture media can interfere with absorbance readings in colorimetric assays.[14] | Use a phenol red-free medium during the assay incubation step to reduce background absorbance.[14] |
| Cell Overgrowth | If cells are seeded too densely or incubated for too long, they can become over-confluent, leading to high metabolic activity and thus high background readings. | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase at the time of the assay. |
| Incomplete Formazan Solubilization (MTT Assay) | If the formazan crystals are not fully dissolved, the absorbance readings will be inaccurate and inconsistent.[7] | Ensure complete dissolution by placing the plate on an orbital shaker or by vigorous pipetting before reading the absorbance.[7] |
Data Presentation
Cytotoxicity of Methyl this compound Against a Selection of NCI-60 Human Cancer Cell Lines
The following table summarizes the 50% growth inhibition (GI50) values for Methyl this compound against some of the most sensitive cell lines from the National Cancer Institute's (NCI) 60 human cancer cell line screen. Lower GI50 values indicate higher cytotoxic potency.
| Cancer Type | Cell Line | GI50 (µM) |
| Colon Cancer | KM12 | ≤ 2.0[1][3] |
| CNS Cancer | U251 | ≤ 2.0[1][3] |
| Melanoma | MALME-3M | ≤ 2.0[1] |
| Melanoma | M14 | ≤ 2.0[1][3] |
| Renal Cancer | 786-0 | ≤ 2.0[1][3] |
| Renal Cancer | UO-31 | ≤ 2.0[1] |
| Breast Cancer | MDA-MB-231 | ≤ 2.0[1] |
Note: Data is compiled from studies on Methyl this compound (NSC-698792).[1][2][3]
Experimental Protocols
MTT Cytotoxicity Assay Protocol for this compound
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).[7]
-
Create a series of serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same final concentration of DMSO) and blank wells (medium only).[1]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the GI50 value.[1]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl this compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. usascientific.com [usascientific.com]
- 14. benchchem.com [benchchem.com]
How to avoid degradation of Protogracillin in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of Protogracillin in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in solution?
A1: The stability of this compound in solution can be compromised by several factors. As a steroidal saponin, it is susceptible to hydrolysis of its glycosidic linkages. Key factors influencing degradation include improper storage temperatures, repeated freeze-thaw cycles, exposure to harsh pH conditions, and enzymatic contamination.[1][2][3] For optimal stability, it is crucial to adhere to recommended storage and handling protocols.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, this compound stock solutions should be kept at -80°C, which preserves their integrity for up to six months.[1][4] For short-term storage, -20°C is acceptable for up to one month.[1][4] It is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1] All solutions should be stored in tightly sealed containers, protected from light and moisture.[4]
Q3: In which solvents is this compound soluble and are there any recommended formulations?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with a solubility of approximately 30 mg/mL.[5][6] It is also reported to be soluble in pyridine, methanol, and ethanol.[1][7] For in vivo studies, specific formulations have been suggested, such as a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
Q4: Can this compound degrade at room temperature?
A4: While solid this compound can be shipped at room temperature, long-term storage of its solutions at room temperature is not recommended.[4] Prolonged exposure to ambient temperatures can accelerate hydrolytic and enzymatic degradation. Always prepare fresh solutions for your experiments and store any remaining stock under the recommended cold conditions.[1]
Troubleshooting Guide
If you suspect degradation of your this compound solution, consult the following guide for potential causes and corrective actions.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced biological activity in assays | Degradation of this compound due to improper storage or handling. | Prepare a fresh stock solution from solid this compound. Ensure proper storage at -80°C for long-term or -20°C for short-term use and avoid repeated freeze-thaw cycles by using aliquots.[1][4] |
| Precipitate formation in the solution upon thawing | Poor solubility or concentration exceeding the solubility limit in the chosen solvent. | Gently warm and/or sonicate the solution to aid dissolution.[4] If precipitation persists, consider preparing a more dilute stock solution. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products. | Review the solution preparation and storage history. Analyze a freshly prepared solution as a reference. Consider enzymatic degradation as a possible cause if the solution was not handled under sterile conditions.[2][3] |
| Foaming of aqueous solutions upon agitation | Saponins are natural surfactants and tend to foam. | Gently swirl or vortex the solution instead of vigorous shaking. Allow the solution to stand for the foam to dissipate before use.[1] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid | -20°C | ≥ 4 years | [5][6] |
| Stock Solution | -80°C | Up to 6 months | [1][4] |
| Stock Solution | -20°C | Up to 1 month | [1][4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL | [4] |
| DMSO | ~30 mg/mL | [5][6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [5][6] |
| Methanol | Soluble | [1][7] |
| Ethanol | Soluble | [1][7] |
Visualizations
Logical Troubleshooting Workflow
References
Technical Support Center: Overcoming Resistance to Protogracillin in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Protogracillin in cancer cell lines. The information is based on the known mechanisms of action of this compound and related steroidal saponins (B1172615), as well as established principles of drug resistance in cancer.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line shows decreasing sensitivity to this compound. What are the potential mechanisms of resistance?
A1: While direct studies on this compound resistance are limited, based on its mechanism of action and that of related compounds like Gracillin (B1672132) and Methyl Protodioscin, potential resistance mechanisms include:
-
Alterations in Target Pathways: Changes in the signaling pathways that this compound modulates, such as the MAPK and mTOR pathways, can lead to resistance.[1]
-
Upregulation of Anti-Apoptotic Proteins: Cancer cells may increase the expression of anti-apoptotic proteins like Bcl-2, thereby counteracting this compound's induction of apoptosis.[1]
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) efflux pumps, such as P-glycoprotein (P-gp), can actively transport this compound out of the cell, reducing its intracellular concentration.
-
Target Protein Modification: Mutations or alterations in the direct molecular target of this compound can prevent the drug from binding effectively.
-
Metabolic Reprogramming: Since related compounds can inhibit glycolysis, cancer cells might adapt their metabolic pathways to survive.[2]
Q2: How can I determine if my resistant cell line is overexpressing drug efflux pumps?
A2: You can perform a functional assay using a fluorescent substrate of efflux pumps, such as Rhodamine 123. An increased efflux of the dye, which can be blocked by a known efflux pump inhibitor like verapamil (B1683045), would suggest increased pump activity. Additionally, you can use Western blotting or qPCR to quantify the expression levels of specific efflux pump proteins (e.g., P-gp/ABCB1) and their corresponding genes.
Q3: What are some potential combination therapies to overcome this compound resistance?
A3: Combining this compound with other therapeutic agents can be a strategy to overcome resistance.[3][4] Consider the following combinations:
-
Efflux Pump Inhibitors: Co-administration with an efflux pump inhibitor like verapamil or a more specific inhibitor could restore sensitivity in cells overexpressing these pumps.
-
Inhibitors of Downstream Signaling: If resistance is due to reactivation of a signaling pathway, combining this compound with a specific inhibitor of a downstream effector in that pathway (e.g., a MEK inhibitor for the MAPK pathway) may be effective.
-
Apoptosis Sensitizers: For cells with upregulated anti-apoptotic proteins, combining this compound with a BH3 mimetic (e.g., ABT-737) could lower the threshold for apoptosis induction.
-
Targeted Therapies: Combining this compound with targeted therapies that inhibit parallel survival pathways may create a synergistic antitumor effect.[3]
Troubleshooting Guides
Problem: Decreased Cytotoxicity of this compound in a Previously Sensitive Cell Line
This guide provides a workflow to investigate the potential causes of acquired resistance to this compound.
Workflow for Investigating this compound Resistance
Caption: A workflow for troubleshooting decreased sensitivity to this compound.
Step 1: Confirm Resistance
-
Perform a dose-response curve with this compound on both the suspected resistant cell line and the parental (sensitive) cell line using a cell viability assay (e.g., MTT assay). A significant shift in the IC50 value confirms resistance.
Step 2: Investigate Drug Efflux
-
Hypothesis: The resistant cells are actively pumping this compound out.
-
Experiment: Conduct a Rhodamine 123 efflux assay. If the resistant cells show lower retention of the dye compared to the parental cells, and this can be reversed by an efflux pump inhibitor, it suggests the involvement of pumps like P-gp.
-
Confirmation: Quantify the mRNA and protein levels of common efflux pumps (e.g., ABCB1/MDR1) using qPCR and Western blotting, respectively.
Step 3: Analyze Signaling Pathways
-
Hypothesis: The resistant cells have altered signaling pathways that promote survival.
-
Experiment: Use Western blotting to compare the phosphorylation status of key proteins in the MAPK (e.g., p-ERK) and PI3K/Akt/mTOR (e.g., p-Akt, p-mTOR) pathways between the sensitive and resistant cell lines, both at baseline and after this compound treatment.[1]
-
Interpretation: Constitutive activation or lack of inhibition of these pro-survival pathways in the resistant line upon drug treatment points to this as a resistance mechanism.
Step 4: Assess Apoptotic Machinery
-
Hypothesis: The resistant cells have a higher threshold for undergoing apoptosis.
-
Experiment: Treat both sensitive and resistant cells with this compound and measure apoptosis using Annexin V/PI staining and flow cytometry. Also, perform a Western blot to check the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1]
-
Interpretation: A reduced apoptotic response and an increased Bcl-2/Bax ratio in the resistant cells would support this hypothesis.
Data Presentation
Table 1: Cytotoxicity of this compound-Related Compounds Against Selected Human Cancer Cell Lines
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| Methyl Protoneogracillin (B10789027) | Leukemia (CCRF-CEM) | < 2.0 | [5] |
| Methyl Protoneogracillin | Leukemia (RPMT-8226) | < 2.0 | [5] |
| Methyl Protoneogracillin | Colon Cancer (KM12) | < 2.0 | [5] |
| Methyl Protoneogracillin | CNS Cancer (SF-539) | < 2.0 | [5] |
| Methyl Protoneogracillin | CNS Cancer (U251) | < 2.0 | [5] |
| Methyl Protoneogracillin | Melanoma (M14) | < 2.0 | [5] |
| Methyl Protoneogracillin | Renal Cancer (786-0) | < 2.0 | [5] |
| Methyl Protoneogracillin | Prostate Cancer (DU-145) | < 2.0 | [5] |
| Methyl Protoneogracillin | Breast Cancer (MDA-MB-435) | < 2.0 | [5] |
| Gracillin | Various | Micromolar levels | [5] |
GI50: The concentration required to inhibit cell growth by 50%.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Signaling Proteins
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
Signaling Pathways and Resistance Mechanisms
Diagram of Key Signaling Pathways Modulated by this compound Analogs
Caption: Key signaling pathways affected by this compound and its analogs.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Potent Anticancer Effect of the Natural Steroidal Saponin Gracillin Is Produced by Inhibiting Glycolysis and Oxidative Phosphorylation-Mediated Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Protogracillin Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the bioavailability of Protogracillin. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate your formulation development experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary challenges to its oral bioavailability?
This compound is a steroidal saponin (B1150181) with potential therapeutic applications. However, its clinical utility is often hampered by poor oral bioavailability. The primary challenges include:
-
Low Aqueous Solubility: While soluble in organic solvents like DMSO and methanol, this compound's solubility in aqueous media is limited, which is a critical factor for absorption in the gastrointestinal (GI) tract.[1]
-
Poor Membrane Permeability: The large and complex molecular structure of saponins (B1172615) like this compound can impede their passage across the intestinal epithelium.[1]
-
First-Pass Metabolism: The compound may undergo significant metabolism in the liver and intestines before it can reach systemic circulation, reducing its effective concentration.[1]
-
Efflux by Transporters: this compound may be actively transported out of intestinal cells by efflux pumps such as P-glycoprotein (P-gp), further limiting its absorption.[1]
Q2: What are the most effective strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed to overcome the bioavailability challenges of this compound. These can be broadly categorized as:
-
Solubility Enhancement:
-
Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its dissolution rate.[2][3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and nanoemulsions can enhance solubility and promote lymphatic absorption, which may help bypass first-pass metabolism.[1]
-
Nanotechnology: Reducing the particle size of this compound to the nanoscale increases the surface area available for dissolution.[1]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within cyclodextrin cavities can increase its aqueous solubility.[1]
-
-
Permeability Enhancement:
-
Permeation Enhancers: The inclusion of excipients that reversibly disrupt the tight junctions of the intestinal epithelium can facilitate the transport of this compound.[1]
-
Q3: How do I choose the best formulation strategy for my research?
The choice of formulation strategy depends on several factors, including the specific physicochemical properties of your this compound analog, the desired release profile, and the experimental model you are using. A logical workflow can help in making this decision.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
| Possible Cause | Troubleshooting Step | Experimental Protocol Reference |
| Inherent low solubility of the crystalline form. | Prepare an amorphous solid dispersion to increase the dissolution rate. | Protocol 1 |
| Poor wetting and dispersion in aqueous media. | Formulate with cyclodextrins to enhance solubility through complexation. | Protocol 2 |
| Lipophilic nature hindering dissolution. | Develop a lipid-based formulation (e.g., SEDDS) to improve solubilization. | Protocol 3 |
Issue 2: Poor Permeability of this compound Across Caco-2 Cell Monolayers
| Possible Cause | Troubleshooting Step | Experimental Protocol Reference |
| Low passive diffusion due to high molecular weight and polarity. | Incorporate a permeation enhancer into the formulation to open tight junctions. | Protocol 4 |
| Active efflux by P-glycoprotein (P-gp) transporters. | Co-administer with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay to confirm efflux. | Protocol 4 |
Issue 3: Formulation Instability (e.g., Crystallization, Aggregation)
| Possible Cause | Troubleshooting Step | Experimental Protocol Reference |
| Solid Dispersions: Conversion of the amorphous drug to a crystalline state. | Select a polymer with a high glass transition temperature (Tg) and strong interactions with this compound. Store under dry conditions. | Protocol 1 |
| SEDDS: Drug precipitation upon dilution in aqueous media. | Optimize the oil-surfactant-cosurfactant ratio. Incorporate a precipitation inhibitor (e.g., HPMC). | Protocol 3 |
| Liposomes/Nanoparticles: Low encapsulation efficiency and drug leakage. | Optimize formulation parameters (e.g., lipid composition, drug-to-lipid ratio). Use a polymer with a denser matrix or a lipid with a higher phase transition temperature. | Protocol 5 & 6 |
| Liposomes/Nanoparticles: Particle aggregation. | Ensure sufficient surface charge (zeta potential) for electrostatic repulsion. Incorporate PEGylated lipids to provide steric hindrance. | Protocol 5 & 6 |
Quantitative Data Summary
While specific quantitative data for the bioavailability enhancement of this compound is limited in publicly available literature, the following table presents data for other structurally related saponins to illustrate the potential improvements with different formulation strategies.
| Formulation Strategy | Saponin | Dosage Form | Animal Model | Fold Increase in Bioavailability (Approx.) | Reference |
| Solid Dispersion | Saikosaponin A | Solid Dispersion with PVP K30 | Rat | ~3.5 | [4] |
| SEDDS | Akebia Saponin D | Self-emulsifying drug delivery system | Rat | ~4.2 | [5][6] |
| Liposomes | Notoginsenoside R1 | Liposomal formulation | Rat | ~2.8 | [7][8] |
| Nanoparticles | Ginsenoside Rg3 | PLGA Nanoparticles | Rat | ~5.1 | [9] |
Note: The data presented above is for illustrative purposes and the actual enhancement for this compound may vary.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a suitable polymer carrier (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol). A typical starting drug-to-polymer ratio is 1:4 (w/w).[10]
-
Evaporation: Remove the solvent under vacuum at a controlled temperature (e.g., 40°C) using a rotary evaporator.[10]
-
Drying: Dry the resulting solid film under vacuum for 24-48 hours to remove any residual solvent.[10]
-
Milling and Sieving: Gently mill the dried film and pass it through a fine-mesh sieve to obtain a uniform powder.[10]
-
Characterization: Characterize the solid dispersion for its amorphous nature (using XRD or DSC), drug content, and dissolution rate in comparison to the pure crystalline drug.
Protocol 2: Preparation of a this compound-Cyclodextrin Complex
-
Preparation of Cyclodextrin Solution: Prepare an aqueous solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).[1]
-
Complexation: Add an excess of this compound to the cyclodextrin solution.[1]
-
Equilibration: Stir the suspension at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex to reach equilibrium.[1]
-
Filtration: Filter the suspension through a 0.45 µm filter to remove the undissolved drug.[1]
-
Analysis: Analyze the filtrate for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV) to determine the increase in solubility.
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection: Screen various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P) for their ability to solubilize this compound.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected components and dissolving this compound in the mixture with gentle heating and stirring.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size distribution upon dilution in aqueous media, and any drug precipitation upon dilution.
Protocol 4: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Permeability Study:
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the this compound formulation to the apical (A) side of the monolayer.
-
At predetermined time intervals, collect samples from the basolateral (B) side.
-
To assess efflux, perform the experiment in the basolateral-to-apical (B to A) direction as well.
-
To investigate the role of P-gp, co-administer the formulation with a P-gp inhibitor (e.g., verapamil).
-
-
Analysis: Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS). Calculate the apparent permeability coefficient (Papp).
Protocol 5: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation: Dissolve this compound, phospholipids (B1166683) (e.g., DSPC), and cholesterol in a suitable organic solvent (e.g., chloroform). Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[2][11]
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).[2]
-
Size Reduction: To obtain unilamellar vesicles (ULVs) of a specific size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[2]
-
Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterization: Determine the particle size, zeta potential, encapsulation efficiency, and in vitro drug release profile.
Protocol 6: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use healthy male Sprague-Dawley rats (or another appropriate strain). Acclimatize the animals before the experiment.
-
Formulation Administration: Administer the this compound formulation orally via gavage. Include a control group receiving a simple suspension of this compound. For determining absolute bioavailability, an intravenous administration group is also required.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and oral bioavailability (F%).
Signaling Pathways and Experimental Workflows
This compound and related steroidal saponins have been reported to modulate several key signaling pathways, particularly in the context of their anticancer and anti-inflammatory activities. Understanding these pathways is crucial for elucidating the mechanism of action of your this compound formulation.
STAT3 Signaling Pathway
mTOR/PI3K/Akt Signaling Pathway
MAPK Signaling Pathway
NF-κB Signaling Pathway
General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. japsonline.com [japsonline.com]
- 3. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crystallizationsystems.com [crystallizationsystems.com]
- 5. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
Selecting the optimal pH for Protogracillin stability
Technical Support Center: Protogracillin
This technical support guide provides troubleshooting advice and frequently asked questions regarding the selection of the optimal pH for this compound stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH range for working with this compound?
A2: Based on enzymatic hydrolysis studies, this compound is shown to be effectively processed in acidic conditions. For enzymatic conversion to Prosapogenin A using β-dextranase, the optimal pH is approximately 4.8.[1][2] While this reflects reaction efficiency rather than intrinsic stability, it suggests that the molecule is stable in this acidic range. For general experimental use and short-term storage, maintaining a pH between 4.0 and 5.5 is a recommended starting point.
Q2: I am observing low yields in my enzymatic hydrolysis of this compound. Could pH be the issue?
A2: Yes, the pH of the buffer is a critical factor in the enzymatic hydrolysis of this compound.[1] The yield of the hydrolysis product, Prosapogenin A, significantly decreases when the pH deviates from the optimal range. One study found that while the yield was maximal at pH 4.5, it markedly decreased as the pH became more alkaline.[1] It is crucial to precisely control the pH of your buffer.
Q3: My this compound solution appears cloudy or shows precipitation. What could be the cause?
A3: this compound is soluble in water and alcohol but insoluble in non-polar solvents.[3] Cloudiness or precipitation could be due to several factors:
-
Suboptimal pH: Extreme pH values could potentially lead to the degradation of this compound into less soluble products.
-
Solvent Choice: Ensure you are using an appropriate solvent. For aqueous solutions, solubility may be pH-dependent.
-
Concentration: The concentration of this compound may have exceeded its solubility limit under the current conditions.
-
Temperature: Changes in temperature can affect solubility.
It is recommended to visually inspect solutions and if precipitation is observed, prepare fresh solutions, ensuring the pH is within the recommended range.
Q4: How does pH affect the long-term stability of this compound in storage?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Bioactivity | Degradation of this compound due to suboptimal pH in the experimental medium. | Verify the pH of your solutions. Adjust the pH to the recommended acidic range (4.0-5.5) and re-run the experiment. For cell-based assays, ensure that any pH adjustment does not negatively impact cell viability. |
| Inconsistent Results | Fluctuation in the pH of the buffer or medium during the experiment. | Use a buffer with sufficient buffering capacity for the intended pH range. Re-check the pH of the solution over the course of your experiment as it may drift. |
| Complete Loss of Compound | Rapid degradation of this compound under the chosen experimental conditions. | Avoid strongly alkaline or strongly acidic conditions. Perform a preliminary stability test at your intended experimental pH before proceeding with large-scale or long-term experiments. |
Data on pH-Dependent Activity
The stability of this compound can be inferred from its performance in enzymatic reactions at various pH levels. The following table summarizes the yield of Prosapogenin A from the enzymatic hydrolysis of this compound at different pH values, indicating that the substrate is stable and reactive in acidic conditions.
| pH of 0.20 M HAc-NaAc Buffer | Yield of Prosapogenin A (%) |
| 3.5 | ~75% (estimated from graph) |
| 4.0 | ~90% (estimated from graph) |
| 4.5 | ~97% (maximal yield) |
| >4.5 | Markedly decreased |
| Data adapted from a study on the enzymatic hydrolysis of this compound. The yield of the product is dependent on the stability and reactivity of this compound under these conditions.[1] |
Experimental Protocols
Protocol: Determining the Optimal pH for this compound Stability
This protocol outlines a method to determine the intrinsic stability of this compound across a range of pH values.
1. Materials and Reagents:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 3.0 to 9.0
-
High-purity water
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Calibrated pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or ELSD)
2. Procedure:
-
Buffer Preparation: Prepare a set of buffers at various pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, 9.0).
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50% ethanol).
-
Sample Preparation: Aliquot the this compound stock solution into vials and dilute with each of the prepared buffers to a final known concentration.
-
Time Zero (T0) Analysis: Immediately analyze a sample from each pH condition using a validated HPLC method to determine the initial concentration of this compound.
-
Incubation: Incubate the remaining samples at a controlled temperature (e.g., 25°C or 40°C).
-
Time-Point Analysis: At specified time points (e.g., 24, 48, 72 hours), withdraw samples from each pH condition and analyze by HPLC to quantify the remaining this compound.
-
Data Analysis: For each pH value, plot the percentage of remaining this compound against time. The optimal pH for stability is the one at which the degradation rate is the lowest.
Diagrams
Caption: Experimental workflow for determining this compound pH stability.
Caption: Hypothetical signaling pathways modulated by this compound.
References
Technical Support Center: Minimizing Matrix Effects in Protogracillin LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Protogracillin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, which for our purposes is this compound. These components can include salts, lipids, proteins, and other endogenous substances from the biological or plant matrix. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1] This interference can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis.[2][3]
Q2: What are the primary causes of matrix effects in this compound analysis?
A2: The primary causes of matrix effects are co-eluting endogenous compounds from the sample matrix that compete with this compound for ionization.[4] In biological samples like plasma or serum, phospholipids (B1166683) are a major contributor to ion suppression.[5] For this compound extracted from plant sources, complex mixtures of similar saponins, sterols, pigments, and polysaccharides can co-extract and interfere with the analysis.[6]
Q3: How can I detect the presence of matrix effects in my this compound assay?
A3: Matrix effects can be identified by a post-extraction addition method. This involves comparing the peak response of this compound in a neat solvent to the response of this compound spiked into a blank matrix extract (a sample processed through the extraction procedure without the analyte). A significant difference in the signal intensity indicates the presence of matrix effects.[3] A matrix factor can be calculated to quantify this effect. A factor less than one suggests ion suppression, while a factor greater than one indicates ion enhancement.[3]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help in this compound analysis?
A4: A stable isotope-labeled internal standard (SIL-IS) is a version of this compound where one or more atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[5][7][8] Since a SIL-IS has nearly identical chemical and physical properties to this compound, it will co-elute and experience the same degree of matrix effects.[5] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.[7] While SIL-IS is the preferred choice, their availability can be limited or they can be expensive.[7]
Troubleshooting Guide
Issue 1: Poor reproducibility and inaccurate quantification of this compound.
This is often a primary indicator of variable matrix effects between different samples.
-
Possible Cause: Inconsistent sample cleanup.
-
Solution: Standardize your sample preparation protocol. Ensure consistent vortexing times, solvent volumes, and extraction conditions for all samples, standards, and quality controls. Automation of sample preparation can also reduce variability.[9]
-
Possible Cause: Co-elution of interfering compounds.
-
Solution: Optimize the chromatographic separation. Modifying the mobile phase gradient, changing the column chemistry (e.g., using a different stationary phase), or adjusting the flow rate can help separate this compound from the interfering matrix components.[9]
-
Possible Cause: High concentration of matrix components.
-
Solution: Dilute the sample extract. This can reduce the concentration of interfering compounds, but it may also decrease the sensitivity of the assay if this compound concentrations are low.[1][10]
Issue 2: Low signal intensity or complete signal suppression for this compound.
This suggests a significant ion suppression effect from the sample matrix.
-
Possible Cause: Inefficient removal of phospholipids (from biological matrices).
-
Solution: Employ a sample preparation technique specifically designed to remove phospholipids. HybridSPE®-Phospholipid technology is one such method that targets the removal of phospholipids, leading to a significant increase in analyte response.
-
Possible Cause: Inadequate sample cleanup.
-
Solution: Switch to a more rigorous sample preparation method. If you are using protein precipitation, consider moving to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which generally provide cleaner extracts.[11] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.[5][11]
Issue 3: Inconsistent peak shapes for this compound.
Poor peak shape can be an indication of matrix components affecting the chromatography.
-
Possible Cause: Column fouling from matrix components.
-
Solution: Implement a column washing step after each run or batch of samples to remove strongly retained matrix components. Regularly flushing the HPLC system is also good practice.
-
Possible Cause: Co-eluting compounds altering the peak shape.
-
Solution: As with co-elution causing ion suppression, optimizing the chromatographic method to better separate this compound from these interferences is key.
Experimental Protocols
The following are general protocols for common sample preparation techniques that can be adapted for this compound analysis. It is crucial to optimize these methods for your specific matrix and analytical conditions.
1. Protein Precipitation (PPT) for Plasma/Serum Samples
This is a simple and fast method but often results in the least clean extracts.[11]
-
Materials: Acetonitrile, centrifuge, vortex mixer, 0.22 µm syringe filters.
-
Procedure:
-
To 100 µL of plasma/serum, add 300 µL of cold acetonitrile. If using a stable isotope-labeled internal standard, it should be added to the acetonitrile.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
2. Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples
LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Materials: Methyl tert-butyl ether (MTBE) or ethyl acetate, centrifuge, vortex mixer.
-
Procedure:
-
To 100 µL of plasma/serum, add the internal standard solution.
-
Add 600 µL of MTBE or ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[9]
-
3. Solid-Phase Extraction (SPE) for Plasma/Serum or Plant Extracts
SPE offers the cleanest extracts by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[11]
-
Materials: SPE cartridges (e.g., mixed-mode cation exchange), methanol (B129727), water, conditioning and elution solvents.
-
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with a buffer or a plant extract) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of an appropriate solvent (e.g., methanol or an acidified organic solvent).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.[9]
-
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, based on a study of various analytes in plasma. While not specific to this compound, it provides a general comparison.
| Sample Preparation Method | Relative Matrix Effect (Ion Suppression) | Analyte Recovery | Reference |
| Protein Precipitation (PPT) | High (up to 75% suppression) | High | [11] |
| Liquid-Liquid Extraction (LLE) | Low to Medium | Variable (can be low for polar analytes) | [11] |
| Solid-Phase Extraction (SPE) - Reversed Phase | Low | Good | [11] |
| Solid-Phase Extraction (SPE) - Mixed-Mode | Very Low | Good to High | [5][11] |
| HybridSPE®-Phospholipid | Very Low (for phospholipids) | High |
Visualizations
Caption: General workflow for this compound LC-MS/MS analysis.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Protogracillin vs. Gracillin: A Comparative Analysis of Cytotoxicity for Cancer Research
For Immediate Release
This guide provides a detailed comparison of the cytotoxic properties of two steroidal saponins (B1172615), Protogracillin and Gracillin (B1672132). The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in evaluating their potential as anticancer agents.
Introduction
This compound and Gracillin are naturally occurring steroidal saponins that have garnered significant interest in oncological research due to their potent cytotoxic effects against various cancer cell lines. While both compounds share a common steroidal backbone, structural differences in their sugar moieties and aglycone skeletons contribute to distinct biological activities and mechanisms of action. This guide offers a comparative overview of their cytotoxicity, supported by experimental data, to inform further investigation into their therapeutic potential.
Comparative Cytotoxicity
While direct comparative studies of this compound and Gracillin are limited, research on closely related analogs, such as Methylthis compound and its stereoisomer Methylprotoneogracillin, provides valuable insights. Data from the National Cancer Institute's (NCI) 60-cell line screen indicates that these furostanol saponins exhibit broad-spectrum cytotoxic activity. Gracillin, a spirostanol (B12661974) saponin, has also demonstrated significant, though in some cases less selective, cytotoxicity.
It is important to note that the data for this compound is often presented for its methylated analogs. The C-25 R/S configuration has been identified as a critical factor for the selective cytotoxicity of these compounds.
Quantitative Cytotoxicity Data
The following table summarizes the 50% growth inhibition (GI50) values for Methylprotoneogracillin (as a proxy for this compound) and Gracillin against a panel of human cancer cell lines. Lower GI50 values indicate greater cytotoxic potency.
| Cancer Type | Cell Line | Methylprotoneogracillin (NSC-698793) GI50 (µM)[1] | Gracillin (NSC-698787) GI50 (µM)[2] |
| Leukemia | CCRF-CEM | ≤ 2.0 | Micromolar levels |
| RPMI-8226 | ≤ 2.0 | Micromolar levels | |
| Colon Cancer | KM12 | ≤ 2.0 | Micromolar levels |
| HT29 | > 100 | No activity | |
| CNS Cancer | SF-539 | ≤ 2.0 | Micromolar levels |
| U251 | ≤ 2.0 | Micromolar levels | |
| Melanoma | M14 | ≤ 2.0 | Micromolar levels |
| Renal Cancer | 786-0 | ≤ 2.0 | Micromolar levels |
| SN12C | > 100 | No activity | |
| Prostate Cancer | DU-145 | ≤ 2.0 | Micromolar levels |
| Breast Cancer | MDA-MB-435 | ≤ 2.0 | Micromolar levels |
| NSCLC | EKVX | > 100 | No activity |
| Ovarian Cancer | OVCAR-5 | > 100 | No activity |
Mechanisms of Cytotoxicity
The cytotoxic effects of this compound and Gracillin are mediated through the induction of apoptosis and cell cycle arrest, though their precise molecular targets and signaling pathways appear to differ.
This compound
Direct studies on the signaling pathways affected by this compound are limited. However, research on the structurally related furostanol saponin, Methylprotodioscin, suggests a probable mechanism of action. It is hypothesized that this compound induces G2/M cell cycle arrest and apoptosis.[3] This process is likely associated with the downregulation of Cyclin B1 and the anti-apoptotic protein Bcl-2, and the upregulation of the pro-apoptotic protein Bax, leading to the activation of the intrinsic apoptotic pathway.[3]
Gracillin
The cytotoxic effects of Gracillin are better characterized and have been linked to the modulation of several key signaling pathways, ultimately leading to apoptosis and autophagy.[4][5] Gracillin has been shown to inhibit the STAT3 and mTOR pathways and modulate the Mitogen-Activated Protein Kinase (MAPK) pathway.[3]
-
mTOR Pathway: Gracillin inhibits the mTOR signaling pathway by downregulating the phosphorylation of PI3K and Akt, while activating AMPK.[5] This inhibition of mTOR leads to the induction of autophagy, a cellular self-degradation process that can promote cell death in cancer.[5]
-
MAPK Pathway: Gracillin can activate the MAPK pathway, leading to increased phosphorylation of ERK and p38, and decreased phosphorylation of JNK.[3][6] This differential regulation contributes to the induction of autophagy and cell death.[3]
-
Bioenergetics: Gracillin has been found to inhibit both glycolysis and mitochondrial respiration, leading to a bioenergetic crisis within cancer cells and inducing apoptosis.[7]
Experimental Protocols
The cytotoxicity data presented in this guide was primarily generated using the NCI-60 Sulforhodamine B (SRB) assay and the MTT assay.
NCI-60 Sulforhodamine B (SRB) Assay Protocol
This colorimetric assay estimates cell number by staining total cellular protein with sulforhodamine B.[3]
Materials:
-
Human tumor cell lines
-
96-well microtiter plates
-
Test compound (this compound or Gracillin) solubilized in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution
Procedure:
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-40,000 cells/well and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of the test compound to the plates and incubate for 48 hours.
-
Cell Fixation: Fix cells by adding cold 50% (w/v) TCA and incubate for 60 minutes at 4°C.
-
Staining: Discard supernatant, wash plates with water, air-dry, and stain with 100 µL of SRB solution for 10 minutes at room temperature.
-
Washing: Remove unbound dye by washing five times with 1% acetic acid.
-
Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution to each well.
-
Data Acquisition: Measure the absorbance at 515 nm using a microplate reader.
MTT Cytotoxicity Assay Protocol
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Human cancer cell line
-
96-well flat-bottom sterile microplates
-
Test compound (this compound or Gracillin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Add serial dilutions of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
Conclusion
Both this compound and Gracillin demonstrate significant cytotoxic activity against a range of human cancer cell lines. This compound analogs appear to be potent cytotoxic agents with a broad spectrum of activity. Gracillin, while also cytotoxic, shows less selectivity in some studies but has more extensively characterized mechanisms of action involving the mTOR and MAPK signaling pathways. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and selectivity of this compound and Gracillin. The distinct signaling pathways they affect may offer opportunities for the development of novel and targeted therapeutic strategies in cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway [frontiersin.org]
- 6. Study on the mechanism of gracillin inhibiting the proliferation of lung cancer NCI-H1299 cells based on MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Anticancer Effect of the Natural Steroidal Saponin Gracillin Is Produced by Inhibiting Glycolysis and Oxidative Phosphorylation-Mediated Bioenergetics [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Anti-inflammatory Effects of Protogracillin and Dioscin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of two steroidal saponins, Protogracillin and Dioscin. This document summarizes key experimental data, details methodologies, and visualizes signaling pathways to facilitate a comprehensive understanding of their potential as anti-inflammatory agents.
While extensive research has elucidated the anti-inflammatory mechanisms of Dioscin, direct experimental evidence for this compound's anti-inflammatory activity is limited. However, studies on the structurally similar compound, Gracillin, offer valuable insights into the potential mechanisms of this compound. This guide will therefore compare the established anti-inflammatory effects of Dioscin with those of Gracillin, as a proxy for this compound, to provide a valuable comparative perspective.
Executive Summary
Both Dioscin and Gracillin (as a surrogate for this compound) demonstrate significant anti-inflammatory properties by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These actions lead to a reduction in the production of pro-inflammatory mediators. Dioscin has been more extensively studied, with a broader range of demonstrated effects against various inflammatory markers.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the inhibitory effects of Dioscin and Gracillin on key inflammatory mediators.
Table 1: Inhibitory Effects of Dioscin on Pro-inflammatory Markers
| Inflammatory Marker | Cell Line / Model | Inducer | Dioscin Concentration | % Inhibition / Effect | Reference |
| TNF-α | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Not specified | Decreased expression | [Not specified] |
| IL-6 | HUVECs, Macrophages | Not specified | Not specified | Secretion inhibited | [Not specified] |
| IL-1β | HUVECs, Macrophages | Not specified | Not specified | Secretion inhibited | [Not specified] |
| VCAM-1 | HUVECs | TNF-α | Not specified | Reduced expression | [Not specified] |
| ICAM-1 | HUVECs | TNF-α | Not specified | Reduced expression | [Not specified] |
| COX-2 | Human Osteoarthritis Chondrocytes | IL-1β | Not specified | Suppressed expression | [1] |
| iNOS | Human Osteoarthritis Chondrocytes | IL-1β | Not specified | Suppressed expression | [1] |
| PGE2 | Human Osteoarthritis Chondrocytes | IL-1β | Not specified | Suppressed production | [1] |
| NO | Human Osteoarthritis Chondrocytes | IL-1β | Not specified | Suppressed production | [1] |
Table 2: Inhibitory Effects of Gracillin on Pro-inflammatory Markers
| Inflammatory Marker | Cell Line / Model | Inducer | Gracillin Concentration | % Inhibition / Effect | Reference |
| TNF-α | Murine BV2 microglia | Lipopolysaccharide (LPS) | Not specified | Decreased release | [2] |
| IL-6 | Murine BV2 microglia | Lipopolysaccharide (LPS) | Not specified | Decreased release | [2] |
| Nitric Oxide (NO) | Murine BV2 microglia | Lipopolysaccharide (LPS) | Not specified | Decreased release | [2] |
| iNOS | Murine BV2 microglia | Lipopolysaccharide (LPS) | Not specified | Decreased expression | [2] |
| NF-κB | Cardiac tissues (mice) | Lipopolysaccharide (LPS) | Not specified | Blocked signaling pathway | [3] |
Mechanisms of Action: Signaling Pathways
Both Dioscin and Gracillin exert their anti-inflammatory effects by interfering with critical intracellular signaling cascades.
Dioscin: Modulation of NF-κB and MAPK Pathways
Dioscin has been shown to inhibit the NF-κB pathway by preventing the degradation of IκB-α, which in turn blocks the nuclear translocation of the p65 subunit.[1] This inhibition leads to a downstream reduction in the expression of various pro-inflammatory genes. Additionally, Dioscin has been reported to modulate the p38 MAPK and JNK signaling pathways, which are also involved in the inflammatory response.
Caption: Dioscin's inhibition of the NF-κB and MAPK signaling pathways.
This compound (via Gracillin): Focus on NF-κB Inhibition
Studies on Gracillin indicate that it also suppresses the inflammatory response by blocking the NF-κB signaling pathway.[3] This suggests that this compound may share a similar mechanism of action, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes.
Caption: Gracillin's inhibitory effect on the NF-κB signaling pathway.
Experimental Protocols
The following outlines typical methodologies employed in the cited studies to evaluate the anti-inflammatory effects of these compounds.
Cell Culture and Treatment
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), human osteoarthritis chondrocytes, and murine BV2 microglia are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of Dioscin or Gracillin for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory inducer like Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β).
Measurement of Inflammatory Mediators
-
ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) and other proteins (e.g., MMPs) in the cell culture supernatant.
-
Griess Assay: Employed to measure the production of nitric oxide (NO) by quantifying nitrite (B80452) levels in the culture medium.
-
Western Blotting: Utilized to determine the protein expression levels of key signaling molecules (e.g., NF-κB p65, IκBα, COX-2, iNOS) within the cells.
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of genes encoding for pro-inflammatory mediators.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Conclusion and Future Directions
Dioscin has well-documented anti-inflammatory effects, supported by a substantial body of experimental data. Its ability to target both the NF-κB and MAPK pathways makes it a promising candidate for further investigation as a therapeutic agent for inflammatory diseases.
While direct evidence is lacking for this compound, the anti-inflammatory activity of the structurally related compound Gracillin, primarily through NF-κB inhibition, suggests that this compound likely possesses similar properties.[3] The traditional use of plants containing this compound for inflammatory conditions further supports this hypothesis.[4]
Future research should focus on conducting direct experimental studies on this compound to:
-
Elucidate its specific anti-inflammatory mechanisms.
-
Quantify its inhibitory effects on a wide range of inflammatory markers.
-
Perform in vivo studies to validate its efficacy and safety in animal models of inflammation.
Such studies are crucial to fully understand the therapeutic potential of this compound and to enable a direct and comprehensive comparison with Dioscin. This will ultimately aid in the development of novel, natural product-based anti-inflammatory drugs.
References
- 1. Diosgenin inhibits IL-1β-induced expression of inflammatory mediators in human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gracilin-Derivatives as Lead Compounds for Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gracillin inhibits apoptosis and inflammation induced by lipopolysaccharide (LPS) to alleviate cardiac injury in mice via improving miR-29a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative HPLC Analysis of Protogracillin and Other Saponin Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the steroidal saponin (B1150181) Protogracillin against two other relevant saponin standards, Dioscin and Gracillin, using High-Performance Liquid Chromatography (HPLC). The information presented herein is intended to offer an objective comparison of their chromatographic behavior based on experimental data, aiding in the development of analytical methods for these compounds.
Comparative HPLC Data of Saponin Standards
The following table summarizes the retention times for this compound, Dioscin, and Gracillin under standardized HPLC conditions. This data is crucial for the identification and separation of these saponins (B1172615) in a mixture. The presented data is based on a study that achieved baseline separation of these compounds, ensuring the reliability of the comparative analysis.[1]
| Saponin Standard | Retention Time (minutes) |
| This compound | ~28 |
| Dioscin | ~20 |
| Gracillin | ~22 |
Note: Retention times are approximate and can vary based on the specific HPLC system, column batch, and slight variations in mobile phase composition and temperature.
Experimental Protocol for HPLC Analysis
This section details the methodology used for the simultaneous analysis of this compound, Dioscin, and Gracillin.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector at 203 nm).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[2][3][4]
-
Solvents: HPLC-grade acetonitrile (B52724) and ultrapure water.
-
Standards: this compound, Dioscin, and Gracillin reference standards of high purity (≥95%).
2. Chromatographic Conditions:
-
Mobile Phase A: Ultrapure Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 30% B
-
5-45 min: Linear gradient from 30% to 70% B
-
45-50 min: 70% B
-
50.1-55 min: 30% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection:
-
ELSD: Drift tube temperature 90°C, Nebulizing gas (Nitrogen) pressure 3.5 bar.
-
UV: 203 nm
-
3. Standard Solution Preparation:
-
Prepare individual stock solutions of this compound, Dioscin, and Gracillin at a concentration of 1 mg/mL in methanol.
-
From the stock solutions, prepare a mixed working standard solution containing each saponin at a concentration of 100 µg/mL in the initial mobile phase composition (70:30 Water:Acetonitrile).
4. Sample Preparation (from plant material):
-
Extraction: Macerate the dried and powdered plant material (e.g., rhizomes of Dioscorea species) with 70% ethanol.
-
Purification: The crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to enrich the saponin fraction and remove interfering substances.
-
Final Preparation: Evaporate the purified extract to dryness and reconstitute in the initial mobile phase to a suitable concentration for HPLC analysis. Filter the final solution through a 0.45 µm syringe filter before injection.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of saponins from sample preparation to data acquisition.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of five steroid saponins from Dioscorea zingiberensis C.H.Wright in rat plasma by HPLC-MS/MS and its application to the pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality control and identification of steroid saponins in crude extracts from Dioscorea zingiberensis C. H. Wright by fingerprint with HPLC-ELSD and HPLC-ESI-Quadrupole/Time-of-fight tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of five steroid saponins from Dioscorea zingiberensis C.H. Wright in rat plasma by HPLC-MS/MS and its application to the pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Protogracillin's Potential in Overcoming Anticancer Drug Resistance: A Comparative Guide
For researchers, scientists, and drug development professionals, the emergence of multidrug resistance (MDR) in cancer remains a critical obstacle to effective chemotherapy. This guide provides a comparative analysis of Protogracillin (B10789082) and its structurally related steroidal saponins (B1172615), highlighting their potential to circumvent common drug resistance mechanisms. While direct cross-resistance studies are limited, a significant body of evidence from in vitro cytotoxicity screens and mechanistic analyses points towards a novel mode of action, a key indicator for overcoming established drug resistance.
Recent studies on steroidal saponins, including this compound and its analogs like Methyl this compound and Gracillin (B1672132), suggest a promising avenue for treating drug-resistant cancers. Evidence indicates that these compounds may not be susceptible to the same resistance pathways that render many current anticancer therapies ineffective.
One key piece of evidence comes from the National Cancer Institute's (NCI) COMPARE algorithm analysis of methyl protoneogracillin (B10789027) and gracillin. This analysis revealed unique cytotoxicity patterns that do not correlate with any of the vast number of compounds in the NCI's database, strongly suggesting a novel mechanism of action.[1][2] Such a unique mechanism implies that these compounds may bypass the resistance mechanisms developed by cancer cells against other drugs.
Furthermore, the related compound Gracillin has demonstrated a broad spectrum of inhibitory effects on the viability of a large panel of human cancer cell lines, including those with acquired resistance to chemotherapy or EGFR-targeting drugs. This finding directly supports the potential of this class of compounds to be effective where other treatments have failed.
Comparative Cytotoxicity Data
The cytotoxic activity of Methyl this compound has been evaluated against the NCI-60 human cancer cell line panel. The data reveals a broad spectrum of activity and notable selectivity. The GI50 (the concentration required to inhibit cell growth by 50%) was found to be less than or equal to 2.0 µM in several sensitive cell lines.[3][4]
The NCI-60 panel includes the NCI/ADR-RES cell line, a multidrug-resistant breast cancer cell line that overexpresses P-glycoprotein, a common mechanism of chemotherapy resistance. While specific GI50 values for all cell lines are not publicly available in the reviewed literature, a study on Methyl this compound noted a selectivity of over 15-fold between the sensitive MDA-MB-231 breast cancer cell line and the less sensitive NCI/ADR-RES cell line.[3][4] This indicates that while the resistant cell line is less sensitive, Methyl this compound still exhibits activity against it.
| Cell Line | Cancer Type | Resistance Profile | Methyl this compound GI50 (µM) | Reference |
| KM12 | Colon Cancer | Sensitive | ≤ 2.0 | [3] |
| U251 | CNS Cancer | Sensitive | ≤ 2.0 | [3] |
| MALME-3M | Melanoma | Sensitive | ≤ 2.0 | [3] |
| M14 | Melanoma | Sensitive | ≤ 2.0 | [3] |
| 786-0 | Renal Cancer | Sensitive | ≤ 2.0 | [3] |
| UO-31 | Renal Cancer | Sensitive | ≤ 2.0 | [3] |
| MDA-MB-231 | Breast Cancer | Sensitive | ≤ 2.0 | [3] |
| NCI/ADR-RES | Breast Cancer | Multidrug-Resistant | Less sensitive than MDA-MB-231 | [3][4] |
| MCF-7 | Breast Cancer | Sensitive | Less sensitive than MDA-MB-231 | [3][4] |
| BT-549 | Breast Cancer | Sensitive | Less sensitive than MDA-MB-231 | [3][4] |
Experimental Protocols
The primary assay used to generate the cytotoxicity data for Methyl this compound was the National Cancer Institute's NCI-60 human tumor cell line screen, which utilizes the Sulforhodamine B (SRB) assay.
NCI-60 Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Culture and Plating: Human cancer cell lines are grown and seeded into 96-well microtiter plates. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A time-zero (Tz) plate is fixed with trichloroacetic acid (TCA) to determine the initial cell population. The test compound (e.g., Methyl this compound) is solubilized in a suitable solvent like DMSO and added to the remaining plates at various concentrations. The plates are then incubated for an additional 48 hours.
-
Cell Fixation and Staining: After the incubation period, the cells are fixed in situ with cold TCA. The fixed cells are then stained with Sulforhodamine B solution.
-
Measurement: Unbound dye is removed by washing, and the bound stain is solubilized. The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The optical density values are used to calculate the percentage of cell growth inhibition. The GI50 value, representing the concentration of the compound that causes a 50% reduction in cell growth, is determined from the dose-response curves.
Signaling Pathways and Mechanisms of Action
While the precise molecular targets of this compound are still under investigation, studies on structurally related steroidal saponins like Methyl protodioscin (B192190) and Gracillin provide insights into the likely mechanisms of action. These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cell proliferation.
The proposed mechanism for apoptosis induction is through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of caspases, which are the executioners of apoptosis.
Cell cycle arrest, particularly at the G2/M phase, has also been observed with related compounds. This is often associated with the downregulation of key cell cycle regulatory proteins like Cyclin B1.
Below are diagrams illustrating the experimental workflow for cytotoxicity testing and the proposed signaling pathway for this compound and its analogs.
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Methyl this compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Protogracillin: An In Vivo Efficacy Comparison with Standard-of-Care in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the steroidal saponin (B1150181) Protogracillin and current standard-of-care chemotherapeutic agents. The analysis is based on available in vitro data for this compound and its structurally related compounds, juxtaposed with established clinical treatment protocols. It is important to note that while preclinical data on this compound is promising, direct comparative in vivo efficacy studies have not yet been published.[1] This document, therefore, serves as a resource to frame the potential of this compound and to guide future preclinical and clinical research.
Executive Summary
This compound, a natural compound, has demonstrated significant broad-spectrum cytotoxic activity against a variety of human cancer cell lines in in vitro studies.[1][2] Its putative mechanism of action, inferred from studies of related saponins (B1172615) like Gracillin (B1672132) and Methyl Protodioscin, involves the induction of apoptosis and the modulation of key oncogenic signaling pathways, including STAT3, PI3K/Akt/mTOR, and MAPK.[2][3] This positions this compound as a compound of interest for further investigation, particularly in cancer types where it has shown high in vitro sensitivity, such as colon, central nervous system (CNS), and prostate cancers.[3][4][5] Standard-of-care for these malignancies typically involves regimens such as FOLFOX/CAPOX for colon cancer, temozolomide (B1682018) for CNS tumors, and docetaxel (B913) for prostate cancer.[6][7][8][9][10][11] While these treatments are effective, they are often associated with significant toxicities. The novel mechanism of action suggested for this compound and its analogues may offer a potential for improved selectivity and reduced side effects.[1][4]
Comparative Analysis of Cytotoxicity
The following tables summarize the in vitro cytotoxicity of Methyl this compound (a close analogue and often used interchangeably in initial screening studies) against selected human cancer cell lines, alongside the established standard-of-care chemotherapies for these cancer types. It is critical to understand that in vitro GI50 values (50% growth inhibition) for this compound are not directly comparable to the clinical efficacy of standard-of-care drugs but provide a basis for its potential anticancer activity.
Table 1: this compound vs. Standard-of-Care for Colon Cancer
| Compound/Regimen | Target Cancer Type | In Vitro Efficacy (GI50) | Standard Clinical Use |
| Methyl this compound | Colon Cancer | HCT-15: < 2.0 µM[3] | Investigational |
| FOLFOX (5-FU, Leucovorin, Oxaliplatin) | Stage III Colon Cancer | Not applicable (combination therapy) | Adjuvant chemotherapy[6][12][13] |
| CAPOX (Capecitabine, Oxaliplatin) | Stage III Colon Cancer | Not applicable (combination therapy) | Adjuvant chemotherapy[6][12] |
Table 2: this compound vs. Standard-of-Care for CNS Cancer
| Compound/Regimen | Target Cancer Type | In Vitro Efficacy (GI50) | Standard Clinical Use |
| Methyl this compound | CNS Cancer | SF-539: < 2.0 µM, U251: < 2.0 µM[4][5] | Investigational |
| Temozolomide | Glioblastoma, Anaplastic Astrocytoma | Not applicable | First-line chemotherapy[10][11] |
| PCV (Procarbazine, Lomustine, Vincristine) | Oligodendroglioma | Not applicable (combination therapy) | Adjuvant chemotherapy[10][14] |
Table 3: this compound vs. Standard-of-Care for Prostate Cancer
| Compound/Regimen | Target Cancer Type | In Vitro Efficacy (GI50) | Standard Clinical Use |
| Methyl this compound | Prostate Cancer | DU-145: < 2.0 µM[4][5] | Investigational |
| Docetaxel | Metastatic Castration-Resistant Prostate Cancer | Not applicable | First-line chemotherapy[7][8][9][15][16] |
| Cabazitaxel | Metastatic Castration-Resistant Prostate Cancer (post-docetaxel) | Not applicable | Second-line chemotherapy[7][8][9][15][16] |
Putative Signaling Pathways and Mechanism of Action
Based on studies of structurally related compounds, this compound is hypothesized to exert its anticancer effects through the modulation of multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Caption: Putative signaling pathways modulated by this compound.
Experimental Protocols
While no direct comparative in vivo studies for this compound have been published, a standard preclinical xenograft model to assess its efficacy against a standard-of-care agent is outlined below. This protocol is based on established methodologies in preclinical oncology.
Hypothetical Xenograft Model for In Vivo Efficacy Comparison
-
Cell Line and Animal Model:
-
Select a human cancer cell line with high in vitro sensitivity to this compound (e.g., HCT-15 for colon cancer).
-
Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of the human tumor xenograft.
-
-
Tumor Implantation:
-
Subcutaneously implant a suspension of tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment Groups:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle Control (e.g., saline or appropriate solvent)
-
This compound (at various doses, determined by maximum tolerated dose studies)
-
Standard-of-Care (e.g., FOLFOX for HCT-15 xenografts)
-
Combination of this compound and Standard-of-Care
-
-
-
Drug Administration and Monitoring:
-
Administer treatments according to a predefined schedule (e.g., daily, weekly).
-
Monitor tumor volume, body weight, and overall animal health throughout the study.
-
-
Endpoint Analysis:
-
The primary endpoint is typically tumor growth inhibition.
-
Secondary endpoints may include survival analysis and assessment of drug toxicity through blood tests and histopathology of major organs.
-
At the end of the study, tumors can be excised for further analysis (e.g., Western blot for pathway markers, immunohistochemistry for proliferation and apoptosis markers).
-
Caption: Workflow for in vivo validation of this compound's efficacy.
Future Directions
The promising in vitro anticancer profile of this compound warrants further investigation.[2] The critical next steps for the development of this compound include:
-
Comprehensive in vivo studies: Efficacy studies in various xenograft and patient-derived xenograft (PDX) models are essential to validate the in vitro findings.[2]
-
Pharmacokinetic and toxicological profiling: In-depth analysis of the absorption, distribution, metabolism, excretion, and toxicity of this compound is required to establish a safe and effective dosing regimen.[2]
-
Mechanism of action elucidation: Further studies are needed to confirm the specific molecular targets and signaling pathways directly modulated by this compound.[2]
-
Combination therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatments.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adjuvant Chemotherapy for Stage III Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hopkinsmedicine.org [hopkinsmedicine.org]
- 8. prostatecanceruk.org [prostatecanceruk.org]
- 9. Chemotherapy for Prostate Cancer | American Cancer Society [cancer.org]
- 10. Chemotherapy for brain and spinal cord tumours | Canadian Cancer Society [cancer.ca]
- 11. cancerresearchuk.org [cancerresearchuk.org]
- 12. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. oncolink.org [oncolink.org]
- 15. Chemotherapy - Types of Chemotherapy for Prostate Cancer [chemotherapy.prostateconditions.org]
- 16. Treatment of Advanced Prostate Cancer—A Review of Current Therapies and Future Promise - PMC [pmc.ncbi.nlm.nih.gov]
a study comparing methyl protoneogracillin (a close structural analog of Methyl protogracillin) and gracillin found that gracillin was generally less selective in its cytotoxic activity
For Immediate Release: A detailed comparison for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the in vitro cytotoxic activities of two structurally related steroidal saponins (B1172615): methyl protoneogracillin (B10789027) and gracillin (B1672132). Experimental data from studies on various human cancer cell lines reveals significant differences in their selectivity, with gracillin demonstrating a generally less selective cytotoxic profile. This analysis is intended to inform further research and development of these compounds as potential anticancer agents.
Quantitative Cytotoxicity Data
The cytotoxic activities of methyl protoneogracillin and gracillin have been evaluated against a panel of human cancer cell lines, primarily through the National Cancer Institute's (NCI) 60-cell line screen. The data, presented as GI50 values (the concentration required to inhibit cell growth by 50%), are summarized below. Lower GI50 values indicate higher cytotoxic potency.
Table 1: In Vitro Cytotoxicity of Methyl Protoneogracillin (NSC-698793)
| Cancer Type | Cell Line | GI50 (µM) |
| Leukemia | CCRF-CEM | ≤ 2.0 |
| Leukemia | RPMI-8226 | ≤ 2.0 |
| Colon Cancer | KM12 | ≤ 2.0 |
| Central Nervous System (CNS) | SF-539 | ≤ 2.0 |
| Central Nervous System (CNS) | U251 | ≤ 2.0 |
| Melanoma | M14 | ≤ 2.0 |
| Renal Cancer | 786-0 | ≤ 2.0 |
| Prostate Cancer | DU-145 | ≤ 2.0 |
| Breast Cancer | MDA-MB-435 | ≤ 2.0 |
Data sourced from a study evaluating methyl protoneogracillin in the NCI-60 screen.[1]
Table 2: In Vitro Cytotoxicity of Gracillin (NSC-698787)
| Cancer Type | Cell Line | GI50, TGI, and LC50 | Activity Status |
| Various | Most cell lines | Micromolar levels | Active |
| Non-Small Cell Lung Cancer | EKVX | Not Applicable | No Activity |
| Colon Cancer | HT29 | Not Applicable | No Activity |
| Ovarian Cancer | OVCAR-5 | Not Applicable | No Activity |
| Renal Cancer | SN12C | Not Applicable | No Activity |
| Non-Small Cell Lung Cancer | A549 | IC50 of 2.54 µM | Active |
Data indicates that while gracillin is cytotoxic against most tested cell lines at micromolar concentrations, it lacks activity against several specific cell lines, suggesting a lower selectivity compared to methyl protoneogracillin.[1][2][3]
Comparative Analysis of Selectivity
A study directly comparing methyl protoneogracillin and gracillin concluded that gracillin's cytotoxic activity is generally less selective.[1] Methyl protoneogracillin exhibited potent and selective cytotoxicity against a broader range of cancer cell lines, with GI50 values of less than or equal to 2.0 µM for leukemia, colon, CNS, melanoma, renal, prostate, and breast cancer cell lines.[1] In contrast, gracillin was inactive against certain non-small cell lung, colon, ovarian, and renal cancer cell lines.[1]
The structural difference, specifically the F-ring, is believed to be critical for the observed disparity in selectivity between the furostanol saponin (B1150181) (methyl protoneogracillin) and the spirostanol (B12661974) saponin (gracillin).[1] Based on these findings, methyl protoneogracillin was recommended for further anticancer development, while gracillin was not pursued due to its lack of selectivity.[1]
Experimental Protocols
The primary assay used to determine the cytotoxic activity of both compounds was the National Cancer Institute's Sulforhodamine B (SRB) assay.[4][5]
Sulforhodamine B (SRB) Assay Protocol
Objective: To determine cell density based on the measurement of cellular protein content.
Methodology:
-
Cell Plating: Human tumor cell lines are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of each cell line. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[4][5]
-
Time Zero (Tz) Plate: After the initial 24-hour incubation, a set of plates for each cell line is fixed with trichloroacetic acid (TCA) to determine the cell population at the time of drug addition.[6]
-
Drug Addition: The test compounds (methyl protoneogracillin or gracillin) are solubilized in DMSO and serially diluted. Aliquots of the drug dilutions are added to the remaining plates, which are then incubated for an additional 48 hours.[4]
-
Cell Fixation: Following the 48-hour drug incubation period, the cells are fixed in situ by the gentle addition of cold 50% (w/v) TCA and incubated for 60 minutes at 4°C.[4][5]
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10 minutes.[4][5]
-
Washing: Unbound dye is removed by washing five times with 1% acetic acid.[7]
-
Solubilization: The bound stain is solubilized with 10 mM Trizma base.[4]
-
Data Acquisition: The absorbance is read on an automated plate reader at a wavelength of 515 nm.[4]
-
Data Analysis: The optical density values are used to calculate the percentage of cell growth. The GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) are determined from the dose-response curves.[8]
Signaling Pathways and Mechanisms of Action
Methyl Protoneogracillin
The precise mechanism of action for methyl protoneogracillin is still under investigation and is suggested to be novel, as its cytotoxicity pattern does not correlate with other anticancer agents in the NCI database.[1] However, its structural similarity to other furostanol saponins, such as methyl protodioscin, suggests a probable mechanism involving the induction of G2/M cell cycle arrest and apoptosis.
Caption: Hypothesized mechanism of action for methyl protoneogracillin.
Gracillin
The cytotoxic effects of gracillin are better characterized and have been linked to the modulation of several key signaling pathways, ultimately leading to apoptosis and inhibition of cell proliferation.
Mitochondrial Apoptosis Pathway: Gracillin induces apoptosis in cancer cells through the mitochondrial pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2][9] This leads to the release of cytochrome C from the mitochondria and the subsequent activation of caspase-3, a key executioner of apoptosis.[2][9]
Caption: Gracillin-induced mitochondrial apoptosis pathway.
MAPK and mTOR Signaling Pathways: Gracillin has also been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to increased phosphorylation of ERK and p38, and decreased phosphorylation of JNK.[10][11] Furthermore, it can inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation, which contributes to its anticancer effects.[3][12]
Conclusion
Both methyl protoneogracillin and gracillin exhibit significant in vitro cytotoxic activity against a range of human cancer cell lines. However, the available data strongly suggests that methyl protoneogracillin possesses a more selective cytotoxicity profile, making it a more promising candidate for further preclinical and clinical development. In contrast, gracillin's lack of activity against several cancer cell lines indicates a lower degree of selectivity. The distinct mechanisms of action, with methyl protoneogracillin potentially acting through a novel pathway and gracillin modulating multiple known cancer-related signaling pathways, offer different avenues for therapeutic intervention. Further research is warranted to fully elucidate the molecular targets of methyl protoneogracillin and to explore potential synergistic combinations for both compounds.
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gracillin Isolated from Reineckia carnea Induces Apoptosis of A549 Cells via the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on the mechanism of gracillin inhibiting the proliferation of lung cancer NCI-H1299 cells based on MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study on the mechanism of gracillin inhibiting the proliferation of lung cancer NCI-H1299 cells based on MAPK signaling pathway [jcancer.org]
- 12. Frontiers | Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway [frontiersin.org]
A Head-to-Head Comparison of Protogracillin and Protodioscin in Breast Cancer Cells: An Evidence-Based Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the anti-cancer properties of two steroidal saponins (B1172615), Protogracillin and Protodioscin (B192190), in the context of breast cancer. Due to the limited availability of direct experimental data for this compound, this comparison leverages data from its close structural analogs, Methyl this compound and Gracillin (B1672132), to infer its potential mechanisms and efficacy. In contrast, Protodioscin has been more directly studied, with evidence highlighting its potent cytotoxic and anti-proliferative effects through the induction of oxidative stress.
This document synthesizes the available preclinical data, presenting a head-to-head comparison of their effects on cytotoxicity, cell cycle progression, apoptosis, and underlying signaling pathways in various breast cancer cell lines. Detailed experimental protocols for key assays are also provided to support the reproducibility and further investigation of these compounds.
Comparative Analysis of Bioactivity
Protodioscin and this compound (represented by its analogs) both demonstrate promising cytotoxic effects against breast cancer cells. However, their primary mechanisms of action appear to differ based on current research. Protodioscin primarily induces cell death through the generation of reactive oxygen species (ROS), while the analogs of this compound have been shown to induce apoptosis through mitochondrial pathways and affect key signaling cascades like the Hippo pathway.
Cytotoxicity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are critical indicators of a compound's cytotoxic potency. The available data for Protodioscin and the analogs of this compound are summarized below.
| Compound | Breast Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Protodioscin | MCF-7 (ER+) | 1.53 - 6 | [1][2][3] |
| MDA-MB-468 (TNBC) | 1.53 - 6 | [1][2][3] | |
| Methyl this compound | MDA-MB-231 (TNBC) | ≤ 2.0 | [3][4][5] |
| MDA-MB-435 | ≤ 2.0 | [1][6] | |
| Gracillin | Multiple Breast Cancer Cell Lines | ~1 | [7] |
Note: ER+ refers to Estrogen Receptor-positive breast cancer, while TNBC stands for Triple-Negative Breast Cancer.
Effects on Cell Proliferation and Survival
Beyond direct cytotoxicity, the ability of these compounds to inhibit long-term cell proliferation and survival is crucial.
-
Protodioscin has been shown to significantly decrease the clonogenic capacity of both MCF-7 and MDA-MB-468 breast cancer cells.[1][3] It also exhibits an inhibitory effect on the migration of the highly invasive MDA-MB-468 cell line.[8]
-
Gracillin , an analog of this compound, has been demonstrated to suppress the proliferation, migration, and invasion of breast cancer cells.[7] It also reduces the viability and colony formation ability of breast cancer cells by inducing apoptosis.[9][10]
Mechanistic Insights: Signaling Pathways and Cellular Effects
The anti-cancer effects of Protodioscin and this compound analogs are underpinned by their modulation of specific cellular signaling pathways.
Protodioscin: Induction of Oxidative Stress
The primary mechanism of action for Protodioscin in breast cancer cells is the induction of oxidative stress.[1][2][3] Treatment with Protodioscin leads to an increase in reactive oxygen species (ROS), which can damage cellular components and trigger cell death.[1][3] This is supported by findings that Protodioscin decreases the enzymatic activities of glutathione (B108866) reductase and thioredoxin reductase, key components of the cellular antioxidant defense system.[1][3]
This compound (inferred from Analogs): Apoptosis and Signaling Pathway Modulation
While direct studies on this compound are limited, research on its analogs, Methyl this compound and Gracillin, suggests a different mechanistic approach.
-
Methyl this compound is suggested to induce apoptosis, or programmed cell death, in cancer cells.[4] This is a common mechanism for many anti-cancer agents and is often mediated through the intrinsic mitochondrial pathway, involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4]
-
Gracillin has been shown to induce apoptosis in breast cancer cells through mitochondrial dysfunction.[9] It also activates the Hippo signaling pathway, which is a key tumor-suppressive pathway, by inducing the interaction between Merlin and LATS proteins.[7] Furthermore, Gracillin can inhibit the mTOR signaling pathway, which is crucial for cell growth and proliferation.[11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of Protodioscin and this compound analogs.
Cell Viability and Cytotoxicity (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Protodioscin or this compound analogs for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Clonogenic Assay
This assay assesses the ability of a single cell to grow into a colony, indicating long-term cell survival.
-
Cell Seeding: Cells are seeded in 6-well plates at a low density (e.g., 500 cells/well).
-
Compound Treatment: After 24 hours, cells are treated with the desired concentration of the compound.
-
Incubation: The plates are incubated for 10-14 days to allow for colony formation.
-
Staining: The colonies are fixed with methanol (B129727) and stained with a 0.5% crystal violet solution.
-
Colony Counting: The number of colonies containing at least 50 cells is counted. The survival fraction is calculated as the ratio of the number of colonies in the treated group to that in the control group.
Apoptosis Assay (Western Blotting for Cleaved Caspase-3 and PARP)
This method detects the activation of key apoptotic proteins.
-
Cell Treatment and Lysis: Breast cancer cells are treated with the compound for the desired time. Cells are then harvested and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., GAPDH or β-actin), followed by incubation with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
Both Protodioscin and this compound (as inferred from its analogs) exhibit significant anti-cancer potential against breast cancer cells, albeit through different primary mechanisms. Protodioscin's ability to induce oxidative stress presents a clear therapeutic rationale, particularly for aggressive subtypes like TNBC. The this compound analogs' capacity to induce apoptosis and modulate key signaling pathways like Hippo and mTOR suggests a multifaceted anti-cancer activity.
Future research should focus on:
-
Direct evaluation of this compound: It is imperative to conduct direct experimental studies on this compound in various breast cancer cell lines to validate the findings inferred from its analogs.
-
In vivo studies: The efficacy of both compounds needs to be evaluated in preclinical animal models of breast cancer to assess their therapeutic potential and potential toxicity.
-
Combination therapies: Investigating the synergistic effects of these compounds with existing chemotherapeutic agents could lead to more effective treatment strategies with reduced side effects.
-
Elucidation of detailed molecular mechanisms: Further studies are required to fully delineate the molecular targets and signaling pathways affected by these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PhytoCAT [phytocat.igib.res.in]
- 6. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer | PLOS One [journals.plos.org]
- 9. Potent Anticancer Effect of the Natural Steroidal Saponin Gracillin Is Produced by Inhibiting Glycolysis and Oxidative Phosphorylation-Mediated Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent Anticancer Effect of the Natural Steroidal Saponin Gracillin Is Produced by Inhibiting Glycolysis and Oxidative Phosphorylation-Mediated Bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the selectivity of Protogracillin for cancer cells versus normal cells
For Researchers, Scientists, and Drug Development Professionals
Protogracillin (B10789082), a steroidal saponin, has emerged as a compound of interest in oncology research due to its cytotoxic effects against various cancer cell lines. A critical aspect of its therapeutic potential lies in its selectivity—the ability to preferentially target cancer cells while sparing normal, healthy cells. This guide provides a comparative analysis of the selectivity of this compound and its analogs against cancer cells versus normal cells, supported by available experimental data. For a comprehensive assessment, its performance is compared with established anticancer drugs, Doxorubicin and Cisplatin.
Comparative Cytotoxicity Analysis
The in vitro cytotoxicity of this compound and its related compounds, Gracillin (B1672132) and Methyl protoneogracillin (B10789027), has been evaluated against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are key metrics used to quantify a compound's potency. A lower value indicates greater potency.
The selectivity of a compound is often expressed as a Selectivity Index (SI), calculated by dividing the IC50 for a normal cell line by the IC50 for a cancer cell line. A higher SI value suggests greater selectivity for cancer cells.
Table 1: Cytotoxicity of this compound Analogs and Standard Anticancer Drugs Against Cancer and Normal Cell Lines
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Gracillin | A549 (Lung Cancer) | 2.421 | BEAS-2B (Normal Lung) | > 10 (estimated) | > 4.13 |
| Methyl protoneogracillin | Various Cancer Lines | ≤ 2.0[1] | - | - | - |
| This compound | Various Cancer Lines | ≤ 2.0[2] | - | - | - |
| Cisplatin | A549 (Lung Cancer) | 6.59[3] | BEAS-2B (Normal Lung) | 4.15[3] | 0.63 |
| Doxorubicin | HCT 116 (Colon Carcinoma) | 1.9 | AA8 (Chinese Hamster Ovary) | 2.3 | 1.21 |
| Doxorubicin | MCF-7 (Breast Cancer) | 2.50[4] | HK-2 (Normal Kidney) | > 20[4] | > 8 |
Note: Data for this compound analogs are used due to the limited availability of direct comparative data for this compound against normal cell lines. The IC50 values for standard anticancer drugs can vary significantly between studies.
Experimental Protocols
The assessment of a compound's cytotoxicity and selectivity relies on robust and reproducible experimental methodologies. The following are detailed protocols for the key assays cited in this guide.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6][7][8]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[9][10][11][12][13]
-
Principle: SRB binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which reflects the cell number.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at approximately 565 nm.
-
Data Analysis: Calculate the GI50 value based on the absorbance readings.
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is employed to detect and quantify specific proteins involved in signaling pathways, such as STAT3 and mTOR.[14][15][16][17][18]
-
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the target proteins.
-
Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein samples by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-STAT3, total STAT3, p-mTOR, total mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflows
The anticancer activity of this compound and its analogs is believed to be mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Figure 1: Experimental workflow for assessing selectivity.
Research on structurally related compounds suggests that this compound may exert its anticancer effects by inducing apoptosis and cell cycle arrest through the modulation of several key signaling pathways.[19][20][21]
Figure 2: Proposed signaling pathways modulated by this compound analogs.
Conclusion
The available data suggests that this compound and its analogs exhibit promising cytotoxic activity against a broad range of cancer cell lines.[1][2] Notably, the analog Gracillin has demonstrated a favorable selectivity index for lung cancer cells over normal lung epithelial cells. This is in contrast to the standard chemotherapeutic agent Cisplatin, which showed a low selectivity index in a similar comparison. Doxorubicin's selectivity appears to be cell-line dependent.
The unique cytotoxicity profile of this compound and its analogs, which does not correlate with standard anticancer agents in the NCI's database, suggests a potentially novel mechanism of action. This is a highly desirable characteristic in the development of new cancer therapies, as it may help to overcome existing drug resistance mechanisms.
Further research, including direct comparative studies of this compound against a panel of normal human cell lines and in vivo validation, is warranted to fully elucidate its therapeutic potential and selectivity. The detailed experimental protocols and an understanding of the implicated signaling pathways provided in this guide offer a solid foundation for future investigations into this promising class of compounds.
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl this compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. netjournals.org [netjournals.org]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 17. benchchem.com [benchchem.com]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
a study comparing methyl protoneogracillin and gracillin found that gracillin was generally less selective in its cytotoxic activity
For Immediate Release
A comparative study of two structurally related steroidal saponins (B1172615), methyl protoneogracillin (B10789027) and gracillin (B1672132), has revealed significant differences in their cytotoxic profiles against a panel of human cancer cell lines. The findings indicate that while both compounds exhibit anticancer properties, gracillin is generally less selective in its cytotoxic activity. This lack of selectivity led to the discontinuation of its pursuit as a potential anticancer candidate, whereas methyl protoneogracillin has been identified as a promising agent for further investigation.[1]
The research, which utilized the National Cancer Institute's (NCI) extensive 60-cell line screening panel, provides valuable data for researchers and drug development professionals exploring novel oncology therapeutics. The primary assay used to determine the cytotoxic effects of these compounds was the Sulforhodamine B (SRB) assay.
Quantitative Cytotoxicity Data
The cytotoxic activity of methyl protoneogracillin and gracillin was evaluated, with the 50% growth inhibition (GI50) values serving as a key metric. Lower GI50 values are indicative of higher cytotoxic potency.
Table 1: In Vitro Cytotoxicity of Methyl Protoneogracillin (NSC-698793) [1][2]
| Cancer Type | Cell Line | GI50 (µM) |
| Leukemia | CCRF-CEM | ≤ 2.0 |
| Leukemia | RPMI-8226 | ≤ 2.0 |
| Colon Cancer | KM12 | ≤ 2.0 |
| CNS Cancer | SF-539 | ≤ 2.0 |
| CNS Cancer | U251 | ≤ 2.0 |
| Melanoma | M14 | ≤ 2.0 |
| Renal Cancer | 786-0 | ≤ 2.0 |
| Prostate Cancer | DU-145 | ≤ 2.0 |
| Breast Cancer | MDA-MB-435 | ≤ 2.0 |
Table 2: In Vitro Cytotoxicity of Gracillin (NSC-698787) [1]
| Cancer Type | Cell Line | Activity |
| Non-Small Cell Lung Cancer | EKVX | No Activity |
| Colon Cancer | HT29 | No Activity |
| Ovarian Cancer | OVCAR-5 | No Activity |
| Renal Cancer | SN12C | No Activity |
| Various | Most other tested cell lines | Cytotoxic at micromolar levels |
Experimental Protocols
NCI-60 Sulforhodamine B (SRB) Assay
The cytotoxicity data for both methyl protoneogracillin and gracillin were generated using the NCI-60 Sulforhodamine B (SRB) assay. This colorimetric assay measures cell number by staining total cellular protein.[3]
Protocol:
-
Cell Plating: Human tumor cell lines are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of each cell line. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Time Zero (Tz) Plate: After the initial 24-hour incubation, a set of plates for each cell line is fixed with trichloroacetic acid (TCA) to determine the cell population at the time of drug addition.
-
Drug Addition: The test compounds (methyl protoneogracillin or gracillin) are solubilized in DMSO and serially diluted. Aliquots of these dilutions are added to the remaining plates, which are then incubated for an additional 48 hours.
-
Cell Fixation: Following the 48-hour drug incubation period, the cells are fixed in situ by the addition of cold 50% (w/v) TCA and incubated for 60 minutes at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10 minutes.
-
Washing: Unbound dye is removed by washing five times with 1% acetic acid. The plates are then air-dried.
-
Solubilization: The bound SRB dye is solubilized by adding 200 µL of 10 mM Tris base solution to each well. The plates are placed on a shaker for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: The optical density is read on an automated plate reader at a wavelength of 515 nm. The absorbance is proportional to the total cellular protein, and thus to the cell number.
-
Data Analysis: The absorbance data is used to calculate the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity screening.
Signaling Pathways
Methyl Protoneogracillin: Proposed Mechanism of Action
While the precise signaling pathways for methyl protoneogracillin are still under investigation, studies on structurally related furostanol saponins suggest that it induces apoptosis through the intrinsic, or mitochondrial, pathway.[4]
Caption: Proposed intrinsic apoptosis pathway for methyl protoneogracillin.
Gracillin: Signaling Pathways
The cytotoxic effects of gracillin are better characterized and have been linked to the modulation of several key signaling pathways, including the MAPK and mTOR pathways, ultimately leading to apoptosis and autophagy.[1][3][5]
Caption: Gracillin modulates the MAPK signaling pathway to induce autophagy.
Caption: Gracillin inhibits the mTOR signaling pathway, leading to autophagy.
Conclusion
The comparative analysis of methyl protoneogracillin and gracillin provides clear evidence of the superior selectivity of methyl protoneogracillin as a cytotoxic agent against a range of human cancer cell lines.[1] Gracillin's lack of activity against several cell lines and broader, less selective cytotoxicity make it a less desirable candidate for further development.[1] The distinct signaling pathways modulated by these compounds offer valuable insights for researchers. The potent and selective nature of methyl protoneogracillin warrants further investigation into its precise molecular targets and its efficacy in in vivo models.
References
- 1. Study on the mechanism of gracillin inhibiting the proliferation of lung cancer NCI-H1299 cells based on MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Protogracillin and Related Saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of protogracillin (B10789082) and its related steroidal saponins (B1172615), focusing on their anticancer properties. By presenting quantitative experimental data, detailed methodologies, and visual representations of the underlying signaling pathways, this document aims to facilitate a deeper understanding of these promising natural compounds and guide future research and drug development efforts.
This compound, a steroidal saponin (B1150181) isolated from Dioscorea species, has garnered significant interest for its potential therapeutic applications, including anti-thrombotic and anticancer activities. Understanding how its chemical structure correlates with its biological function is crucial for the development of novel therapeutics. This guide compares this compound with its close analogs, namely methyl this compound, methyl protoneogracillin, and gracillin, to elucidate key structural determinants of their cytotoxic effects.
Comparative Cytotoxicity of Steroidal Saponins
The cytotoxic potential of this compound and its analogs is a key area of investigation. The following tables summarize the 50% growth inhibitory (GI50) or half-maximal inhibitory concentration (IC50) values of these saponins against a panel of human cancer cell lines. This data highlights the structural nuances that dictate their anticancer efficacy.
Table 1: Cytotoxicity (GI50/IC50 in µM) of Furostanol Saponins
| Compound | Aglycone Type | Cancer Cell Line | GI50/IC50 (µM) |
| Methyl this compound | Furostanol | Colon (KM12) | ≤2.0 |
| CNS (U251) | ≤2.0 | ||
| Melanoma (MALME-3M, M14) | ≤2.0 | ||
| Renal (786-0, UO-31) | ≤2.0 | ||
| Breast (MDA-MB-231) | ≤2.0 | ||
| Methyl protoneogracillin | Furostanol | Leukemia (CCRF-CEM, RPMI-8226) | ≤2.0 |
| Colon (KM12) | ≤2.0 | ||
| CNS (SF-539, U251) | ≤2.0 | ||
| Melanoma (M14) | ≤2.0 | ||
| Renal (786-0) | ≤2.0 | ||
| Prostate (DU-145) | ≤2.0 | ||
| Breast (MDA-MB-435) | ≤2.0 | ||
| Protodioscin | Furostanol | Breast (MDA-MB-468) | 2.56 |
| Breast (MCF-7) | 6.0 |
Safety Operating Guide
Navigating the Safe Disposal of Protogracillin: A Procedural Guide
Core Principles for Protogracillin Waste Management
Given that this compound is a steroid saponin (B1150181) and exhibits cytotoxicity against certain cell lines, it should be handled as a potentially bioactive chemical agent.[1] The primary goal of its disposal is to prevent its release into the environment and to neutralize its potential biological activity.
Chemical and Physical Properties of this compound
A clear understanding of this compound's properties is essential for safe handling and disposal. The following table summarizes key data:
| Property | Value | Source |
| Molecular Formula | C₅₁H₈₄O₂₃ | [1][2][3] |
| Molar Mass | 1065.2 g/mol | [1][2][3] |
| Appearance | White or slightly yellow powder | [2] |
| Solubility | Soluble in water, DMSO, Pyridine, Methanol, Ethanol (B145695) | [2] |
| Storage | 2-8°C or -20°C for long-term storage | [2][4] |
| Biodegradability | Reported to have good biodegradability | [2] |
| Toxicity | Cytotoxic to K562 cells (IC₅₀ = 3.3 µM) | [1] |
Step-by-Step Disposal Procedures
The following procedures are recommended for the disposal of this compound and its contaminated materials.
1. Segregation of Waste:
-
Solid Waste: Collect all solid this compound waste, including unused compounds, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a separate, clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
2. Decontamination of Labware:
-
Glassware and equipment that have come into contact with this compound should be decontaminated.
-
A thorough rinse with a suitable solvent (e.g., ethanol or methanol) followed by washing with a laboratory detergent and water is recommended. The initial solvent rinse should be collected as hazardous liquid waste.
3. Chemical Degradation (Optional, for advanced applications):
For laboratories with the appropriate capabilities, enzymatic degradation can be an effective method to neutralize the biological activity of this compound before final disposal. This method is based on the enzymatic hydrolysis of this compound to Prosapogenin A.[5][6][7]
Experimental Protocol for Enzymatic Hydrolysis of this compound:
-
Materials:
-
This compound
-
β-dextranase
-
0.20 M HAc-NaAc buffer (pH 4.81)
-
Water bath
-
-
Procedure:
-
Prepare a solution of this compound in the HAc-NaAc buffer.
-
Add β-dextranase to the solution at a ratio of 5.0:1 (w/w) of β-dextranase to this compound.[6][7]
-
Incubate the mixture in a water bath at 56.7°C for 4 hours.[6][7]
-
This process results in the near-complete hydrolysis of this compound to Prosapogenin A.[6][7] The resulting solution should still be disposed of as chemical waste, but its primary biological activity will have been significantly reduced.
-
4. Final Disposal:
-
All segregated and labeled hazardous waste containers (both solid and liquid) must be disposed of through a licensed hazardous waste disposal company.
-
Follow all institutional, local, and national regulations for the disposal of chemical waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: The information provided here is intended as a guide and should not replace established institutional safety protocols or local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
References
Navigating the Safe Handling of Protogracillin: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals working with Protogracillin must adhere to stringent safety protocols due to its cytotoxic nature. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
While some Safety Data Sheets (SDS) may classify this compound as not hazardous under OSHA's Hazard Communication Standard, it is crucial to note that this material should be considered hazardous until more comprehensive toxicological data is available. Product information from suppliers often carries a warning to avoid ingestion, inhalation, and contact with skin and eyes, underscoring the need for caution.[1] this compound has demonstrated cytotoxicity against K562 cells with an IC50 of 3.3 µM, indicating its potential to damage or kill cells. Therefore, handling procedures should align with those for cytotoxic compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is mandatory when handling this compound in any form, from the solid compound to prepared solutions.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves. Double-gloving is recommended. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | A dedicated, long-sleeved lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form to prevent inhalation. | To avoid respiratory exposure to fine particles. |
Operational Plan: From Receipt to Experimentation
A clear, step-by-step operational plan minimizes the risk of exposure and ensures the integrity of the compound.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored as a solid at -20°C for long-term stability.[1] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[2] It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.[2]
Experimental Protocols: Solution Preparation
This compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF) at approximately 30 mg/mL.[1] When preparing solutions, always work in a chemical fume hood or other ventilated enclosure.
Stock Solution Preparation (Example):
To prepare a 10 mM stock solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
In a sterile, chemically resistant container, add the calculated volume of DMSO.
-
Gently vortex or sonicate until the solid is completely dissolved.
| Solvent | Solubility |
| DMSO | ~30 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
For in-vivo experiments, various formulations can be prepared. For instance, a solution for oral administration can be made using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, yielding a clear solution of at least 2.5 mg/mL.[2]
Disposal Plan: Managing this compound Waste
All materials that come into contact with this compound, including gloves, disposable lab coats, pipette tips, and containers, should be treated as cytotoxic waste.
Waste Segregation and Collection
-
Solid Waste: All contaminated solid materials must be placed in a designated, clearly labeled, leak-proof container for cytotoxic waste.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled container for chemical waste. Do not pour this compound solutions down the drain.
Decontamination
All work surfaces and equipment should be decontaminated after handling this compound. A solution of 70% ethanol (B145695) followed by a suitable laboratory disinfectant is recommended.
Final Disposal
All this compound waste must be disposed of through a licensed hazardous waste disposal service. Follow your institution's specific guidelines for the collection and disposal of cytotoxic chemical waste.
By adhering to these safety and logistical protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment. Continuous vigilance and adherence to established procedures are paramount for the protection of all laboratory personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
